CuATSM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14CuN6S2-2 |
|---|---|
Molecular Weight |
321.9 g/mol |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/p-2/b11-5+,12-6+; |
InChI Key |
GTFBQXWJXMTUIC-JPAPVDFESA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CuATSM in Amyotrophic Lateral Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord. While the etiology of ALS is complex and not fully understood, a subset of familial ALS cases is linked to mutations in the copper-zinc superoxide (B77818) dismutase 1 (SOD1) gene. This has led to extensive research into the role of copper dyshomeostasis and oxidative stress in the disease's pathogenesis. CuATSM, or copper(II)(diacetyl-bis(N4-methylthiosemicarbazonato)), is a small, lipophilic molecule capable of crossing the blood-brain barrier that has emerged as a promising therapeutic candidate for ALS. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanisms of Action
The therapeutic effects of this compound in ALS are believed to be multifactorial, primarily revolving around its ability to deliver copper to key cellular components, thereby mitigating several pathological cascades implicated in the disease.
Copper Delivery and SOD1 Stabilization
A primary mechanism of this compound is the targeted delivery of copper to motor neurons.[1][2] In the context of familial ALS caused by SOD1 mutations, the proper metallation of the SOD1 enzyme with copper is crucial for its structural stability and function.[1][3] Misfolded, copper-deficient SOD1 is prone to aggregation, a key pathological hallmark of SOD1-linked ALS.[4][5]
This compound acts as a copper chaperone, safely transporting copper into the central nervous system.[3][6] Within the cell, it is proposed that the copper is transferred to the Copper Chaperone for SOD (CCS), which in turn facilitates the correct metallation and folding of the SOD1 protein.[1] This process helps to prevent the formation of toxic SOD1 aggregates.[1] Studies in SOD1G93A mouse models of ALS have demonstrated that treatment with this compound leads to an increase in soluble, active SOD1 in the spinal cord.[7]
Modulation of Mitochondrial Function and Cellular Metabolism
Mitochondrial dysfunction is a central feature in both sporadic and familial ALS.[8] Recent studies have revealed a significant role for this compound in modulating the metabolic phenotype of astrocytes, which are critical for motor neuron support.[9][10] In ALS patient-derived astrocytes, there is often a state of elevated mitochondrial respiration.[9][11]
This compound treatment has been shown to normalize this aberrant metabolic activity, reducing mitochondrial respiration in "responder" ALS astrocyte cell lines to levels comparable to healthy controls.[9][11] This is accompanied by a metabolic shift towards increased glycolysis and lactate (B86563) production.[10] Lactate produced by astrocytes can be utilized by motor neurons as an energy source, suggesting that this compound may enhance the metabolic support provided by astrocytes to ailing motor neurons.[10]
Antioxidant Effects and Peroxynitrite Scavenging
Oxidative stress is a major contributor to motor neuron death in ALS.[12] Peroxynitrite, a potent and destructive reactive nitrogen species, is formed from the reaction of superoxide and nitric oxide. This compound has been shown to be an effective scavenger of peroxynitrite.[9][13] By neutralizing peroxynitrite, this compound can reduce nitrosative damage to proteins and other cellular components, a key pathological feature observed in ALS.[6][12] Preclinical studies in SOD1G93A mice have shown that this compound treatment significantly reduces markers of protein nitration and oxidation in the spinal cord.[12]
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in multiple preclinical studies using transgenic mouse models of ALS, primarily the SOD1G93A mouse. The following tables summarize key quantitative findings from this research.
| Study Parameter | Animal Model | Treatment Details | Vehicle Control Outcome | This compound Treated Outcome | Percentage Improvement | Reference |
| Median Survival | SOD1G93A | 30 mg/kg/day, oral gavage, presymptomatic | 263 ± 3 days | 300 ± 11 days | 14% | [14] |
| Median Survival | SOD1G93A | 60 mg/kg/day, oral gavage | 176 days | 193 days | 9.7% | [5][15] |
| Median Survival | SOD1G93A (male) | 30 mg/kg/day, oral | ~125 days | ~135 days | 8% | [16] |
| Age at Peak Body Weight | SOD1G93A (male) | 30 mg/kg/day, oral | ~104 days | ~115.5 days | 11% delay | [16] |
| Soluble SOD1 Protein Levels (Spinal Cord) | SOD1G93A | 100 mg/kg/day, oral gavage | Relative level ~1.0 | Relative level ~1.15 | 15% increase | [7] |
| SOD1 Activity (Spinal Cord) | SOD1G93A | 100 mg/kg/day, oral gavage | Relative activity ~1.0 | Relative activity ~1.44 | 44% increase | [7] |
Table 1: Summary of in vivo efficacy of this compound in SOD1G93A mouse models of ALS.
| Cell Model | Parameter Measured | Condition | Outcome | Reference |
| ALS patient-derived astrocytes (responders) | Mitochondrial Respiration (Basal and ATP-linked) | Pre-treatment with this compound | Significant reduction to levels of healthy controls | [9] |
| ALS patient-derived astrocytes | Glycolysis | Post-treatment with this compound | Significant increase in all cell lines tested | [10] |
| Co-culture of ALS patient-derived astrocytes and motor neurons | Motor Neuron Survival | Pre-treatment of astrocytes with this compound | Increased motor neuron survival in responder cell lines | [9] |
Table 2: Summary of in vitro effects of this compound on ALS patient-derived cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Astrocyte-Motor Neuron Co-culture Assay
This assay is crucial for assessing the protective effects of this compound on motor neurons when co-cultured with astrocytes derived from ALS patients.
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived astrocytes from ALS patients and healthy controls.
-
GFP-expressing mouse motor neurons (e.g., from Hb9-GFP mice).
-
Astrocyte differentiation medium.
-
Motor neuron culture medium.
-
This compound.
-
96-well or 384-well culture plates.
-
High-content imaging system.
Procedure:
-
Plate human iPSC-derived astrocytes at a density of 10,000 cells per well in a 96-well plate and culture in astrocyte differentiation medium.[3]
-
After two days, treat the astrocytes with the desired concentration of this compound or vehicle control for 24 hours.[9]
-
Following treatment, replace the medium with fresh motor neuron culture medium.
-
Add GFP-positive motor neurons to the astrocyte culture at a density of 10,000 cells per well.[3]
-
Co-culture for a specified period (e.g., 5-7 days).
-
Quantify motor neuron survival by imaging the GFP-positive neurons using a high-content imaging system and automated cell counting software.[17]
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in astrocytes.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer.
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse XF assay medium.
-
Human iPSC-derived astrocytes.
Procedure:
-
Seed astrocytes in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.[18]
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.[19]
-
Calibrate the Seahorse XF analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19]
Measurement of Oxidative Stress Markers
This protocol describes the detection of oxidative stress markers such as 3-nitrotyrosine (B3424624) (a marker of peroxynitrite activity) in spinal cord tissue from mouse models.
Materials:
-
Spinal cord tissue from vehicle- and this compound-treated SOD1G93A mice.
-
Paraformaldehyde (PFA) for fixation.
-
Sucrose for cryoprotection.
-
Cryostat for sectioning.
-
Primary antibody against 3-nitrotyrosine.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Perfuse mice with PBS followed by 4% PFA.[20]
-
Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in 30% sucrose.[20]
-
Embed the tissue in OCT compound and section using a cryostat.
-
Mount sections on slides and perform antigen retrieval if necessary.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate sections with the primary antibody against 3-nitrotyrosine overnight at 4°C.[21]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
Mount coverslips and image the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the levels of 3-nitrotyrosine.
SOD1 Aggregation Assay
This assay is used to quantify the formation of SOD1 aggregates in a cellular model.
Materials:
-
HEK293 cell line stably expressing a fluorescently tagged mutant SOD1 (e.g., SOD1-A4V-YFP).[4]
-
Proteasome inhibitor (e.g., MG132) to induce aggregation.
-
This compound.
-
High-content imaging system.
Procedure:
-
Plate the SOD1-A4V-YFP HEK293 cells in a multi-well plate.[4]
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 24 hours.[22]
-
Induce SOD1 aggregation by treating the cells with a proteasome inhibitor.[4][22]
-
After an incubation period (e.g., 16-24 hours), fix the cells.
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify and quantify the number and size of fluorescent SOD1 aggregates per cell.[4]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of action of this compound in ALS motor neurons.
Caption: Experimental workflow for the astrocyte-motor neuron co-culture assay.
Caption: Workflow for the SOD1 protein aggregation assay.
Conclusion
The mechanism of action of this compound in ALS is multifaceted, with its primary role being the delivery of copper to the central nervous system. This targeted copper delivery serves to stabilize the SOD1 protein, preventing its misfolding and aggregation, a key pathological event in a subset of ALS cases. Furthermore, this compound exhibits beneficial effects beyond SOD1-mediated pathology by modulating mitochondrial function in astrocytes and acting as a potent antioxidant. The quantitative data from preclinical models provides a strong rationale for its continued investigation as a therapeutic agent for ALS. The detailed experimental protocols outlined in this guide offer a framework for researchers to further explore and validate the mechanisms underlying the therapeutic potential of this compound. While promising, further research, including ongoing clinical trials, is necessary to fully elucidate its efficacy and mechanism in the broader ALS patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Astrocytes from Familial and Sporadic ALS Patients are Toxic to Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-throughput and Pathophysiologically Relevant Astrocyte-motor Neuron Co-culture Assay for Amyotrophic Lateral Sclerosis Therapeutic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-throughput and Pathophysiologically Relevant Astrocyte-motor Neuron Co-culture Assay for Amyotrophic Lateral Sclerosis Therapeutic Discovery [bio-protocol.org]
- 18. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Immunohistochemistry, motor neuron and axon quantification [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. innoprot.com [innoprot.com]
The Therapeutic Potential of CuATSM: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols
Executive Summary
Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) (CuATSM) is a small, lipophilic, and blood-brain barrier-permeant copper complex that has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues in oncology, its ability to selectively deliver copper to cells with mitochondrial dysfunction has paved the way for its investigation in neurological disorders where copper dyshomeostasis is a key pathological feature. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, consolidating preclinical and clinical data, detailing its multifaceted mechanisms of action, and providing key experimental protocols to aid in its continued research and development.
Introduction: The Rationale for Copper-Based Therapeutics
Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD) are devastating neurodegenerative disorders with limited therapeutic options. A growing body of evidence implicates the dysregulation of metal homeostasis, particularly copper, in the pathogenesis of these diseases. Copper is an essential cofactor for critical enzymes, including superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase in the mitochondrial electron transport chain.[1][2] Its deficiency or mislocalization within motor neurons and the substantia nigra can lead to protein misfolding, mitochondrial dysfunction, and increased oxidative stress—hallmarks of ALS and PD.[1][3]
This compound is designed to address this underlying pathology by safely delivering copper to the central nervous system and, specifically, to cells with compromised mitochondrial function.[1][4] Its therapeutic potential has been extensively validated in numerous preclinical models and is currently under evaluation in human clinical trials.[5][6]
Therapeutic Applications and Efficacy
The primary therapeutic focus for this compound is in neurodegenerative diseases, with the most robust data emerging from studies on ALS and PD. It also has a well-established role in oncology as a hypoxia imaging agent.
Amyotrophic Lateral Sclerosis (ALS)
Preclinical studies in various transgenic SOD1 mouse models of ALS have consistently demonstrated the efficacy of this compound in slowing disease progression and extending survival.[5][7][8] These findings are particularly noteworthy as independent replication of therapeutic efficacy in SOD1 mouse models has historically been challenging.[8]
Table 1: Summary of Preclinical Efficacy of this compound in SOD1 Mouse Models of ALS
| Mouse Model | Daily Dose (mg/kg) | Administration Route | Key Outcomes | Reference(s) |
| SOD1G93A (B6SJL) | 30 | Oral gavage | Delayed onset of paresis by 6 days (overall), 10.5 days (males); Slowed disease progression (NeuroScore); Trend towards extended lifespan (6-10 days). | [7] |
| SOD1G37R | 30 | Oral gavage | Improved locomotor function; Increased survival; Increased fully metallated SOD1 in the spinal cord. | [9] |
| SOD1G93AxCCS | Not specified | Oral gavage | Prevented early mortality and markedly increased Cu,Zn SOD protein in the ventral spinal cord. | [10] |
| SOD1G93A (C57BL/6) | 100 | Oral gavage | Improved motor function and extended survival. (Note: Toxicity was observed in a subset of mice at this high dose). | [11] |
A Phase 1 clinical trial in ALS patients demonstrated that this compound is safe and well-tolerated.[5] Preliminary results from this open-label study also suggested a potential slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), improved lung function, and enhanced cognitive ability.[12] However, these findings should be interpreted with caution due to the small sample size and open-label design.[12] A subsequent Phase 2/3 multicenter, randomized, double-blind, placebo-controlled study has been completed, but full results have not yet been published.[6][11][13] A postmortem analysis of a small number of trial participants did not find significant alleviation of neuronal pathology compared to untreated patients.[14]
Table 2: Preliminary Efficacy Data from Phase 1 ALS Clinical Trial (72mg/day group vs. historical controls)
| Parameter | This compound Treatment Group (change per month) | Historical Control Group (expected change per month) | Reference |
| ALSFRS-R Score | -0.29 points | -1.02 points | [12] |
| Lung Function (FVC) | +1.1 % predicted | -2.24 % predicted | [12] |
| Cognitive Ability (ECAS) | +10 points | No change | [12] |
Parkinson's Disease (PD)
This compound has also shown significant neuroprotective effects in multiple mouse models of Parkinson's Disease. Treatment has been shown to rescue dopaminergic cell loss, improve motor and cognitive functions, and normalize dopamine (B1211576) metabolism.[3][6] A key mechanism in PD models appears to be the mitigation of pathology associated with misfolded wild-type SOD1 due to copper deficiency.[3][15]
Table 3: Preclinical Efficacy of this compound in Parkinson's Disease Mouse Models
| Mouse Model | Daily Dose (mg/kg) | Key Outcomes | Reference(s) |
| MPTP-lesioned | 15 and 30 | Rescued dopaminergic cell loss in the substantia nigra pars compacta (SNpc) by 43% and 61% respectively; Improved motor function. | [6] |
| 6-OHDA-lesioned | Not specified | 26% increase in the number of SNpc dopaminergic neurons. | [6] |
| SOCK (hSOD1WT x Ctr1+/-) | 15 | Mitigated formation of wild-type SOD1 pathology; Increased SN dopamine neuron survival; Improved motor function. | [3][15] |
A Phase 1 dose-escalation study of this compound in Parkinson's disease patients has been completed, demonstrating its safety.[5]
Oncology
This compound's initial development was for PET imaging of hypoxic tumors using its copper-64 radiolabeled form (⁶⁴Cu-ATSM).[16] Its mechanism of selective accumulation in hypoxic cells, which are often resistant to radiotherapy, also presents a therapeutic opportunity. By concentrating the radioactive copper isotope within these resistant regions, ⁶⁴Cu-ATSM can deliver targeted internal radiotherapy.[17]
Mechanisms of Action
The therapeutic effects of this compound are believed to be multifactorial, targeting several key pathological processes in neurodegeneration and oncology.
Copper Delivery and Correction of Dyshomeostasis
The primary proposed mechanism in neurodegenerative diseases is the ability of this compound to cross the blood-brain barrier and deliver copper to cells with dysfunctional mitochondria.[1] In ALS models, this has been shown to increase the levels of correctly metallated, active SOD1, suggesting it corrects the copper deficiency of the mutant protein.[9] Similarly, in PD models, this compound mitigates the misfolding of wild-type SOD1 by restoring copper availability.[3][15]
Metabolic Reprogramming of Astrocytes
Recent studies suggest this compound acts as a "metabolic switch" in astrocytes from ALS patients.[18][19] It appears to reduce elevated mitochondrial respiration to levels seen in healthy control cells while increasing glycolysis.[18] This metabolic shift could enhance the supportive function of astrocytes towards motor neurons.[8][19] Interestingly, this effect was observed in "responder" cell lines, which were characterized by elevated mitochondrial respiration, suggesting a potential biomarker for patient stratification.[18][20]
Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, which has been implicated in neurodegenerative diseases. This compound has been identified as a potent inhibitor of ferroptosis.[5] Its mechanism involves acting as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to prevent membrane damage.[21][22] This activity is comparable to well-known ferroptosis inhibitors like liproxstatin-1.[21]
Hypoxia-Selective Trapping
In the context of oncology, the mechanism of this compound is centered on its redox-dependent trapping in hypoxic cells. The neutral Cu(II)ATSM complex is lipophilic and readily crosses cell membranes. In the highly reducing environment of hypoxic cells, the copper(II) center is reduced to copper(I). The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped intracellularly. This selective accumulation forms the basis for its use in PET imaging and targeted radiotherapy.[15]
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Preclinical Efficacy in SOD1 Mouse Model of ALS
Objective: To assess the effect of this compound on disease onset, progression, and survival in a transgenic SOD1 mouse model (e.g., B6SJL-SOD1G93A).[7]
Methodology:
-
Animal Model: Use B6SJL-SOD1G93A/1Gur mice, verifying transgene copy number.[7]
-
Group Allocation: At 50 days of age, assign mice to treatment and vehicle groups. Groups should be balanced for gender and body weight, and litter-matched. Observers must be blinded to the treatment group.[7]
-
Formulation Preparation:
-
Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage (10 mL/kg volume).[7]
-
Monitoring and Endpoints:
-
Disease Progression: Monitor mice daily for neurological symptoms using a standardized scoring system (e.g., NeuroScore, a 5-point scale from 0=asymptomatic to 4=moribund/paralysis).[7]
-
Body Weight: Measure body weight regularly (e.g., twice weekly).
-
Onset of Paresis: Define as the first day a specific NeuroScore (e.g., score of 1) is recorded.
-
Survival: Define end-stage by a functional deficit, such as the inability of the mouse to right itself within 10 seconds when placed on its side. Euthanize mice upon reaching end-stage.[7]
-
-
Data Analysis:
-
Use Kaplan-Meier survival curves and the log-rank (Mantel-Cox) test to analyze survival data.
-
Compare NeuroScores and body weights between groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Analyze time-to-event data (e.g., onset of paresis) using the log-rank test.[7]
-
In Vitro Ferroptosis Inhibition Assay
Objective: To determine the ability of this compound to protect neuronal cells from ferroptotic cell death.[21]
Methodology:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., N27) in 96-well plates and allow them to adhere.[21]
-
Compound Preparation: Prepare stock solutions of this compound and a positive control (e.g., Liproxstatin-1) in DMSO. Create serial dilutions in the cell culture medium.
-
Treatment: Pre-treat cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (inhibits glutathione (B108866) peroxidase-4) or erastin (B1684096) (blocks cystine uptake), to the wells. Include untreated control and inducer-only control wells.[21]
-
Incubation: Incubate the plates for a duration sufficient to induce cell death in the inducer-only control group (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Assay):
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the half-maximal effective concentration (EC50) for neuroprotection by plotting dose-response curves. Quantify the fluorescence shift to measure lipid peroxidation.[16][21]
Ex Vivo Biodistribution of ⁶⁴Cu-ATSM
Objective: To determine the uptake and retention of ⁶⁴Cu-ATSM in various tissues of a tumor-bearing mouse model.[4][23]
Methodology:
-
Radiolabeling: Synthesize ⁶⁴Cu-ATSM by reacting ⁶⁴CuCl₂ with the ATSM ligand. Perform quality control (e.g., radio-TLC) to ensure high radiochemical purity.[4]
-
Animal Model: Use tumor-bearing mice (e.g., BALB/c mice with EMT6 tumors).[24]
-
Radiotracer Administration: Administer a known amount of ⁶⁴Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection.[4]
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24 hours).[4]
-
Tissue Collection: Immediately following euthanasia, dissect and collect organs and tissues of interest (e.g., blood, liver, kidneys, muscle, and tumor).[23]
-
Sample Processing:
-
Data Analysis:
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action centered on the correction of copper dyshomeostasis, a critical factor in the pathology of several neurodegenerative diseases. The robust and independently replicated preclinical data in ALS and PD models provide a strong rationale for its clinical development.[5][8] While preliminary clinical data in ALS are encouraging, the results of the Phase 2/3 trial are eagerly awaited to definitively establish its efficacy.
Future research should focus on several key areas:
-
Biomarker Identification: The discovery that this compound's efficacy in vitro is linked to the metabolic state of astrocytes highlights the need for biomarkers to identify patient populations most likely to respond to treatment.[18]
-
Mechanism Elucidation: While several mechanisms have been proposed, further research is needed to understand the dominant mode of action in different disease contexts and how these pathways interact.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents that target different pathological pathways could yield synergistic effects.
-
Expansion to Other Indications: Given its mechanisms of action, the therapeutic potential of this compound could be explored in other neurodegenerative or mitochondrial disorders characterized by copper dyshomeostasis and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 12. als.ca [als.ca]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Treatment with the copper compound this compound has no significant effect on motor neuronal pathology in patients with ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper supplementation mitigates Parkinson-like wild-type SOD1 pathology and nigrostriatal degeneration in a novel mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alsnewstoday.com [alsnewstoday.com]
- 20. This compound effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radical-Trapping Antioxidant Activity of Copper and Nickel Bis(Thiosemicarbazone) Complexes Underlies Their Potency as Inhibitors of Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Synthesis and Characterization of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is a lipophilic, neutral complex that has garnered significant attention for its theranostic applications. Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues, its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) is now a major focus of research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and drug development professionals. Detailed experimental protocols for its two-step synthesis and various analytical characterization techniques are presented. Furthermore, this document elucidates the key signaling pathways influenced by this compound, namely its mechanism of selective trapping in hypoxic cells and its role in the inhibition of ferroptosis, visualized through detailed diagrams.
Synthesis of this compound
The synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), through a condensation reaction. The second step is the complexation of the H₂ATSM ligand with a copper(II) salt.[1][2]
Experimental Protocol: Synthesis of H₂ATSM Ligand
This protocol outlines the synthesis of the H₂ATSM ligand from 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione).[3][4]
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Diacetyl (2,3-butanedione)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-methyl-3-thiosemicarbazide in ethanol with heating and stirring.
-
In a separate container, prepare an ethanolic solution of diacetyl.
-
Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for several hours. A white to pale-yellow precipitate of H₂ATSM will form.
-
Cool the reaction mixture to facilitate complete precipitation. For optimal yield, the mixture can be stored at 4°C overnight.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.[4]
-
Dry the purified H₂ATSM ligand under vacuum.
Experimental Protocol: Synthesis of this compound Complex
This protocol describes the complexation of the H₂ATSM ligand with copper(II) acetate (B1210297) to form the final this compound product.[2][3]
Materials:
-
H₂ATSM ligand (synthesized as described above)
-
Copper(II) acetate
-
Ethanol
Procedure:
-
Dissolve the purified H₂ATSM ligand in ethanol, which may require gentle heating.
-
In a separate beaker, dissolve an equimolar amount of copper(II) acetate in ethanol.
-
Add the copper(II) acetate solution dropwise to the stirring ligand solution. A color change from a turbid white or pale yellow to a distinct brown-red indicates the formation of the this compound complex.
-
Reflux the reaction mixture for 3-4 hours. To ensure the reaction goes to completion, the mixture can be stirred overnight at room temperature.
-
Collect the brown-red precipitate of this compound by vacuum filtration.
-
Wash the precipitate thoroughly with ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the final this compound product under vacuum. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Spectroscopic and Chromatographic Data
| Technique | Analyte | Observed Data | Reference |
| ¹H NMR | H₂ATSM Ligand | (DMSO-d₆): δ 10.22 (s, 2H, NH), 8.38 (m, 2H, NHCH₃), 3.02 (d, 6H, NHCH₃), 2.20 (s, 6H, 2xCH₃) | [3][4] |
| ESI-MS | H₂ATSM Ligand | m/z 260.4 [M+H]⁺ | [3][6] |
| ESI-MS | This compound Complex | m/z 322 [M+H]⁺ | [3][6] |
| UV-Vis | This compound Complex | λmax (DMSO): ~310 nm and ~477 nm | [3][5] |
| HPLC | This compound Complex | Purity typically ≥98% using a reversed-phase C18 column. |
X-ray Crystallography
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the diamagnetic H₂ATSM ligand. Due to the paramagnetic nature of the Cu(II) center in this compound, obtaining a high-resolution NMR spectrum of the complex is generally not feasible.
Protocol:
-
System: 500 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small sample of the H₂ATSM ligand in DMSO-d₆. Record the ¹H NMR spectrum. The characteristic chemical shifts should be compared with reported values to confirm the structure.[8]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of both the H₂ATSM ligand and the final this compound complex, confirming their elemental composition.
Protocol:
-
System: Orbitrap or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Procedure: Infuse the sample solution directly into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions in the this compound complex and can be used to monitor its formation and stability.
Protocol:
-
System: A standard UV-Vis spectrophotometer.
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Procedure: Record the absorption spectrum of the H₂ATSM ligand and the this compound complex from 200 to 800 nm. The spectrum of the complex should exhibit characteristic absorption maxima.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient runs from 0% to 100% Mobile Phase B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 220, 254, 275, and 350 nm).
-
Procedure: Dissolve the this compound sample in a suitable solvent (e.g., DMSO) and inject it into the HPLC system. The purity is determined by the relative area of the main peak.[6]
Signaling Pathways and Mechanisms of Action
Cellular Uptake and Trapping in Hypoxic Cells
The utility of this compound as a hypoxia imaging agent stems from its selective retention in oxygen-deficient cells. This process is driven by the altered redox environment within hypoxic cells.[10][11]
Mechanism:
-
Cellular Uptake: The neutral and lipophilic nature of this compound allows it to readily diffuse across the cell membrane.[11]
-
Intracellular Reduction: In the over-reduced environment of hypoxic cells, characterized by an accumulation of reducing equivalents such as NADH, the Cu(II) center of the complex is reduced to Cu(I).[12]
-
Dissociation and Trapping: The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the Cu(I) ion. This free copper is then sequestered by intracellular components, effectively trapping it within the cell. In normoxic cells, the Cu(II) complex remains stable and can diffuse back out of the cell.[13]
Inhibition of Ferroptosis
Recent studies have revealed that this compound is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][15] This anti-ferroptotic activity may contribute to its therapeutic effects in neurodegenerative diseases.[16]
Mechanism: this compound acts as a radical-trapping antioxidant, effectively quenching lipid peroxyl radicals and terminating the lipid peroxidation chain reaction that is central to ferroptosis.[17]
Therapeutic Mechanism in ALS
In the context of ALS, particularly in cases involving mutations in the SOD1 gene, this compound is proposed to exert its therapeutic effects by delivering copper to the central nervous system.[18] This can help to correctly metallate and stabilize the SOD1 protein, reducing its propensity to misfold and aggregate.[19] Additionally, its anti-ferroptotic and antioxidant properties may contribute to neuroprotection.[20]
Conclusion
This compound is a versatile molecule with significant potential in both diagnostic imaging and therapeutics. Its synthesis is straightforward and its characterization can be achieved using standard analytical techniques. The unique mechanism of its selective retention in hypoxic tissues provides a powerful tool for cancer research and clinical oncology. Furthermore, its emerging role as a neuroprotective agent, through mechanisms such as ferroptosis inhibition and copper delivery, opens up new avenues for the treatment of neurodegenerative diseases like ALS. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their studies. Further research into its precise molecular interactions and the full spectrum of its biological activities will undoubtedly continue to expand its applications in medicine.
References
- 1. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Some thoughts on the mechanism of cellular trapping of Cu(II)-ATSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 16. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alsnewstoday.com [alsnewstoday.com]
The Role of Copper in the Neuroprotective Effects of CuATSM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, blood-brain barrier-permeable copper complex that has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).[1][2] Originally developed as a positron emission tomography (PET) imaging agent for hypoxic tissues, its therapeutic potential stems from its ability to deliver copper to the central nervous system (CNS) and modulate key pathological pathways.[3][4] This technical guide provides an in-depth overview of the critical role of copper in the neuroprotective mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
The central hypothesis for the therapeutic action of this compound revolves around the targeted delivery of copper to cells with compromised mitochondrial function, a common feature in many neurodegenerative disorders.[3][5] The ATSM ligand has a high affinity for copper(II) and the complex has an unusually low reduction potential, which prevents the release of copper in healthy tissues.[3] However, in cells with damaged mitochondria, the reductive intracellular environment facilitates the reduction of Cu(II) to Cu(I), leading to the dissociation of the complex and the release of bioavailable copper.[3][4] This targeted copper delivery is crucial for its neuroprotective effects.
Core Mechanisms of Action: The Centrality of Copper
The neuroprotective efficacy of this compound is multifaceted, with the delivery of copper being the linchpin of its therapeutic activity. The primary mechanisms include:
-
Restoration of Superoxide Dismutase 1 (SOD1) Function: In familial ALS cases linked to mutations in the SOD1 gene, the mutant protein is often misfolded and copper-deficient, leading to a toxic gain-of-function.[6][7] this compound delivers copper to these mutant SOD1 proteins, promoting their correct folding and restoring their enzymatic activity, thereby mitigating their toxicity.[6][7]
-
Improvement of Mitochondrial Function: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. This compound has been shown to improve mitochondrial health by delivering copper to essential mitochondrial enzymes, such as cytochrome c oxidase, and by reducing oxidative stress within the mitochondria.[3][8]
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to act as a scavenger of peroxynitrite, a potent oxidant and nitrating agent that contributes to neuronal damage.[3][9] Additionally, it has been observed to reduce neuroinflammation by decreasing the activation of microglia and astrocytes.[6][10]
-
Inhibition of Ferroptosis: Emerging evidence suggests that this compound can inhibit ferroptosis, an iron-dependent form of regulated cell death implicated in neurodegeneration.[1]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in mouse models of ALS and PD.
Table 1: Effects of this compound on Survival in SOD1 Mouse Models of ALS
| Animal Model | Administration Route & Dose | Treatment Start | Key Findings: Survival | Reference |
| SOD1 G93A (low expressing) | Transdermal, 100 mg/kg/day (twice daily) | Day 5 | 25% increase in median survival (166 ± 14 days vs. vehicle) | [3] |
| SOD1 G37R | Oral Gavage, up to 30 mg/kg/day | Pre-symptom onset | Dose-dependent improvement in survival | [11] |
| SOD1 G93A xCCS | Transdermal, 30 mg/kg (twice daily) | Post-symptom onset | Extended survival by an average of 18 months | [3] |
| SOD1 G93A (C57BL/6 background) | Oral Gavage, 60 mg/kg/day | Day 70 | Slowed disease progression and increased survival | [12][13] |
| SOD1 G93A | Oral Gavage, 30 mg/kg/day | Day 50 | Trend towards extended lifespan (median 6 days older) | [4] |
Table 2: Effects of this compound on Motor Function in Mouse Models of Neurodegeneration
| Animal Model | Administration Route & Dose | Assessment Method | Key Findings: Motor Function | Reference |
| SOD1 G37R | Oral Gavage, up to 60 mg/kg/day | Rotarod | Dose-dependent improvement in locomotor function | [6] |
| MPTP-lesioned mice (PD model) | Oral Gavage, 15 and 30 mg/kg | Not specified | Improved motor function | [9][14] |
| SOCK mice (PD model) | Oral Gavage, 15 or 30 mg/kg/day | Not specified | Alleviated severe problems with motor function | [2][15] |
| SOD1 G93A | Oral Gavage, 100 mg/kg/day (reduced to 60 mg/kg/day) | Neurological Score | Slowed disease progression | [12][13] |
Table 3: Effects of this compound on Biochemical Markers
| Animal Model/Cell Line | Treatment | Analyte | Key Findings: Biochemical Changes | Reference |
| SOD1 G37R mice | Oral Gavage with 65this compound | Holo-SOD1 in spinal cord | Increased pool of fully metallated holo-SOD1 | [6][7] |
| SOCK mice (PD model) | Oral Gavage, 15 or 30 mg/kg/day | Brain Copper Levels | 2- to 3-fold increase in brain copper | [2] |
| MPTP-lesioned mice (PD model) | Oral Gavage, 15 and 30 mg/kg | Dopaminergic neurons in SNpc | 26% increase in the number of neurons (at 30 mg/kg) | [14] |
| SOD1 G93A mice | Oral Gavage, 100 mg/kg/day | SOD1 activity in spinal cord | Increased enzymatically active SOD1 | [16] |
| NSC-34 cells expressing mutant SOD1 | This compound treatment | SOD1 aggregation | Decrease in the level of SOD1 aggregation in vitro | [17] |
Signaling Pathways and Experimental Workflows
Caption: Typical experimental workflow for evaluating this compound in an ALS mouse model.
Detailed Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
a. Preparation of this compound Suspension for Oral Gavage: [11]
-
Calculate the required amount: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total amount of this compound powder needed.
-
Prepare the vehicle: A standard suspension vehicle (SSV) can be prepared with 0.9% w/v NaCl, 0.5% w/v Na-carboxymethylcellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween-80 in sterile water. [12]3. Create a paste: Weigh the calculated this compound powder and create a paste by adding a small amount of the SSV and grinding with a mortar and pestle or using a homogenizer.
-
Form a homogenous suspension: Gradually add the remaining SSV while continuously stirring or vortexing to form a uniform suspension.
-
Storage: The suspension should be prepared fresh daily and stored protected from light.
b. Oral Gavage Administration in Mice: [18][19]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Use an appropriately sized gavage needle (e.g., 20-gauge for adult mice) with a ball tip. Gently insert the needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg. [19]4. Needle Removal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress post-administration.
c. Transdermal Administration: [3]
-
Solution Preparation: Dissolve this compound in dry, pharmaceutical-grade dimethyl sulfoxide (B87167) (DMSO) to the desired concentration (e.g., 15 µg/µL). Sonication may be necessary to fully dissolve the compound.
-
Application: Using a pipette, apply the calculated volume of the this compound solution directly to the skin on the back of the mouse's neck. For larger doses, the solution can be applied in multiple streaks along the back to maximize absorption.
Rotarod Test for Motor Coordination Assessment
This test is widely used to assess motor coordination, balance, and motor learning in rodent models of neurodegenerative diseases. [5][9][20]
-
Acclimatization: Acclimatize the mice to the testing room for at least 15-30 minutes before the test. [9][21]2. Training (optional but recommended): Place the mice on the stationary or slowly rotating rod for a set duration for 2-3 consecutive days before the actual test to habituate them to the apparatus. [20]3. Testing:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
The test can be run at a constant speed (e.g., 14 rpm) or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). [9][21] * Record the latency to fall for each mouse. A trial can be ended if the mouse falls, clings to the rod and makes a full passive rotation, or reaches a pre-determined cutoff time (e.g., 180 seconds). [9][21]4. Trials: Perform 3-5 trials per mouse with a rest interval of at least 15 minutes between trials. [21]5. Data Analysis: The mean latency to fall is calculated for each group and compared using appropriate statistical tests.
-
Immunohistochemistry for SOD1 in Mouse Spinal Cord
This technique allows for the visualization and localization of SOD1 protein in spinal cord tissue sections. [22][23][24]
-
Tissue Preparation:
-
Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the tissue in an appropriate medium (e.g., OCT) and freeze.
-
Cut spinal cord sections (e.g., 20-30 µm thick) using a cryostat.
-
-
Immunostaining:
-
Antigen Retrieval (if necessary): Incubate slides in an antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at an elevated temperature.
-
Permeabilization: Incubate sections in a solution containing a detergent like Triton X-100 (e.g., 0.2-0.5% in PBS) to permeabilize cell membranes.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS containing 5-10% normal goat serum and 0.1-0.3% Triton X-100) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for human SOD1 (if using a transgenic model expressing human SOD1) or total SOD1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Counterstaining: Stain cell nuclei with a fluorescent counterstain like DAPI.
-
Mounting: Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the SOD1 immunoreactivity in specific regions of the spinal cord (e.g., ventral horn motor neurons) using image analysis software.
-
Measurement of Mitochondrial Respiration in Astrocytes
The Seahorse XF Analyzer is a common platform to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells. [25][26][27]
-
Cell Seeding: Plate astrocytes in a Seahorse XF cell culture microplate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. [25]2. Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibration solution overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Mito Stress Test:
-
Load the injection ports of the sensor cartridge with mitochondrial stressors:
-
Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production) to measure maximal respiration.
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
The neuroprotective effects of this compound are intrinsically linked to its ability to deliver copper to the CNS in a targeted manner. By restoring the function of crucial copper-dependent enzymes like SOD1 and improving mitochondrial health, this compound addresses key pathological mechanisms in neurodegenerative diseases such as ALS and Parkinson's disease. The quantitative data from preclinical studies provide compelling evidence for its therapeutic potential, demonstrating improvements in survival, motor function, and key biochemical markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various disease models. Continued research into the precise molecular interactions of copper delivered by this compound will be crucial for optimizing its therapeutic application and expanding its potential to a broader range of neurodegenerative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper supplementation mitigates Parkinson-like wild-type SOD1 pathology and nigrostriatal degeneration in a novel mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Copper therapy halts disease progression in ALS mice [jax.org]
- 9. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Protects Against the In Vitro Cytotoxicity of Wild-Type-Like Copper-Zinc Superoxide Dismutase Mutants but not Mutants That Disrupt Metal Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. biomed-easy.com [biomed-easy.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 2.6. Mitochondrial respiration activity assay [bio-protocol.org]
- 26. Measurement of mitochondrial oxygen consumption rates in mouse primary neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Protocol to Study Mitochondrial Function in Human Neural Progenitors and iPSC-Derived Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of CuATSM in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) has emerged as a promising therapeutic candidate for Parkinson's disease (PD), demonstrating significant neuroprotective effects and functional improvements in a variety of preclinical models. This document provides a comprehensive overview of the preclinical data, detailing the experimental protocols, summarizing quantitative outcomes, and visualizing the proposed mechanisms of action. This compound, a lipophilic, blood-brain barrier-permeant copper complex, has shown potential in mitigating key pathological features of PD, including neuronal loss, α-synuclein aggregation, and motor deficits. Its multifaceted mechanism of action, centered around the modulation of oxidative stress and copper homeostasis, positions it as a compelling candidate for further clinical investigation.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated α-synuclein in Lewy bodies.[1] Current therapies primarily offer symptomatic relief and do not halt the underlying neurodegenerative process.[1] this compound has been identified as a potential disease-modifying agent.[1] This compound is orally bioavailable and can cross the blood-brain barrier, delivering copper to the central nervous system.[1][2] Preclinical studies have demonstrated its efficacy in multiple animal models of PD, where it has been shown to rescue nigral cell loss, improve dopamine (B1211576) metabolism, and ameliorate motor and cognitive deficits.[1][3]
Proposed Mechanisms of Action
The therapeutic effects of this compound in Parkinson's disease models are attributed to several interconnected mechanisms, primarily revolving around its ability to counteract oxidative stress and restore copper homeostasis.
One of the key proposed mechanisms is the scavenging of peroxynitrite (ONOO⁻), a potent oxidant implicated in the nitration and aggregation of α-synuclein.[1] In vitro studies have shown that this compound is a highly effective scavenger of peroxynitrite, inhibiting its toxic effects and the subsequent oligomerization of α-synuclein.[1]
Furthermore, there is growing evidence for the role of dysfunctional copper metabolism and the misfolding of superoxide (B77818) dismutase 1 (SOD1) in PD pathology.[4][5][6] this compound is thought to deliver copper to copper-deficient enzymes like SOD1, restoring its normal function and preventing the formation of toxic SOD1 aggregates.[4][5] This is supported by studies in the SOCK (SOD1 Overexpressing Copper-deficient Kinocilium) mouse model of PD, where this compound treatment mitigated SOD1 pathology, increased dopamine neuron survival, and improved motor function.[4][5][7]
The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective effects.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified across various preclinical models of Parkinson's disease. The following tables summarize the key findings related to neuroprotection, behavioral outcomes, and pharmacokinetics.
Table 1: Neuroprotective Effects of this compound in Rodent Models of Parkinson's Disease
| Animal Model | Toxin/Method | Treatment Regimen | Outcome Measure | Result | Reference |
| C57BL/6 Mice | MPTP | 15 mg/kg this compound | Number of SNpc neurons | 43% increase vs. vehicle | [1] |
| C57BL/6 Mice | MPTP | 30 mg/kg this compound | Number of SNpc neurons | 61% increase vs. vehicle | [1] |
| Sprague-Dawley Rats | 6-OHDA | Not specified | Nigral cell counts | Significantly higher vs. vehicle | [1] |
| SOCK Mice | Elevated SOD1 and decreased neuronal copper | This compound treatment | Dopaminergic neuron survival | No difference compared to healthy mice | [4] |
| SOCK Mice | Elevated SOD1 and decreased neuronal copper | This compound treatment | Toxic SOD1 clumps | Reduced by over fourfold | [7] |
Table 2: Behavioral and Neurochemical Outcomes of this compound Treatment
| Animal Model | Toxin/Method | Treatment Regimen | Behavioral/Neurochemical Test | Result | Reference |
| Multiple PD models | MPTP, 6-OHDA, etc. | Not specified | Motor and cognitive function | Improved function | [1] |
| Multiple PD models | MPTP, 6-OHDA, etc. | Not specified | Dopamine metabolism | Improved | [1] |
| SOCK Mice | Elevated SOD1 and decreased neuronal copper | This compound treatment | Motor function assessments | Alleviation of severe motor problems | [4] |
| SOCK Mice | Elevated SOD1 and decreased neuronal copper | This compound treatment | Dopamine levels in substantia nigra | No difference compared to healthy mice | [4] |
| MPTP Mice | MPTP | This compound treatment | Striatal dopamine levels | Enhanced | [8] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration Route | Dose | Cmax | Tmax | Elimination Half-life | Apparent Oral Bioavailability | Reference |
| Sprague-Dawley Rats | Oral | 20 mg/kg | 488.1 ± 67.0 ng/mL | 10 h | 3.1 ± 0.4 h | 53 ± 5% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
Animal Models
A variety of animal models have been utilized to recapitulate different aspects of Parkinson's disease pathology:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model induces a rapid loss of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.
-
6-OHDA (6-hydroxydopamine) Rat Model: In this model, the neurotoxin 6-OHDA is injected directly into the brain to create a lesion in the nigrostriatal pathway.
-
SOCK (SOD1 Overexpressing Copper-deficient Kinocilium) Mouse Model: This novel model replicates two key features observed in postmortem PD brain tissue: elevated SOD1 levels and decreased neuronal copper, leading to the development of SOD1 clumps, motor impairments, and loss of dopaminergic neurons.[4][5]
Drug Administration
This compound is typically administered orally via gavage. A standard protocol for preparing the suspension is as follows:
-
Vehicle Preparation: A standard suspension vehicle (SSV) is prepared containing 0.9% (w/v) NaCl, 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80 in sterile water.[9]
-
Suspension Formulation: The required amount of this compound powder is weighed and mixed with a small amount of the SSV to form a paste. The remaining SSV is gradually added while continuously stirring to create a homogenous suspension.[9]
-
Administration: The suspension is administered to the animals using an appropriate gavage needle.[9]
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical PD model.
Assessment of Motor Function
-
Rotarod Test: This test is used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[9]
-
Hanging Wire Test: This test measures muscle strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is measured.[9]
Histological and Biochemical Analyses
-
Stereological Cell Counting: Unbiased stereological methods are used to count the number of neurons (e.g., Nissl-stained or tyrosine hydroxylase-positive neurons) in the substantia nigra pars compacta.[1]
-
Immunohistochemistry: This technique is used to visualize the presence of specific proteins, such as α-synuclein aggregates, in brain tissue sections.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the levels of dopamine and its metabolites in brain tissue.
Safety and Toxicology
Preclinical safety and toxicology studies are essential for the translation of a compound to clinical trials. While comprehensive toxicology data for this compound in the context of Parkinson's disease is not fully detailed in the provided search results, safety pharmacology studies have been conducted in various animal models for other indications.[10] These studies, along with the data from PD and ALS models, suggest that this compound has an appropriate margin of safety for clinical development.[8][10] No significant adverse events were observed in several toxicology and pharmacology studies.[10]
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for Parkinson's disease. Its ability to target multiple pathological pathways, including oxidative stress, α-synuclein aggregation, and copper dyshomeostasis, makes it a particularly promising candidate. The consistent neuroprotective and functional benefits observed across a range of animal models, coupled with its favorable oral bioavailability and blood-brain barrier permeability, provide a solid foundation for its ongoing clinical development.[2] Future preclinical research should continue to elucidate the precise molecular mechanisms of this compound and explore its potential in combination with existing symptomatic therapies. The outcomes of the ongoing clinical trials in both ALS and Parkinson's disease are eagerly awaited and will be crucial in determining the future of this promising therapeutic agent.[3][8]
References
- 1. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Copper supplementation mitigates Parkinson-like wild-type SOD1 pathology and nigrostriatal degeneration in a novel mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. zmescience.com [zmescience.com]
- 8. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of CuATSM
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, brain-permeant compound that has garnered significant attention for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. A substantial body of evidence highlights its potent antioxidant properties, which are central to its neuroprotective effects. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, primarily involving direct radical scavenging, inhibition of ferroptosis, and activation of the Nrf2 antioxidant response pathway.
Radical-Trapping Antioxidant Activity
This compound is a highly potent radical-trapping antioxidant (RTA). It directly scavenges peroxyl radicals, thereby terminating lipid peroxidation chain reactions. Mechanistic studies indicate that its mode of action differs from traditional antioxidants like α-tocopherol, as it does not rely on hydrogen atom transfer (HAT). Instead, it is proposed to involve the reversible addition of a peroxyl radical to the bis(thiosemicarbazone) ligand.[1][2] One molecule of this compound is capable of trapping up to four radicals.[1][2]
Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound has been identified as a powerful inhibitor of ferroptosis.[3] This anti-ferroptotic activity is a direct consequence of its ability to quench lipid peroxyl radicals, thus preventing the cascade of lipid peroxidation that drives this cell death pathway.
Activation of the Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[4] This activation is mediated, at least in part, through upstream signaling involving DJ-1, Phosphoinositide 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Modulation of Superoxide (B77818) Dismutase 1 (SOD1) Activity
In the context of ALS, particularly in cases linked to mutations in SOD1, this compound has been shown to improve the metallation and stability of the SOD1 protein.[1][8] By delivering copper to copper-deficient SOD1, this compound can increase its enzymatic activity, enhancing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[1][2][8][9][10]
Quantitative Data on Antioxidant Properties
The following tables summarize key quantitative data from various studies investigating the antioxidant effects of this compound.
Table 1: Radical Scavenging and Ferroptosis Inhibition
| Parameter | Value | Cell/System | Reference |
| Peroxyl Radical Trapping Rate Constant (kinh) | 2.2 × 106 M-1s-1 | Tetrahydrofuran (THF) autoxidation | [1][2] |
| EC50 for Ferroptosis Inhibition (RSL3-induced) | ~130 nM | Immortalized Neuronal Cells | |
| EC50 for Ferroptosis Inhibition (RSL3-induced) | 143 nM | Primary Cortical Neurons |
Table 2: Effects on Antioxidant Enzyme Activity and Expression
| Enzyme/Protein | Effect | Fold Change/Percentage Increase | Model System | Reference |
| Superoxide Dismutase 1 (SOD1) | Increased Activity | ~2-fold increase | Human Coronary Artery Smooth Muscle Cells | [2] |
| Superoxide Dismutase 1 (SOD1) | Increased Activity | 44% increase | SOD1G93A Mouse Spinal Cord | |
| Heme Oxygenase-1 (HO-1) | Increased Protein Expression | Concentration-dependent increase | Human Coronary Artery Smooth Muscle Cells | [4] |
| Glutamate-Cysteine Ligase Modifier Subunit (GCLM) | Increased Protein Expression | Concentration-dependent increase | Human Coronary Artery Smooth Muscle Cells | [4] |
| NADPH Quinone Oxidoreductase-1 (NQO1) | Increased Protein Expression | Significant increase | Murine Heart and Aorta | [4] |
| Peroxiredoxin 1 (Prx1) | Increased Protein Expression | Significant increase | Murine Heart and Aorta | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in the antioxidant action of this compound.
Figure 1: Overview of this compound's antioxidant mechanisms.
References
- 1. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper dependent ERK1/2 phosphorylation is essential for the viability of neurons and not glia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuII(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
Cellular uptake and metabolism of CuATSM
An In-depth Technical Guide on the Cellular Uptake and Metabolism of CuATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, is a lipophilic metal complex that has garnered significant attention for its dual role as a hypoxia-selective imaging agent for Positron Emission Tomography (PET) and as a potential therapeutic agent in oncology and neurodegenerative diseases.[1][2] Its ability to readily cross cellular membranes and its unique redox chemistry allow it to selectively target the distinct metabolic environment of hypoxic cancer cells and neurons under metabolic stress.[1][3] This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and metabolism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Cellular Uptake and Hypoxia-Selective Retention
The primary mechanism for this compound's cellular uptake and hypoxia selectivity is a bioreductive trapping model.[4] As a neutral, low molecular weight, and lipophilic molecule, Cu(II)ATSM passively diffuses across the plasma membrane into the cell.[1][5] Its retention is critically dependent on the intracellular redox environment.
Mechanism:
-
Passive Diffusion: The stable Cu(II)ATSM complex easily permeates the cell membrane.[6]
-
Reductive Trapping in Hypoxia: In the low-oxygen (hypoxic) intracellular environment, which is rich in reducing equivalents, Cu(II)ATSM is reduced from its Cu(II) (cupric) state to the Cu(I) (cuprous) state.[1][5] This over-reduced state is characteristic of hypoxic tumor cells and cells with mitochondrial dysfunction.[5][7]
-
Dissociation and Intracellular Copper Accumulation: The resulting Cu(I)ATSM complex is unstable and prone to dissociation.[1] The released Cu(I) ion is then "trapped" within the cell, likely by binding to intracellular copper-binding proteins and chaperones.[1][3]
-
Efflux in Normoxia: In normoxic cells, which have a more oxidized environment, the unstable Cu(I)ATSM can be re-oxidized back to the stable Cu(II)ATSM form, which can then be washed out of the cell.[8] This differential retention forms the basis of its use as a hypoxia-selective imaging agent.[8]
While this is the prevailing model, the precise mechanism remains a subject of investigation, with some studies suggesting the involvement of endogenous copper biology and transport proteins like CTR1, though the latter's role is not fully established.[6][9]
Quantitative Analysis of Cellular Uptake
The uptake of radiolabeled this compound (commonly 64Cu-ATSM) varies significantly across different cell lines and is markedly influenced by oxygen levels.
Table 1: 64Cu-ATSM Uptake in Various Cell Lines
| Cell Line | Condition | Incubation Time | Uptake (% of Total Activity) | Reference |
| HEK-293 | Normoxic | 3 h | ~1.1% | [8] |
| Hypoxic | 1 h | ~1.07% | [8] | |
| Hypoxic | 3 h | 3.35% | [8] | |
| MCF-7 | Normoxic | 3 h | ~1.1% | [8] |
| Hypoxic | 1 h | ~0.79% | [8] | |
| Hypoxic | 3 h | 2.75% | [8] | |
| Human RBC | Normal | 120 min | ~6% (maximal) | [9] |
| Cu-depleted | 120 min | ~22% (maximal) | [9] |
Table 2: Intracellular Copper Concentration after this compound Treatment
| Cell Line | Condition | Treatment Time | Intracellular Cu(I) Concentration (µM) | Reference |
| HEK-293 | Normoxic (this compound) | 24 h | ~10 µM | [8] |
| Hypoxic (this compound) | 24 h | ~12 µM | [8] | |
| MCF-7 | Normoxic (this compound) | 24 h | ~15 µM | [8] |
| Hypoxic (this compound) | 24 h | ~25 µM | [8] |
Note: Data shows that under hypoxic conditions, both HEK-293 and MCF-7 cells accumulate significantly more 64Cu from ATSM-64Cu(II) compared to normoxic conditions, with uptake increasing over time.[8] Interestingly, while the uptake of the complex was slightly higher in normal HEK-293 cells, the resulting intracellular Cu(I) content was significantly higher in MCF-7 breast cancer cells under hypoxia, suggesting a higher redox potential in cancer cells that enhances toxicity.[8][10]
Intracellular Metabolism and Cytotoxic Effects
The accumulation of copper ions following this compound dissociation profoundly disrupts cancer cell metabolism, primarily through the induction of oxidative stress and interference with mitochondrial function.[5]
-
Redox Cycling and Oxidative Stress: The trapped Cu(I) is highly redox-active and can participate in Fenton-like reactions. This leads to a surge in reactive oxygen species (ROS), such as superoxide (B77818) radicals, overwhelming the cell's antioxidant capacity and causing widespread damage to DNA, lipids, and proteins.[1][5]
-
Mitochondrial Disruption: Copper can interfere with the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential, impaired ATP production, and the initiation of apoptotic pathways.[5]
-
Metabolic Reprogramming: In the context of amyotrophic lateral sclerosis (ALS), this compound has been shown to revert the metabolic profile of patient-derived astrocytes to that of healthy controls.[11] It reduces elevated mitochondrial respiration and increases glycolysis, potentially enhancing the metabolic support provided to motor neurons.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Solubility of CuATSM
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical stability and solubility of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a compound of significant interest for its applications in positron emission tomography (PET) imaging of hypoxic tissues and as a potential therapeutic for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2][3] Understanding the physicochemical properties of this compound is critical for designing robust experiments, ensuring reproducible results, and developing viable clinical formulations.
Chemical Stability of this compound
The stability of this compound is highly dependent on its physical state and environment. As a solid, it is relatively stable, but its stability in solution, particularly in aqueous media, presents significant challenges.
Key Stability Characteristics:
-
Solid State: this compound is supplied as a crystalline solid and exhibits good long-term stability when stored under appropriate conditions.[4] It is recommended to store the solid compound at -20°C, where it is stable for at least four years.[4][5]
-
Aqueous Solutions: The compound is sparingly soluble and unstable in aqueous buffers.[4][6] It is strongly recommended that aqueous solutions be prepared fresh and used immediately, as storage for more than one day is not advised.[4][7]
-
Organic Solvents: Stock solutions prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) are stable for many months when stored frozen and for over a week at room temperature, provided the DMSO is dry and exposure to moisture is minimized.[8]
-
Thermal Stability: this compound is known to be thermally unstable.[9] Autoclaving preparations of its radiolabeled form, [64Cu]ATSM, can lead to complete degradation and the release of free copper.[9]
-
Stability in Biological Media: When incubated in human serum at 37°C, [64Cu]ATSM demonstrates high stability, with its radiochemical purity remaining above 99% for 12 hours.[9] Another study showed that after incubation in serum in vitro, only 10-15% of the radioactivity from 64Cu-ATSM was associated with precipitated proteins after 2 hours.[10]
Table 1: Summary of this compound Stability Data
| Parameter | Condition | Observation | Citation(s) |
| Storage Stability (Solid) | Crystalline solid at -20°C | Stable for ≥ 4 years | [4][5] |
| Storage Stability (Solution) | In dry DMSO, frozen | Stable for many months | [8] |
| Storage Stability (Solution) | In dry DMSO, room temperature | Stable for over a week | [8] |
| Aqueous Solution Stability | In aqueous buffers | Not recommended to store for more than one day | [4][7] |
| Thermal Stability | Autoclaving | Complete degradation | [9] |
| Radiochemical Purity | [64Cu]ATSM in human serum at 37°C | >99% for 12 hours | [9] |
| Radiochemical Purity | [64Cu]ATSM in final formulation | Maintained after 20 hours | [11] |
Solubility of this compound
This compound is a lipophilic compound, a characteristic that facilitates its passage across cellular membranes, including the blood-brain barrier.[1] However, this property also results in poor solubility in aqueous solutions.[6][12]
Key Solubility Characteristics:
-
Aqueous Solubility: this compound is described as insoluble or sparingly soluble in water and aqueous buffers.[1][4][6]
-
Organic Solvent Solubility: The compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4] To prevent degradation, these solvents should be purged with an inert gas.[4]
-
Improving Aqueous Solubility: To prepare an aqueous working solution, the standard method is to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with the desired aqueous buffer or medium.[4][12] A common mixture used to increase solubility is a 1:9 solution of DMSO:PBS (pH 7.2).[4][13]
Table 2: Summary of this compound Solubility Data
| Solvent | Concentration | Comments | Citation(s) |
| DMSO | ~10 mg/mL | - | [4][5][13] |
| DMSO | 2 mg/mL | Solution is clear; may require warming | [14] |
| DMSO | 0.5 mg/mL | Solution is clear when warmed | [12] |
| DMF | ~2 mg/mL | - | [4][5][13] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | Achieved by diluting a DMSO stock solution | [4][5][13] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | - | [1][4][6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and consistent results with this compound.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Materials:
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
(Optional) Purge the vial containing the solid with an inert gas.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution).[4]
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution.[12] The resulting solution should be clear.
-
Store the stock solution at -20°C or -80°C in an airtight, light-protected container.[8][13]
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile aqueous buffer or cell culture medium (e.g., PBS, pH 7.2)
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature and vortex briefly to ensure it is homogeneous.[12]
-
To minimize precipitation, add the aqueous buffer to the DMSO stock dropwise while vortexing to ensure rapid mixing.[12] Alternatively, dilute the stock solution into the pre-warmed aqueous medium to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. [7][12]
-
Use the freshly prepared aqueous solution immediately for experiments.[4][7]
-
Protocol 3: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC assay.
-
Materials:
-
Procedure:
-
Sample Preparation: Prepare the this compound solution at a known concentration in the desired buffer. Incubate the solution under the conditions being tested (e.g., 37°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.[15]
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
Use a gradient elution method, for example, starting from 100% Mobile Phase A and increasing to 100% Mobile Phase B over 25 minutes, to separate the parent compound from potential degradation products.[15]
-
Set the UV detector to a wavelength where this compound has strong absorbance, such as 477 nm.[4]
-
-
Data Analysis:
-
Record the chromatograms at each time point.
-
Determine stability by measuring the decrease in the peak area of the parent this compound compound over time. The appearance of new peaks may indicate the formation of degradation products.[12]
-
-
Visualizations: Workflows and Mechanisms
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: A simplified workflow for preparing this compound solutions for experimental use.
Diagram 2: HPLC-Based Stability Assessment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. abmole.com [abmole.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the History of CuATSM in Medical Research
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the history, mechanisms of action, and experimental data related to Cupper(II)-[diacetyl-bis(N4-methylthiosemicarbazone)] (CuATSM) in medical research. It is designed to be a technical resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz.
Introduction and Early History
Initially synthesized for its potential as a metal-based therapeutic, this compound (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) first garnered significant attention as a positron emission tomography (PET) imaging agent.[1] Its lipophilic nature and ability to cross the blood-brain barrier made it a candidate for imaging tissues with altered metabolic states.[2] Researchers discovered its selective accumulation in hypoxic tissues, which are characterized by low oxygen levels.[2] This property made it a valuable tool for imaging hypoxic tumors, as hypoxia is a critical factor in cancer progression and resistance to therapy.[3]
The transition of this compound from an imaging agent to a potential therapeutic for neurodegenerative diseases stemmed from observations of its ability to safely deliver copper to cells.[4][5] In conditions like Amyotrophic Lateral Sclerosis (ALS), particularly in cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, copper dyshomeostasis and mitochondrial dysfunction are implicated in disease pathogenesis.[1][6] This led to the investigation of this compound as a "copper chaperone" to restore copper balance in affected cells.[4]
Mechanism of Action
The mechanism of action of this compound is context-dependent, primarily revolving around its redox properties and its role as a copper delivery agent.
In Hypoxic Cancer Cells
The selectivity of this compound for hypoxic cells is attributed to the "reductive trapping" hypothesis.[7] In the low-oxygen environment of tumors, the intracellular space is more reduced. This facilitates the reduction of the Cu(II) center of the this compound complex to Cu(I).[7][8] The resulting Cu(I) complex is less stable and dissociates, releasing the copper ion, which is then trapped intracellularly by binding to various cellular components.[8] In normoxic cells, the Cu(II) complex remains stable and can diffuse back out of the cell.[8] When labeled with a positron-emitting copper isotope like 64Cu, this selective trapping allows for the visualization of hypoxic tumors via PET imaging.[3]
In Neurodegenerative Diseases (ALS)
In the context of ALS, particularly in models with SOD1 mutations, the therapeutic effects of this compound are thought to be multifactorial:
-
Copper Delivery to SOD1: Some SOD1 mutations lead to a misfolded and unstable protein that is prone to aggregation. This compound has been shown to deliver copper to these mutated SOD1 proteins.[1] The incorporation of copper can help stabilize the SOD1 protein, reducing its misfolding and aggregation, which are thought to be toxic to motor neurons.[1][7]
-
Mitochondrial Function and Metabolic Reprogramming: this compound has been observed to influence mitochondrial activity. In astrocytes from ALS patients that respond to the treatment, this compound can reduce elevated mitochondrial respiration to levels comparable to healthy cells.[9][10] It is proposed to act as a "metabolic switch," increasing glycolysis and lactate (B86563) production, which can then be used as an energy source by motor neurons.[9]
-
Antioxidant Properties: this compound has been shown to scavenge peroxynitrite in vitro, suggesting it may have antioxidant effects that could mitigate oxidative stress, a known contributor to motor neuron death in ALS.[9]
Preclinical Data in ALS Mouse Models
The therapeutic potential of this compound in ALS has been extensively studied in preclinical models, primarily in transgenic mice expressing mutant human SOD1.
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound | SOD1 G93A | 30 mg/kg/day, oral gavage, from day 50 | - Delayed onset of paresis by 6 days (p=0.01)- More pronounced delay in males (10.5 days, p<0.01)- Improved survival trends | [11] |
| This compound | SOD1 G37R | 30 mg/kg/day, oral gavage | - Improved locomotor function- Extended survival | [11] |
| This compound | SOD1 G93A | Not specified | - Delayed disease onset- Improved motor function- Extended survival | [12] |
| This compound | SOD1 G93A xCCS | Continuous treatment from day 5 | - Average survival of ~600 days (compared to ~14 days for untreated) | [1] |
| This compound | SOD1 G93A | 60 mg/kg/day | - Increased median survival by 9% (193 days vs. 176 days for vehicle) | [13] |
| This compound, Ebselen, and Telbivudine Combination | SOD1 Mutant Mice | Lower dose combination | - Delayed symptom onset and improved survival better than this compound alone- 10% longer survival than untreated mice and 3% longer than this compound alone | [14] |
Clinical Trials in ALS
The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with ALS.
| Trial Phase | Status | Key Details | Primary Objective(s) | Key Findings/Endpoints | Reference |
| Phase 1 | Completed | Open-label, dose-escalation study | To determine the safety and dosing of this compound | - Treatment was safe and well-tolerated.- Some indications of slowed disease progression were observed. | [6][15][16] |
| Phase 2/3 (NCT04082832) | Completed (Results not fully published) | Multicenter, randomized, double-blind, placebo-controlled study with up to 80 participants in Australia | To investigate the efficacy and safety of this compound | - Primary endpoint: Change in the rate of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).- Secondary endpoints included changes in the Edinburgh Cognitive and Behavioural Amyotrophic Lateral Sclerosis Screen (ECAS) score and seated slow vital capacity (SVC). | [6][17][18] |
Note: As of early 2025, the full results from the Phase 2/3 trial have not been formally published.[5] A 2023 postmortem analysis of brain tissue from six trial participants did not find significant changes to motor neurons or disease-related damage, suggesting a lack of beneficial effect in those individuals.[6]
Experimental Protocols
Synthesis of ATSM Ligand and this compound Complex
ATSM Ligand Synthesis: [3][19][20]
-
Dissolve 4-methyl-3-thiosemicarbazide (e.g., 1.2 g, 11.4 mmol) in ethanol (B145695) (e.g., 50 mL) with heating and stirring.
-
In a separate container, prepare an ethanolic solution of diacetyl (2,3-butanedione) (e.g., 0.5 mL, 5.7 mmol).
-
Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture at 60-70°C for approximately 4 hours, during which a white precipitate of the ATSM ligand will form.
-
Cool the flask (e.g., at 4°C overnight) to ensure complete precipitation.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the purified ATSM ligand under a vacuum.
Cu(II)ATSM Complex Synthesis: [19]
-
Dissolve the synthesized ATSM ligand in ethanol.
-
In a separate flask, prepare an ethanolic solution of a copper(II) salt, such as copper(II) acetate (B1210297), in an equimolar amount to the ligand.
-
Add the copper(II) acetate solution to the ATSM ligand solution and stir.
-
A brown to dark red-brown precipitate of this compound will form.
-
Collect the precipitate by filtration and wash with ethanol and diethyl ether.
-
Dry the final product under a vacuum.
In Vitro Astrocyte-Motor Neuron Co-culture Assay for ALS
This protocol is adapted from studies evaluating the effect of this compound on astrocyte-mediated motor neuron toxicity.[9][21]
-
Astrocyte Differentiation: Differentiate induced neuronal progenitor cells (iNPCs) derived from patient fibroblasts into astrocytes (iAs) in an astrocyte-inducing medium.
-
This compound Treatment: Treat the differentiating astrocytes with this compound (e.g., 1 µM) daily.
-
Astrocyte Monolayer Formation: After differentiation, seed the treated astrocytes into a 96-well plate to form a monolayer.
-
Co-culture: Seed motor neurons (e.g., GFP-positive mouse motor neurons) on top of the astrocyte monolayer.
-
Viability Assessment: After a co-culture period (e.g., 3 days), assess motor neuron viability.
-
Data Analysis: Quantify motor neuron survival and normalize the data to control co-cultures with healthy astrocytes.
In Vivo Biodistribution Study of 64Cu-ATSM in Mice
This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound.[22][23][24]
-
Radiopharmaceutical Preparation: Prepare 64Cu-ATSM with high radiochemical purity (>95%).
-
Animal Model: Use appropriate mouse models (e.g., tumor-bearing mice for cancer studies or transgenic ALS mice).
-
Administration: Administer a known amount of 64Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection.
-
Time Points: Euthanize cohorts of mice at predetermined time points post-injection.
-
Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, and tumor/spinal cord).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
Caption: Hypoxia-selective trapping mechanism of this compound.
Caption: Proposed therapeutic mechanism of this compound in ALS.
Caption: Workflow for an in vivo biodistribution study.
References
- 1. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 2. Assessing tumor hypoxia by positron emission tomography with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Blog: Copper ATSM as a Potential Treatment for ALS | ALS TDI [als.net]
- 6. mndassociation.org [mndassociation.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. als.ca [als.ca]
- 16. What's the story with this compound - MND Research Blog [mndresearch.blog]
- 17. als-mnd.org [als-mnd.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of CuATSM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a compound of significant interest for its applications in PET imaging of hypoxic tissues and as a potential therapeutic agent for neurodegenerative diseases.[1][2] The synthesis is a two-step process involving the initial preparation of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), followed by its complexation with a copper(II) salt.[1]
I. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the H₂ATSM ligand and the final this compound complex, based on established laboratory protocols.[3][4]
| Parameter | H₂ATSM Ligand Synthesis | Cu(II)ATSM Complex Synthesis | Reference |
| Reactant 1 | 4-Methyl-3-thiosemicarbazide | H₂ATSM Ligand | [3][4] |
| Molar Mass ( g/mol ) | 105.15 | 258.36 | N/A |
| Amount (g) | 1.2 | 0.1 | [3][4] |
| Moles (mmol) | 11.4 | 0.38 | [3][4] |
| Reactant 2 | Diacetyl (2,3-butanedione) | Copper(II) Acetate (B1210297) | [3][4] |
| Molar Mass ( g/mol ) | 86.09 | 181.63 | N/A |
| Amount (mL/g) | 0.5 mL | 0.0768 g | [3][4] |
| Moles (mmol) | 5.7 | 0.38 | [3][4] |
| Solvent | Ethanol (B145695) (50 mL) | Ethanol | [3][4] |
| Catalyst | Glacial Acetic Acid (5-6 drops) | N/A | [3] |
| Reaction Temperature | 60-70 °C | 60-70 °C | [3] |
| Reaction Time | 4 hours | 3-4 hours, then overnight at RT | [3] |
| Product Appearance | White to pale yellow precipitate | Brown to dark red-brown precipitate | [1][3] |
| Expected ESI-MS (+) | m/z ~260.4 ([M+H]⁺) | m/z ~322 | [3][4] |
| Expected UV-Vis (DMSO) | N/A | λmax at 311, 355 (shoulder), 476, 525 (shoulder) nm | [3][4] |
II. Experimental Protocols
This section details the step-by-step methodologies for the synthesis of the H₂ATSM ligand and the final this compound complex.
A. Synthesis of the Ligand: Diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM)
The H₂ATSM ligand is synthesized via a condensation reaction between diacetyl and 4-methyl-3-thiosemicarbazide.[1]
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 1.2 g (11.4 mmol) of 4-methyl-3-thiosemicarbazide in 50 mL of ethanol with heating and constant stirring.[3]
-
In a separate container, prepare a solution of 0.5 mL (5.7 mmol) of diacetyl in a small amount of ethanol.[3]
-
Add the ethanolic diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.[3]
-
Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Reflux the mixture at 60-70 °C for 4 hours. A white precipitate of the H₂ATSM ligand will form.[1][3]
-
Allow the flask to cool and then store it at 4 °C overnight to ensure complete precipitation.[3]
-
Collect the pale, yellow precipitate by filtration.[5]
-
Wash the precipitate thoroughly with cold ethanol and then diethyl ether.[1][5]
-
Dry the purified H₂ATSM ligand under a vacuum.[1]
B. Synthesis of the Complex: Cu(II)ATSM
The final Cu(II)ATSM complex is formed by reacting the synthesized H₂ATSM ligand with a copper(II) salt, typically copper(II) acetate.[1]
Materials:
-
H₂ATSM ligand (synthesized as described above)
-
Copper(II) acetate
-
Ethanol
Procedure:
-
Dissolve 0.1 g (0.38 mmol) of the synthesized H₂ATSM ligand in ethanol in a round-bottom flask.[1][3]
-
In a separate flask, prepare an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol).[1][3]
-
Add the copper(II) acetate solution dropwise to the H₂ATSM solution. The color of the solution should change from turbid white to brown-red.[3]
-
Reflux the reaction mixture at 60-70 °C for 3-4 hours.[3]
-
Allow the mixture to cool and continue stirring overnight at room temperature to ensure complete complexation.[1]
-
Collect the resulting brown to dark red-brown precipitate of Cu(II)ATSM by filtration.[1]
-
Wash the precipitate with ethanol and diethyl ether.[1]
-
Dry the final product under a vacuum.[1]
III. Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound, from the initial reactants to the final purified product.
Caption: Workflow for the synthesis of Cu(II)ATSM.
References
Application Notes and Protocols for the In Vitro Use of CuATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is a lipophilic, cell-permeable compound that has garnered significant interest for its therapeutic potential in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS), and as a theranostic agent in oncology.[1][2][3] Its mechanism of action is closely linked to the cellular redox environment, exhibiting selective accumulation in hypoxic cells.[1][2][3][4] This property makes it a valuable tool for both therapeutic intervention and diagnostic imaging.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological effects.
Mechanism of Action
The primary mechanism underlying this compound's utility is its bioreductive trapping. The neutral Cu(II)ATSM complex readily crosses the cell membrane. In cells with a highly reductive intracellular environment, characteristic of hypoxic conditions or mitochondrial dysfunction, the Cu(II) center is reduced to Cu(I).[1][5][6][7] This reduction leads to the dissociation of the less stable Cu(I) complex, trapping the copper ion intracellularly.[1][2] In normoxic cells, the complex remains stable and can diffuse back out of the cell.[1]
In the context of ALS, particularly in models with mutations in superoxide (B77818) dismutase 1 (SOD1), this compound is thought to act by delivering copper to the mutant SOD1 protein.[8] This improves the metallation and stability of SOD1, potentially reducing its toxic properties.[8][9]
Signaling Pathways
The activity of this compound is intertwined with key cellular signaling pathways, particularly those sensitive to oxygen levels and cellular redox status.
Caption: Hypoxia-selective trapping mechanism of this compound.
Another critical pathway influenced by copper availability is the hypoxia-inducible factor-1α (HIF-1α) pathway. Copper has been shown to be essential for the binding of HIF-1α to the promoters of its target genes, thereby regulating cellular responses to hypoxia.[10][11]
Caption: Role of copper in HIF-1α transcriptional activity.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for reproducible results due to its limited solubility in aqueous media.[12][13]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Protocol:
-
Stock Solution (10 mM in DMSO):
-
Weigh the appropriate amount of this compound powder in a sterile, light-protected tube.
-
Add anhydrous DMSO to achieve a 10 mM concentration.[12]
-
Vortex or sonicate until the this compound is completely dissolved.[12]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][13]
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration.
-
It is crucial to add the DMSO stock solution to the medium while vortexing to ensure rapid mixing and prevent precipitation.[12]
-
Use the working solution immediately after preparation.[12]
-
Note: The final DMSO concentration in the cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment and incubate overnight.[3]
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours). Incubation times can range from a few hours to 24 hours or longer.[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Radiolabeled Cellular Uptake Assay
This assay quantifies the uptake and retention of this compound, often using a copper radioisotope like ⁶⁴Cu, under different oxygen conditions.[5]
Materials:
-
Cells of interest (e.g., EMT6, MCF-7)[2]
-
Complete cell culture medium
-
⁶⁴Cu-ATSM working solution (e.g., 0.1-0.5 µCi/mL)[5]
-
6-well plates
-
Hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂, balanced with N₂)[5]
-
Standard incubator (normoxic control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.[5]
-
For the hypoxic group, move the plates to a hypoxic chamber for at least 4-6 hours to allow for cellular adaptation.[5] Keep the normoxic control plates in a standard incubator.
-
Remove the medium and add the ⁶⁴Cu-ATSM working solution to each well.
-
Incubate for the desired time (e.g., 1 hour).[14]
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate using a protein assay.
-
Normalize the radioactivity counts to the protein content to express uptake as counts per minute (CPM) per milligram of protein.
Caption: General workflow for in vitro experiments with this compound.
Quantitative Data
The following tables summarize key quantitative data related to the in vitro activity of this compound. IC50 values can vary significantly depending on the cell line, incubation time, and oxygen conditions.[15][16]
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Condition | Incubation Time (h) | IC50 (µM) |
| DA-3 (mouse breast cancer) | Normoxic | 24 | 440.0 ± 6.8 |
| DA-3 (mouse breast cancer) | Hypoxic | 24 | 395.4 ± 1.7 |
| MCF-7 (human breast cancer) | Normoxic | 24 | >1000 |
| MCF-7 (human breast cancer) | Hypoxic | 24 | 607.8 ± 17.1 |
| Hela (human cervical cancer) | Normoxic | 24 | 628.5 ± 12.2 |
| Hela (human cervical cancer) | Hypoxic | 24 | 554.6 ± 17.7 |
| HEK-293 (human embryonic kidney) | Normoxic | 24 | 158.0 ± 10.2 |
| HEK-293 (human embryonic kidney) | Hypoxic | 24 | 385.0 ± 8.2 |
Data compiled from a study by Chatterton et al. (2021).[17]
Table 2: Cellular Uptake of ⁶⁴Cu-ATSM in EMT6 Cells
| Oxygen Concentration | % Uptake after 1 hour |
| 0 ppm (Anoxic) | 90% |
| 1 x 10³ ppm (Hypoxic) | 77% |
| 5 x 10³ ppm (Hypoxic) | 38% |
| 5 x 10⁴ ppm (Normoxic) | 35% |
| 2 x 10⁵ ppm (Normoxic) | 31% |
Data from a study by Lewis et al. (1998), demonstrating hypoxia-dependent uptake.[14]
Conclusion
This compound is a versatile compound for in vitro research, offering opportunities to study cellular responses to hypoxia, redox stress, and copper dyshomeostasis. The protocols and data presented here provide a framework for designing and executing robust experiments to explore the multifaceted activities of this compound in various cell culture models. Careful attention to experimental details, particularly solution preparation and control of oxygen levels, is paramount for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Hypoxia with Cu-ATSM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Copper Regulation of Hypoxia-Inducible Factor-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper affects the binding of HIF-1α to the critical motifs of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering CuATSM in SOD1 Mouse Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease marked by the progressive loss of motor neurons. Mutations in the Cu/Zn-superoxide dismutase (SOD1) gene are a known cause of familial ALS, and transgenic mouse models expressing mutant human SOD1 are robust and widely used tools for preclinical research.[1] A key pathological feature of mutant SOD1 is its propensity to misfold and aggregate, a process linked to insufficient copper metallation.[2][3]
Diacetylbis(N4-methylthiosemicarbazonato)copper(II), or CuATSM, is a small, orally bioavailable, blood-brain barrier-permeable compound that has emerged as a promising therapeutic candidate.[1][4] It is designed to deliver copper to the central nervous system (CNS), thereby stabilizing mutant SOD1 protein into a more stable, holo-form.[2][3] Numerous studies have demonstrated that administering this compound to SOD1 mouse models can delay disease onset, improve motor function, protect motor neurons, and extend survival.[1][5][6]
These application notes provide a comprehensive overview of the quantitative data, detailed experimental protocols, and proposed mechanisms of action for this compound based on preclinical studies in SOD1 mouse models of ALS.
Data Presentation: Efficacy of this compound in SOD1 Mouse Models
The therapeutic effects of this compound have been independently validated across various SOD1 mutant mouse strains, dosages, and administration routes.[1][5] The data below summarizes key findings from multiple studies.
Table 1: Survival and Disease Progression in SOD1 Mice Treated with this compound
| Mouse Model | Genetic Background | This compound Dose & Route | Treatment Start | Median Survival Extension | Key Motor Function Outcomes | Reference(s) |
| SOD1G93A (low copy) | Mixed | 30 mg/kg/day (oral gavage) | 50 days of age | Not specified, but overall survival extended | Mitigated progressive decline in motor function | [1] |
| SOD1G37R | Mixed | 30 mg/kg/day (oral gavage) | 40 days of age | ~25% increase vs. vehicle | Improved locomotor function | [2][7] |
| SOD1G93A | B6SJL | 30 mg/kg/day (oral gavage) | ~50 days of age | ~6 days (not statistically significant, but trends observed) | Delayed onset of paresis; slowed disease progression | [8] |
| SOD1G93A (high copy) | C57BL/6 | 60 mg/kg/day (oral gavage) | 70 days of age (re-started after washout) | 9% increase (193 days vs. 176 days for vehicle) | Slowed disease progression and body weight loss | [4][9] |
| SOD1G93A x CCS | Mixed | 100 mg/kg/day (transdermal) | Postnatal | Extended survival by an average of 18 months | Prevented early mortality and maintained healthy phenotype | [10][11] |
| SOD1G93A (high copy) | C57BL/6 | 100 mg/kg/day (oral gavage) | 70 days of age | Not applicable due to toxicity | A subset of mice exhibited clinical toxicity, necessitating dose reduction | [4] |
Table 2: Biomarker and Pathological Changes Following this compound Treatment
| Mouse Model | Biomarker/Pathology Measured | Effect of this compound Treatment | Key Finding | Reference(s) |
| SOD1G37R | SOD1 Metallation (Spinal Cord) | Increased holo-SOD1; decreased Cu-deficient SOD1 | Cu from this compound is transferred to mutant SOD1 in vivo | [2][7] |
| SOD1G37R | Total SOD1 Levels (Spinal Cord) | Increased total mutant SOD1 protein | Paradoxically increased SOD1 levels while improving phenotype, suggesting metallation state is more critical than protein level | [2][7] |
| SOD1G93A (low copy) | Neuroinflammation | Decreased markers of astrogliosis and microgliosis | Suggests a reduction in the inflammatory response associated with motor neuron damage | [1] |
| SOD1G93A (low copy) | Motor Neuron Count | Protected motor neurons in the CNS | Demonstrates a direct neuroprotective effect | [1] |
| SOD1G93A x CCS | Cu,Zn SOD Protein (Ventral Spinal Cord) | Markedly increased Cu,Zn SOD protein | Co-expression of the copper chaperone for SOD (CCS) enhances the effect of this compound | [10][11] |
Experimental Protocols
Rigorous and reproducible experimental design is critical for evaluating therapeutic candidates.[1][3] The following protocols are synthesized from published methodologies for administering this compound to SOD1 mice.
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This is the most common administration route reported in preclinical studies.
Materials:
-
This compound powder
-
Vehicle components:
-
Sodium chloride (NaCl)
-
Na-carboxymethylcellulose (medium viscosity)
-
Benzyl (B1604629) alcohol
-
Tween-80
-
Sterile water or Phosphate-Buffered Saline (PBS)
-
-
Gavage needles (18-20 gauge with a ball tip for adult mice)
-
Syringes
-
Scale and weighing supplies
-
Vortex or sonicator
Vehicle Preparation (Standard Suspension Vehicle - SSV): [7][12]
-
Prepare a solution of 0.9% (w/v) NaCl in sterile water.
-
To this solution, add 0.5% (w/v) Na-carboxymethylcellulose.
-
Add 0.5% (v/v) benzyl alcohol.
-
Add 0.4% (v/v) Tween-80.
-
Mix thoroughly until all components are dissolved/suspended. Note: An alternative vehicle reported is 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween-80.[8]
This compound Suspension Preparation: [7][12]
-
This compound suspension should be prepared fresh daily.
-
Weigh the required amount of this compound powder to achieve the target dose (e.g., 30 mg/kg).
-
Add the powder to the calculated volume of SSV. The final administration volume for mice is typically 10 mL/kg.
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
Administration Procedure: [7][8]
-
Weigh each mouse to calculate the precise volume of suspension to administer.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress post-administration.
-
Administer an equivalent volume of the vehicle (SSV) to control animals.
Protocol 2: Preparation and Administration of this compound via Transdermal Application
This route is less common but has been shown to be highly effective, particularly in specific mouse models.[10][13]
Materials:
-
This compound powder
-
Dry, pharmaceutical-grade dimethyl sulfoxide (B87167) (DMSO)[10][12]
-
Micropipette
Solution Preparation: [12]
-
Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL).
-
Sonication may be required to fully dissolve the compound.
-
Prepare the solution fresh before each use.
Administration Procedure: [12][13]
-
Weigh the mouse to calculate the required dose (e.g., 100 mg/kg).
-
Using a micropipette, apply the this compound/DMSO solution directly to the skin on the back of the mouse's neck.
-
For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption. Shaving the application site is not necessary.
-
Administer an equivalent volume of DMSO to control animals.
Protocol 3: Monitoring Disease Progression
Consistent monitoring is essential to evaluate the efficacy of the treatment.
-
Measure and record the body weight of each mouse three times a week.
-
Disease-related decline is often marked by a progressive loss of body weight from a peak value. End-stage can be defined by a 20% loss from maximum weight.[9]
Neurological Scoring: [8]
-
Use a standardized scoring system to assess motor deficits. A common system is a five-point scale (0-4), where 0 is asymptomatic and 4 represents a moribund state due to paralysis.
-
Observations should be conducted by blinded observers to prevent bias.
-
Assess hind limb function, gait, and righting reflex.
Visualization of Pathways and Workflows
Mechanism of Action
The primary proposed mechanism for this compound involves the correction of copper dyshomeostasis in motor neurons expressing mutant SOD1.[2][14] The compound readily crosses the blood-brain barrier and delivers its copper cargo, which is then incorporated into the unstable, copper-deficient SOD1 protein, likely facilitated by the Copper Chaperone for SOD (CCS).[15] This promotes the formation of the more stable, correctly folded holo-SOD1, reducing its toxic properties.[2][7] A secondary proposed mechanism is the scavenging of peroxynitrite, a potent oxidant, which helps reduce oxidative stress.[8]
Caption: Proposed dual mechanism of this compound in SOD1-mediated ALS.
Experimental Workflow
A typical preclinical efficacy study of this compound in a SOD1 mouse model follows a standardized workflow to ensure robust and unbiased results.[6][8]
Caption: Standardized workflow for a preclinical this compound efficacy study.
Therapeutic Rationale
The core rationale for using this compound is based on the "toxic gain-of-function" hypothesis for mutant SOD1, where improper metallation is a key driver of this toxicity.[2]
Caption: The therapeutic rationale for copper delivery via this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 8. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Copper therapy halts disease progression in ALS mice [jax.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for CuATSM in PET Imaging of Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor influencing cancer progression, metastasis, and resistance to therapies.[1][2] Non-invasive imaging of hypoxic regions is therefore of paramount importance for cancer research and clinical practice. Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM) has emerged as a promising radiotracer for Positron Emission Tomography (PET) to visualize and quantify tumor hypoxia.[3][4]
These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in vivo imaging of ⁶⁴Cu-ATSM for the assessment of tumor hypoxia.
Mechanism of Action: Hypoxia-Selective Trapping
The utility of ⁶⁴Cu-ATSM as a hypoxia imaging agent is based on its bioreductive trapping mechanism. The neutral and lipophilic ⁶⁴Cu(II)-ATSM complex readily diffuses across cell membranes. In normoxic tissues, the complex is stable and washes out of the cells. However, the reductive intracellular environment characteristic of hypoxic cells facilitates the reduction of the Cu(II) center to Cu(I).[5][6] This reduction leads to the dissociation of the unstable Cu(I) ion from the ATSM ligand. The released radiocopper is then trapped intracellularly, likely by binding to copper-binding proteins and other macromolecules.[5][7] This selective retention in hypoxic cells provides the basis for the high-contrast PET images of hypoxic tumor regions.[6]
Signaling Pathways and Cellular Processes
The retention of ⁶⁴Cu-ATSM is intrinsically linked to the cellular response to hypoxia, which is primarily orchestrated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glycolysis, and cell survival.[8][9] The resulting metabolic shift creates a reductive intracellular environment (reductive stress) that promotes the trapping of ⁶⁴Cu.[10][11]
Caption: Cellular mechanisms of ⁶⁴Cu-ATSM trapping in hypoxia.
Experimental Protocols
Protocol 1: Synthesis of ⁶⁴Cu-ATSM
This protocol describes the manual radiolabeling of the ATSM ligand with ⁶⁴Cu.
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Diacetyl-bis(N4-methylthiosemicarbazone) (H₂-ATSM)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium acetate (B1210297) solution (3 M)
-
Ethanol (B145695), absolute
-
Water for Injection (WFI)
-
C18 Sep-Pak light cartridge
-
Sterile 0.22 µm filter
-
Preparation of [⁶⁴Cu]copper acetate: In a sterile vial, add 4 mL of 3 M sodium acetate to the ⁶⁴CuCl₂ solution (e.g., 5-50 mCi).
-
Precursor Solution: Dissolve 4 µg of H₂-ATSM in 0.1 mL of anhydrous DMSO.
-
Radiolabeling Reaction: Add the H₂-ATSM solution to the [⁶⁴Cu]copper acetate solution. Vortex the mixture at room temperature for 5 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak light cartridge by washing with 5 mL of absolute ethanol followed by 10 mL of WFI.
-
Dilute the reaction mixture with 5 mL of WFI and load it onto the C18 Sep-Pak cartridge.
-
Wash the cartridge with 4 mL of WFI to remove unreacted ⁶⁴Cu and other hydrophilic impurities.
-
Elute the purified ⁶⁴Cu-ATSM from the cartridge with 0.2 mL portions of absolute ethanol into a sterile collection vial.
-
-
Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Radiochemical Purity: Determine by radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC). A radiochemical purity of >99% is desirable.
-
Molar Activity: Typically in the range of 2.2–5.5 Ci/μmol (81.4–203.5 GBq/μmol).
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 4. Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Reductive Stress in the Pathogenesis of Endocrine-Related Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) Biodistribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the biodistribution of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a significant agent in hypoxia imaging and potential therapeutic applications. The following sections detail both in vivo and ex vivo methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols.
Introduction to this compound and its Biodistribution
This compound, particularly when labeled with copper radioisotopes such as 64Cu, is a prominent radiopharmaceutical for Positron Emission Tomography (PET) imaging of hypoxic tissues.[1][2] Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and increased malignancy.[2][3] The selective retention of this compound in hypoxic cells is attributed to a bioreductive trapping mechanism. The lipophilic Cu(II)ATSM complex readily crosses cell membranes. In the reduced environment of a hypoxic cell, the Cu(II) center is reduced to Cu(I), leading to the dissociation of the unstable complex and the irreversible trapping of the copper ion within the cell.[1][4] In contrast, the complex remains stable in normoxic cells and can diffuse back out.[1] Understanding the biodistribution of this compound is crucial for assessing its efficacy and safety in preclinical and clinical research.
In Vivo Biodistribution Techniques
In vivo imaging techniques allow for the non-invasive visualization and quantification of this compound distribution in a living organism over time.
Positron Emission Tomography (PET)
PET imaging is the primary in vivo method for tracking radiolabeled this compound, most commonly 64Cu-ATSM. This technique provides quantitative data on the tracer's uptake in various organs and tumors.
Quantitative Data from 64Cu-ATSM PET Studies
The following tables summarize biodistribution data from preclinical studies using 64Cu-ATSM. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of 64Cu-ATSM in EMT6 Murine Breast Carcinoma Model [2]
| Organ | 10 min (%ID/g) | 20 min (%ID/g) | 1 h (%ID/g) | 4 h (%ID/g) | 16 h (%ID/g) | 24 h (%ID/g) |
| Blood | 3.65 | 2.89 | 2.55 | 2.33 | 2.25 | 2.22 |
| Liver | 12.89 | 14.56 | 15.11 | 14.89 | 13.56 | 12.11 |
| Kidney | 3.45 | 3.22 | 3.11 | 2.99 | 2.78 | 2.56 |
| Small Intestine | 2.33 | 3.11 | 3.56 | 4.11 | 4.56 | 4.89 |
| Large Intestine | 0.89 | 1.22 | 1.56 | 2.11 | 2.89 | 3.56 |
| Muscle | 1.22 | 1.11 | 1.05 | 0.98 | 0.89 | 0.82 |
| Tumor | 2.56 | 3.11 | 3.89 | 4.56 | 5.11 | 5.22 |
Table 2: Tumor-to-Muscle Ratios of 64Cu-ATSM in FaDu Xenograft Tumors [2]
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 20 min | 4 |
| 18 h | 12 |
Experimental Protocol: Preclinical PET/CT Imaging with 64Cu-ATSM [2]
-
Animal Model: Utilize appropriate tumor-bearing animal models, such as mice with subcutaneously implanted tumors (e.g., EMT6, FaDu).[2]
-
Radiotracer Preparation: Synthesize 64Cu-ATSM by reacting 64CuCl2 with the ATSM ligand.[5] Perform quality control to ensure high radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the imaging procedure.
-
Radiotracer Administration: Administer a known quantity of 64Cu-ATSM (typically 3.7-7.4 MBq) intravenously via the tail vein.[2]
-
PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 10 min, 1 h, 4 h, 24 h).[2] A CT scan is performed for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct PET images using appropriate algorithms. Draw regions of interest (ROIs) on the fused PET/CT images to quantify the radioactivity concentration in tumors and major organs.[2] Calculate %ID/g for each tissue.
Single-Photon Emission Computed Tomography (SPECT)
SPECT imaging can be employed when this compound is labeled with a gamma-emitting copper isotope, such as 67Cu.[6][7] 67Cu is also a beta-emitter, giving it theranostic potential.[6]
Experimental Protocol: Preclinical SPECT/CT Imaging with 67Cu-ATSM
-
Animal Model and Radiotracer Preparation: Follow similar procedures as for PET imaging, using 67Cu for radiolabeling.
-
SPECT/CT Imaging: Utilize a SPECT scanner equipped with medium-energy collimators suitable for the gamma emissions of 67Cu (primarily 185 keV).[7] Acquire images at desired time points.
-
Image Analysis: Reconstruct and analyze SPECT/CT images to determine the biodistribution of 67Cu-ATSM.
Ex Vivo Biodistribution Techniques
Ex vivo methods provide a more detailed and highly sensitive analysis of this compound distribution in individual tissues at specific time points post-administration.
Gamma Counting
This is the gold standard for quantitative ex vivo biodistribution analysis.
Experimental Protocol: Ex Vivo Biodistribution via Gamma Counting [2][5]
-
Animal Preparation and Radiotracer Injection: As described in the PET imaging protocol.
-
Euthanasia and Tissue Collection: At predetermined time points, euthanize the animals. Immediately dissect and collect organs of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor).[2]
-
Sample Weighing: Carefully weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the activity of a standard dilution of the injected dose.[2]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]
Autoradiography
Autoradiography provides a high-resolution visualization of the microscopic distribution of radiolabeled this compound within a tissue slice, which can be correlated with histology.
Experimental Protocol: Ex Vivo Tumor Autoradiography [1][8]
-
Tissue Preparation: Following euthanasia, excise the tumor and immediately freeze it in an optimal cutting temperature (OCT) compound.[1]
-
Sectioning: Obtain thin sections (e.g., 10-20 µm) of the frozen tumor using a cryostat.
-
Exposure: Expose the tissue sections to a phosphor screen or autoradiographic film for a suitable duration.[1][8]
-
Imaging: Scan the phosphor screen or develop the film to visualize the distribution of radioactivity.
-
Histological Correlation: The same or adjacent tissue sections can be stained (e.g., with H&E or for hypoxia markers like pimonidazole) to correlate the radiotracer distribution with specific tissue microstructures.[8]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can be used to quantify the total copper content in tissues, providing a measure of the biodistribution of the non-radioactive this compound or to confirm the copper content from radiolabeled studies.[9][10]
Experimental Protocol: Tissue Copper Quantification by ICP-MS [9]
-
Sample Preparation: Collect and weigh tissue samples as for gamma counting.
-
Digestion: Digest the tissue samples in concentrated acid (e.g., nitric acid) using a microwave digestion system until the solution is clear.
-
Dilution: Dilute the digested samples to a suitable volume with deionized water.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of copper. Use certified reference materials for quality control.[9]
-
Data Analysis: Express the copper concentration as micrograms of copper per gram of tissue (µg/g).
Visualizations
Cellular Uptake and Trapping Mechanism of this compound
The following diagram illustrates the proposed mechanism for the selective retention of this compound in hypoxic cells.
Experimental Workflow for Biodistribution Studies
The diagram below outlines a typical workflow for conducting an in vivo and ex vivo biodistribution study of this compound.
Conclusion
The accurate measurement of this compound biodistribution is fundamental to its development as a clinical tool for hypoxia imaging and therapy. The techniques outlined in these application notes, from non-invasive in vivo imaging with PET and SPECT to high-sensitivity ex vivo analyses like gamma counting and ICP-MS, provide a robust toolkit for researchers. The selection of appropriate methods and adherence to detailed protocols are essential for generating reliable and reproducible data, which is critical for advancing our understanding and application of this compound in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-67 radioimmunotheranostics for simultaneous immunotherapy and immuno-SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and dosimetric characteristics of 67 Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 64Cu-ATSM and 18FDG PET uptake and 64Cu-ATSM autoradiography in spontaneous canine tumors: comparison with pimonidazole hypoxia immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Application of CuATSM for Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, blood-brain barrier-permeable copper complex that has emerged as a promising therapeutic candidate for several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).[1][2] Its therapeutic potential stems from its ability to deliver copper to copper-deficient enzymes, modulate neuroinflammation, and inhibit ferroptosis.[1][3] This document provides a comprehensive overview of the in vivo application of this compound, summarizing key quantitative data from preclinical studies and offering detailed protocols for its administration and the assessment of its efficacy in animal models.
Proposed Mechanisms of Action
The therapeutic effects of this compound in neurodegenerative diseases are believed to be multifactorial:
-
Copper Delivery to Copper-Dependent Enzymes: In familial ALS cases linked to mutations in superoxide (B77818) dismutase 1 (SOD1), this compound has been shown to deliver copper to the misfolded SOD1 protein. This helps to stabilize the enzyme and may reduce its toxic properties.[4][5] A key molecule in this process is the copper chaperone for SOD (CCS), which facilitates the transfer of copper from this compound to SOD1.[4]
-
Reduction of Oxidative Stress: this compound has been demonstrated to scavenge peroxynitrite, a potent oxidant that contributes to neuronal damage in neurodegenerative diseases.[6][7] By reducing nitrosative stress, this compound helps protect neurons from oxidative damage.
-
Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] this compound has been shown to inhibit ferroptosis, which may be a key mechanism of its neuroprotective effects in both ALS and PD.[3][8]
-
Modulation of Neuroinflammation: The compound has been observed to decrease markers of astro- and microgliosis, suggesting it can attenuate the neuroinflammatory processes that contribute to disease progression.[2][9]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo studies of this compound in animal models of ALS and PD.
Table 1: Effects of this compound in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
| Animal Model | Administration Route & Dose | Treatment Start | Key Findings | Reference(s) |
| SOD1-G37R Mice | Oral Gavage (up to 30 mg/kg/day) | Pre-symptom onset | Dose-dependent improvement in survival. | [1] |
| SOD1-G93A Mice | Oral Gavage (30 mg/kg/day) | 50 days of age | Statistically significant 7-day delay in disease progression. | [10] |
| SOD1-G93A Mice | Transdermal (100 mg/kg/dose, twice daily) | 5 or 50 days of age | Extended survival. | [6] |
| SOD1-G93A x CCS Mice | Transdermal (30 mg/kg, twice daily) | Continuous from birth | Extended survival by an average of 18 months. | [6] |
| Neurotoxin-induced motor neuron loss model | Not specified | Not specified | Prevented extensive motor neuron degeneration and microglia activation. | [9] |
Table 2: Effects of this compound in Animal Models of Parkinson's Disease (PD)
| Animal Model | Administration Route & Dose | Key Findings | Reference(s) |
| MPTP-lesioned Mice | Not specified (15 and 30 mg/kg) | 43% and 61% increase in SNpc neurons, respectively, compared to vehicle-treated mice. | [11] |
| 6-OHDA-lesioned Mice | Not specified | Neuroprotective effects observed. | [11] |
| SOCK Mice (elevated SOD1, decreased copper) | Not specified | Alleviated severe motor function problems and prevented the death of dopaminergic neurons. | [12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sweet Suspension Vehicle (SSV): 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.[1]
-
Vehicle Preparation: Prepare the SSV by dissolving the components in sterile water.
-
Suspension Preparation: a. Weigh the calculated amount of this compound powder. b. Create a paste by adding a small amount of SSV to the this compound powder and grinding with a mortar and pestle or using a homogenizer.[1] c. Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.[1] d. Prepare the suspension fresh daily.[13]
-
Administration: a. Weigh each mouse to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13] b. Gently restrain the mouse and ensure it can breathe normally.[1] c. Insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.[1][13] d. Gently remove the gavage needle.[1] e. Monitor the animal for any signs of distress post-administration.[1]
Protocol 2: Preparation and Administration of this compound for Transdermal Application
Materials:
-
This compound powder
-
Dry, pharmaceutical-grade dimethyl sulfoxide (B87167) (DMSO)
-
Sonicator (optional)
-
Pipette
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume of the this compound in DMSO solution based on the desired dose (e.g., 100 mg/kg).[1]
-
Solution Preparation: a. Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL). Sonication may be required to fully dissolve the compound.[13] b. Prepare the solution fresh before use.[13]
-
Administration: a. Weigh each mouse to calculate the required dose.[13] b. Using a pipette, apply the this compound solution directly to the skin on the back of the mouse's neck. For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption.[13] c. Administer an equivalent volume of DMSO to control animals.[13]
Protocol 3: Assessment of Motor Function - Rotarod Test
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the first trial.
-
Testing: a. Place the mouse on the rotating rod. b. The rod is programmed to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes). c. Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and rotating with it for two consecutive revolutions. d. Perform multiple trials (e.g., 3 trials) with a rest period (e.g., 15-30 minutes) between each trial. e. The average latency to fall across the trials is used as the measure of motor coordination and balance.
Protocol 4: Survival Analysis
Procedure:
-
Daily Monitoring: Monitor the mice daily for signs of disease progression and overall health.
-
Endpoint Definition: The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[14]
-
Euthanasia: Once a mouse reaches the defined endpoint, it is humanely euthanized.
-
Data Analysis: Survival is calculated from the date of birth to the date of euthanasia. Kaplan-Meier survival curves are generated to compare the survival rates between treatment and control groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 8. CuII(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound on neurotoxin-induced motor neuron loss in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for CuATSM Dosage and Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) in preclinical research, with a primary focus on rodent models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound dosage, administration routes, and pharmacokinetic parameters as reported in various preclinical studies.
Table 1: Dosage and Administration of this compound in Preclinical Models
| Animal Model | Administration Route | Dosage | Dosing Frequency | Vehicle/Formulation | Key Outcomes | Reference(s) |
| SOD1G93A Mice | Oral Gavage | 30 mg/kg/day | Daily | 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween-80 | Delayed disease onset and progression, improved survival trends.[1] | [1] |
| SOD1G93A Mice (C57BL/6 background) | Oral Gavage | 100 mg/kg/day | Twice daily | Standard Suspension Vehicle (SSV) | Toxicity observed in a subset of mice, necessitating dose reduction.[2][3] | [2][3] |
| SOD1G93A Mice (C57BL/6 background) | Oral Gavage | 60 mg/kg/day | Twice daily | Standard Suspension Vehicle (SSV) | Slowed disease progression and increased survival after initial toxicity at a higher dose.[4] | [4] |
| SOD1G93AxCCS Mice | Transdermal | 30 mg/kg | Twice daily | Dimethyl sulfoxide (B87167) (DMSO) | Extended survival by an average of 18 months; disease progression could be started and stopped by withdrawing and reintroducing treatment.[5] | [5] |
| SOD1G93A Mice | Transdermal | 100 mg/kg | Twice daily | Dimethyl sulfoxide (DMSO) | Extended median survival by 22 days when started at 50 days of age.[5] | [5] |
| Wild-type Mice | Intravenous | 25 µg/kg (single dose) | Single dose | Not specified | Used for pharmacokinetic studies.[6] | [6] |
| Wild-type Mice | Intravenous | 81 µg/kg | Not specified | 20% DMSO | No adverse effects observed in a 7-day toxicity study.[6][7] | [6][7] |
| Rats | Oral | 20 mg/kg | Not specified | Not specified | Bioavailability of ~53%.[8] | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (Rodent) | Intravenous Administration (Mouse) | Transdermal Administration (Mouse) | Source(s) |
| Bioavailability | ~53% (in rats)[8] | Not Applicable | Higher brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[9] | [8][9] |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 10 hours[8] | 2 minutes[8] | Not explicitly stated, but implies sustained delivery. | [8] |
| Maximum Plasma Concentration (Cmax) | 488.1 ± 67.0 ng/mL (20 mg/kg in rats)[8] | 591 ± 203 ng/mL (30 mg/kg in mice)[8] | Leads to higher tissue concentrations of copper compared to oral administration.[9] | [8][9] |
| Plasma Half-life (t1/2) | 3.1 ± 0.4 hours (in rats)[8] | 21.5 minutes[6][7] | Not explicitly stated. | [6][7][8] |
Experimental Protocols
Oral Administration (Gavage)
This is the most common route for administering this compound in preclinical efficacy studies.
Materials:
-
This compound powder
-
Vehicle:
-
Option A: Standard Suspension Vehicle (SSV): 0.9% w/v NaCl, 0.5% w/v Na-carboxymethylcellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween-80 in sterile water.[3]
-
Option B: 0.5% methylcellulose in PBS containing 0.4% Tween-80.[1]
-
-
Sonicator (probe or bath)
-
Vortex mixer
-
Oral gavage needles (flexible, appropriate size for the animal)
-
Syringes
Protocol:
-
Preparation of Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).[10]
-
Prepare the chosen vehicle. For SSV, dissolve the components in sterile water.[3][10]
-
Add the this compound powder to the vehicle in a sterile conical tube.
-
Sonicate the suspension to break down aggregates. A probe sonicator for five minutes has been described.[3]
-
Vortex the suspension vigorously for at least 1-2 minutes to ensure a uniform suspension.[10]
-
Note: Prepare the suspension fresh daily and vortex immediately before each administration to ensure homogeneity.[10]
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Administer the suspension slowly to prevent regurgitation or aspiration.[10]
-
Monitor the animal for any signs of distress during and after the procedure.
-
Transdermal Administration
This route has been shown to result in higher copper concentrations in the brain and spinal cord compared to oral gavage of an insoluble suspension.[9]
Materials:
-
This compound powder
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Pipette
Protocol:
-
Preparation of Solution:
-
Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL).[5]
-
-
Administration:
-
Apply the solution directly to the skin on the neck and back of the mouse using a pipette.[5]
-
For larger doses, apply the solution in multiple streaks down the back to maximize absorption.[5]
-
Shaving the animal is not necessary as the fur can help retain the compound.[5]
-
Doses should be adjusted regularly based on the animal's weight.[5]
-
Intravenous Administration
This route is typically used for pharmacokinetic and toxicity studies where rapid and complete bioavailability is required.[8]
Materials:
-
This compound powder
-
Vehicle: A mixture of DMSO and a solubilizing agent (e.g., Polysorbate-80), diluted with saline.[8]
-
Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g., tail vein in mice).
Protocol:
-
Preparation of Solution:
-
Dissolve this compound in the DMSO/solubilizing agent mixture.
-
Dilute with saline to the final desired concentration.[8]
-
-
Administration:
-
Properly restrain the animal to allow access to the injection site (e.g., tail vein).
-
Administer the solution as a single bolus injection at a controlled rate.[8]
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Experimental Workflow for Oral Administration of this compound
Caption: Workflow for the preparation and oral administration of a this compound suspension in preclinical studies.
Comparison of Administration Routes and Bioavailability
Caption: A logical diagram comparing the pharmacokinetic profiles of different this compound administration routes.
Proposed Mechanism of Action in Neurodegenerative Disease
Caption: Proposed signaling pathway for the therapeutic action of this compound in motor neurons.[11][12][13]
References
- 1. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. padiracinnovation.org [padiracinnovation.org]
- 5. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Utilizing CuATSM for the Investigation of Mitochondrial Dysfunction
References
- 1. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 2. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Focus on the Controversial Aspects of 64Cu-ATSM in Tumoral Hypoxia Mapping by PET Imaging [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mndassociation.org [mndassociation.org]
- 11. Hypoxia imaging and theranostic potential of [64Cu][Cu(ATSM)] and ionic Cu(II) salts: a review of current evidence and discussion of the retention mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alsnewstoday.com [alsnewstoday.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 18. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. A single cell high content assay detects mitochondrial dysfunction in iPSC-derived neurons with mutations in SNCA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. embopress.org [embopress.org]
- 21. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of CuATSM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a synthetic compound that has garnered significant interest as a therapeutic agent for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), and as a hypoxia imaging and radiotherapeutic agent in oncology. Its therapeutic potential stems from its ability to readily cross the blood-brain barrier and cell membranes and deliver copper to specific cellular compartments. These application notes provide a detailed overview of the experimental design for this compound efficacy studies, including its mechanisms of action, protocols for key in vitro and in vivo experiments, and data presentation guidelines.
Mechanism of Action
The therapeutic effects of this compound are context-dependent, primarily revolving around its ability to modulate cellular copper homeostasis and respond to the cellular redox environment.
In Neurodegenerative Diseases (e.g., ALS)
In the context of ALS, particularly in cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, this compound is thought to exert its neuroprotective effects through several mechanisms:
-
Copper Chaperone Activity: Mutant SOD1 protein is prone to misfolding and aggregation, a key pathological feature of familial ALS. This compound can deliver copper to SOD1, promoting its correct folding and stability, which can mitigate protein aggregation and subsequent cellular toxicity.[1]
-
Metabolic Reprogramming of Astrocytes: this compound has been shown to modulate the metabolism of astrocytes, the supporting cells of the central nervous system. It can reduce mitochondrial activity and increase aerobic glycolysis, leading to the production of lactate.[2] Lactate can then be utilized by motor neurons as an energy source, providing metabolic support to these vulnerable cells.[2]
-
Antioxidant Properties: this compound may also act as a scavenger of reactive nitrogen species like peroxynitrite, thereby reducing oxidative stress, a common feature in neurodegenerative diseases.[3]
-
Modulation of Signaling Pathways: this compound has been observed to inhibit the phosphorylation of ERK1/2, which in turn can prevent the stress-induced aggregation of TDP-43, another protein implicated in the pathology of ALS.[1][4]
In Cancer
In oncology, the utility of this compound is primarily linked to the unique microenvironment of solid tumors, specifically hypoxia (low oxygen levels).
-
Hypoxia-Selective Accumulation: The neutral, lipophilic Cu(II)ATSM complex can diffuse across cell membranes. In healthy, normoxic tissues, the complex is stable and can diffuse back out of the cell. However, in the reducing environment of hypoxic tumor cells, the Cu(II) is reduced to Cu(I).[5]
-
Intracellular Trapping: The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped inside the cell by binding to various intracellular proteins.[5] This selective accumulation in hypoxic regions is the basis for its use in Positron Emission Tomography (PET) imaging with copper radioisotopes (e.g., 64Cu) to visualize hypoxic tumors.[6][7]
-
Targeted Radiotherapy: When radiolabeled with a therapeutic isotope of copper, the selective accumulation of this compound in hypoxic tumor cells delivers a targeted dose of radiation to these often radioresistant cells, leading to DNA damage and cell death.[5]
Signaling and Mechanistic Pathways
The following diagrams illustrate the key signaling and mechanistic pathways of this compound.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Efficacy Studies
This assay determines the cytotoxic effects of this compound on cancer cell lines or its protective effects on neuronal cells against a stressor.
-
Materials:
-
Target cells (e.g., cancer cell line, neuronal cell line like NSC-34)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9][10][11][12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value for cancer cells.
-
This protocol is used to assess the effect of this compound on the levels of total and aggregated SOD1, as well as the phosphorylation status of ERK.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SOD1, anti-p-ERK, anti-ERK, anti-TDP-43, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like beta-actin.
-
In Vivo Efficacy Studies
This is a widely used transgenic mouse model to evaluate potential ALS therapeutics.
-
Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J mice.
-
Experimental Design:
-
Randomly assign mice to treatment (this compound) and vehicle control groups (n=15-20 per group), balanced for sex and littermates.[5]
-
Begin treatment at a pre-symptomatic age (e.g., 50 days old).[5]
-
Administer this compound daily by oral gavage at a dose of 30-60 mg/kg, suspended in a vehicle such as 0.5% methylcellulose (B11928114) with 0.4% Tween 80.[5][14]
-
-
Efficacy Endpoints:
-
Survival: Monitor mice daily and record the date of end-stage disease, defined as the inability to right within 30 seconds of being placed on their side.[15]
-
Motor Function: Assess motor performance weekly using methods like rotarod, grip strength, or a neurological scoring system.[5]
-
Body Weight: Record body weight three times a week as an indicator of disease progression.[15]
-
Histopathology: At the end of the study, perfuse the mice and collect spinal cords for immunohistochemical analysis of motor neuron counts and glial activation markers.[6]
-
This model is used to assess the anti-tumor efficacy of this compound, often in combination with radiotherapy.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Experimental Design:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 106 cells) into the flank of the mice.[16]
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, this compound, radiation, this compound + radiation).
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
-
Efficacy Endpoints:
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Preclinical Efficacy of this compound in SOD1G93A Mouse Models of ALS
| Mouse Model | Treatment Dose & Duration | Key Findings | Reference |
| SOD1G93A (B6SJL) | 30 mg/kg/day, from 50 days of age | Delayed onset of paresis by 6 days (overall), 10.5 days in males. Trend towards extended lifespan. | [5] |
| SOD1G93A (C57BL/6) | 60 mg/kg/day, from 70 days of age | Extended median survival by 9% (176 to 193 days). | [14][15] |
| SOD1G93A x CCS | Daily treatment from birth | Extended survival from ~14 days to an average of 18 months. | [19] |
| SOD1G37R | 30 mg/kg/day, presymptomatic | Extended lifespan from 263 to 300 days. | [20] |
Table 2: Clinical Trial Data for this compound in ALS Patients (Phase 1)
| Parameter | This compound Treatment Group (72mg/day for 24 weeks) | Historical Control Group | Reference |
| ALSFRS-R Score Change | -0.29 points/month | -1.02 points/month | [2][21][22] |
| Forced Vital Capacity (FVC) Change | +1.1 % predicted/month | -2.24 % predicted/month | [2][21][22] |
| ECAS Score Change | +10 points | No change | [2][21][22] |
Table 3: Biodistribution of 64Cu-ATSM in Cancer Xenograft Models
| Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Reference |
| FaDu (Head and Neck) | 90 min | ~4.5 | [17] |
| HT29 (Colon) | 90 min | ~1.6 | [17] |
| H727 (Lung) | 90 min | ~2.7 | [17] |
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical and clinical evaluation of this compound efficacy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for its successful translation into clinical practice for both neurodegenerative diseases and cancer.
References
- 1. Inhibition of TDP-43 Accumulation by Bis(thiosemicarbazonato)-Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of TDP-43 accumulation by bis(thiosemicarbazonato)-copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry, motor neuron and axon quantification [bio-protocol.org]
- 7. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of high-performing antibodies for Superoxide dismutase [Cu-Zn] 1 (SOD1) for use in Western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. als.ca [als.ca]
- 22. What's the story with this compound - MND Research Blog [mndresearch.blog]
Safety and Toxicology Protocols for CuATSM Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, neutral complex that has garnered significant interest for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and as an imaging agent for hypoxic tissues. This document provides a detailed overview of the available safety and toxicology data for this compound, along with protocols for key toxicological and safety pharmacology studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the safety profile of this compound.
Mechanism of Action and Potential for Toxicity
This compound's therapeutic potential is linked to its ability to cross the blood-brain barrier and deliver copper to cells with mitochondrial dysfunction. In hypoxic conditions, the Cu(II) in the complex is reduced to Cu(I), leading to the dissociation of the complex and trapping of copper within the cell. This selective accumulation in hypoxic tissues is beneficial for imaging and targeted therapy.
However, the administration of a copper-containing compound necessitates a thorough evaluation of its toxicological profile. Copper, while an essential trace element, can be toxic at high concentrations, leading to oxidative stress and cellular damage. Therefore, understanding the dose-dependent toxicity of this compound is critical for its safe development as a therapeutic agent.
Quantitative Toxicology Data
The available quantitative toxicology data for this compound is limited and primarily derived from studies in specific animal models. No standard lethal dose (LD50) values from acute toxicity studies have been published. The following tables summarize the key findings from available preclinical studies.
Table 1: Summary of In Vivo Toxicity Studies for this compound
| Species | Study Type | Route of Administration | Dosing Regimen | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Mouse (SOD1G93A model on C57BL/6 background) | Tolerability Study | Oral Gavage | 100 mg/kg/day | A subset of mice exhibited clinical signs of toxicity (hunched posture, piloerection, hypoactivity) after 3-51 days of treatment. | Not established in this study; a tolerated dose of 60 mg/kg/day was subsequently used.[1][2] |
| Mouse (BALB/c) | 7-Day Intravenous Toxicity | Intravenous | Daily for 7 days (this compound:ATSM ratio of 2:25) | No adverse effects were observed. | 81 µg/kg/day[3][4] |
| Dog (Beagle) | Cardiovascular and Pulmonary Safety | Intravenous Bolus | Single dose of 0.3 mg/kg | No test article-related changes in cardiovascular or pulmonary parameters were observed compared to vehicle.[5] | 0.3 mg/kg[5] |
Table 2: Clinical Safety Data for this compound
| Population | Study Phase | Dosing Regimen | Key Findings |
| Humans (ALS patients) | Phase 1 | 72 mg/day | The treatment was reported to be safe and well-tolerated.[6] |
Experimental Protocols
The following are detailed methodologies for key safety and toxicology experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard guidelines and published studies.
Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound in rodents and to estimate the LD50.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (water ad libitum).
-
Dosing:
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 175 mg/kg).
-
The dose is adjusted up or down by a factor (e.g., 3.2) for the next animal depending on the outcome for the previous animal.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
-
Observation:
-
Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Data Analysis: Estimate the LD50 and its confidence intervals using a validated statistical method.
Seven-Day Repeated-Dose Intravenous Toxicity Study
Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration in rodents.
Materials:
-
This compound and its precursor ATSM
-
Vehicle (e.g., saline with a solubilizing agent)
-
Male and female mice (e.g., BALB/c), 6-8 weeks old
-
Intravenous injection equipment
-
Hematology and clinical chemistry analyzers
Methodology:
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (e.g., low, mid, and high dose). A typical group size is 5-10 animals per sex.
-
Dosing: Administer the vehicle or this compound intravenously once daily for 7 consecutive days.
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weights daily.
-
Record food consumption daily.
-
-
Terminal Procedures (Day 8):
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a full necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve organs in formalin for histopathological examination.
-
-
Data Analysis: Analyze quantitative data (body weights, organ weights, hematology, clinical chemistry) using appropriate statistical methods. A veterinary pathologist should evaluate the histopathology slides.
Cardiovascular Safety Pharmacology Study in Beagle Dogs
Objective: To assess the potential effects of this compound on cardiovascular and respiratory parameters in conscious beagle dogs.
Materials:
-
This compound/H2ATSM formulation
-
Vehicle control
-
Male and female beagle dogs fitted with telemetry implants for cardiovascular monitoring
-
Data acquisition system for recording ECG, blood pressure, and heart rate
-
Plethysmography system for respiratory measurements
Methodology:
-
Animal Preparation: Use surgically implanted telemetry devices to allow for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.
-
Dosing: Administer a single intravenous bolus dose of the vehicle or this compound/H2ATSM. A crossover design can be used where each animal receives both vehicle and test article on separate occasions.
-
Data Collection:
-
Continuously record cardiovascular data (systemic arterial blood pressures, heart rate, ECG waveforms, and ECG intervals) from pre-dose to a specified time post-dose (e.g., 24 hours).
-
Evaluate pulmonary data (respiratory rate, tidal volume, and minute volume) at specified time points.
-
-
Clinical Observations: Monitor for any clinical signs of adverse effects.
-
Data Analysis: Analyze the collected cardiovascular and respiratory data for any statistically significant changes from baseline and compared to the vehicle control group.
Neurological Safety Assessment in Rats
Objective: To evaluate the potential neurotoxic effects of this compound in rats.
Methodology:
-
Functional Observational Battery (FOB):
-
Perform a series of non-invasive tests to assess nervous system function, including observations of home cage behavior, open field activity, and sensory-motor responses.
-
Assess parameters such as posture, gait, grooming, arousal level, and reactivity to various stimuli.
-
-
Motor Activity Assessment: Use an automated system to quantify locomotor activity over a specified period.
-
Study Design:
-
Administer this compound at multiple dose levels and a vehicle control to groups of rats.
-
Conduct the FOB and motor activity assessments at baseline and at various time points after dosing.
-
-
Data Analysis: Analyze the data for any dose-related changes in neurological function or motor activity.
Genotoxicity Assays
a. Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure:
-
Expose the bacterial strains to various concentrations of this compound in the presence of a minimal amount of histidine.
-
Plate the treated bacteria on a histidine-free medium.
-
-
Data Analysis: Count the number of revertant colonies after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
b. In Vitro Chromosomal Aberration Assay
Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) or primary human lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of this compound for a short and a long duration, with and without metabolic activation.
-
Metaphase Arrest: Treat the cells with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Slide Preparation and Analysis: Harvest the cells, prepare chromosome spreads on microscope slides, and score for chromosomal aberrations under a microscope.
-
Data Analysis: Analyze the frequency of aberrant cells and the number of aberrations per cell.
c. In Vivo Micronucleus Test
Objective: To assess the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
Methodology:
-
Dosing: Administer this compound at multiple dose levels to groups of mice or rats.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.
-
Slide Preparation and Analysis: Prepare smears and stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). Score the frequency of micronucleated PCEs.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a genotoxic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for this compound-induced toxicity at high doses.
Caption: General experimental workflow for an in vivo repeated-dose toxicity study.
Caption: Workflow for a cardiovascular safety pharmacology study.
Conclusion
The available data suggests that this compound has a reasonable safety profile at therapeutic doses. However, the current body of evidence has significant gaps, particularly in the areas of standard acute and chronic toxicology, as well as genotoxicity. The observation of toxicity at high doses in a mouse model of ALS highlights the importance of careful dose selection and monitoring in preclinical and clinical studies.
Researchers and drug development professionals should consider the following when designing safety evaluation programs for this compound:
-
Conducting comprehensive dose-ranging studies to establish a clear NOAEL.
-
Performing a full battery of genotoxicity assays to assess mutagenic and clastogenic potential.
-
Thoroughly investigating the mechanism of toxicity at high doses.
By following rigorous safety and toxicology protocols, the potential of this compound as a therapeutic agent can be responsibly explored, ensuring patient safety in future clinical applications.
References
- 1. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umbalk.org [umbalk.org]
- 3. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What's the story with this compound - MND Research Blog [mndresearch.blog]
Troubleshooting & Optimization
Technical Support Center: Overcoming CuATSM Solubility Issues for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of CuATSM for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I prepare it for in vivo administration?
A1: this compound is a lipophilic molecule with inherently low solubility in aqueous solutions.[1][2] Direct addition to aqueous vehicles like saline or phosphate-buffered saline (PBS) will cause it to precipitate. To avoid this, this compound must first be dissolved in a suitable organic co-solvent or formulated as a suspension.[2]
Q2: What is the most common vehicle for administering this compound in animal models?
A2: The most frequently reported method for administering this compound in preclinical studies, particularly in mouse models of ALS, involves dissolving it in dimethyl sulfoxide (B87167) (DMSO) for dermal application or preparing a suspension for oral gavage.[1][3][4]
Q3: I'm seeing variability in my animal studies. Could the formulation be the cause?
A3: Yes, inconsistent formulation is a likely source of variability.[2] Poorly suspended this compound can lead to inaccurate dosing and consequently, variable absorption and bioavailability.[1] It is crucial to ensure a homogenous suspension before each administration.
Q4: What are some alternative formulation strategies to improve this compound bioavailability?
A4: To enhance the bioavailability of poorly soluble drugs like this compound, several strategies can be employed, including:
-
Co-solvents: Using water-miscible organic solvents like DMSO to dissolve this compound before dilution.[5][6]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving dissolution and absorption.[5][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can improve the solubility and absorption of lipophilic drugs.[5][8]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.[9]
Q5: Are there any known toxicities associated with the vehicles used for this compound?
A5: High concentrations of some organic solvents, like DMSO, can have toxic effects.[1] It is essential to use pharmaceutical-grade solvents and to keep the final concentration in the formulation as low as possible while still maintaining solubility.[10][11] Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the delivery vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation during preparation of oral suspension | Inadequate mixing or inappropriate vehicle composition. | - Ensure vigorous and consistent mixing (e.g., vortexing, sonication) to create a uniform suspension.[4] - Prepare the suspension fresh daily.[4] - Consider using a standard suspension vehicle (SSV) containing suspending agents like carboxymethylcellulose.[4] |
| Low or variable bioavailability after oral administration | Poor absorption from the gastrointestinal tract due to low solubility.[1] | - Ensure the suspension is homogenous before each dose. - Explore alternative administration routes like transdermal application with a DMSO-based solution, which has shown to increase brain and spinal cord uptake.[1][4] - Consider formulation strategies to enhance solubility, such as micronization or lipid-based formulations.[5][9] |
| Animal distress or weight loss after administration | - Potential toxicity from the this compound dose or the vehicle. - Improper oral gavage technique. | - Reduce the administered dose; toxicity has been observed at higher doses.[4] - Conduct a dose-escalation study to determine the maximum tolerated dose in your specific model.[4] - Ensure personnel are properly trained in oral gavage to prevent injury or aspiration.[4] - Include a vehicle-only control group to assess for vehicle-related toxicity. |
| Difficulty dissolving this compound in DMSO | The DMSO may have absorbed water, which reduces its ability to dissolve this compound.[3] | - Use fresh, dry, pharmaceutical-grade DMSO.[3] - Minimize the exposure of DMSO to air to prevent moisture absorption.[3] - Gentle warming or sonication can aid in dissolution.[6][12] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [12][13] |
| Dimethylformamide (DMF) | ~2 mg/mL | [12] |
| 1:9 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [10][12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.15 mg/mL | [6] |
| 10% DMSO, 90% Corn Oil | 0.15 mg/mL (as a suspension) | [6] |
| Aqueous Buffers | Sparingly soluble | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from preclinical studies in ALS mouse models.[4]
Materials:
-
This compound powder
-
Standard Suspension Vehicle (SSV):
-
0.5% (w/v) Sodium Carboxymethylcellulose
-
0.5% (v/v) Benzyl (B1604629) Alcohol
-
0.4% (v/v) Tween 80
-
0.9% (w/v) Sodium Chloride
-
Sterile water
-
Procedure:
-
Prepare the SSV:
-
In a sterile container, combine the sodium carboxymethylcellulose, sodium chloride, and the majority of the sterile water. Mix until dissolved.
-
In a separate container, dissolve the Tween 80 in the benzyl alcohol.
-
Add the Tween 80/benzyl alcohol mixture to the carboxymethylcellulose/saline solution.
-
Add sterile water to reach the final volume and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).
-
Add the this compound powder to a sterile conical tube.
-
Add the appropriate volume of SSV to the tube.
-
Vortex the tube vigorously for at least 1-2 minutes to ensure a uniform suspension.
-
-
Administration:
-
Prepare the suspension fresh daily.
-
Vortex the suspension immediately before each gavage administration to ensure homogeneity.
-
Administer the suspension using an appropriately sized gavage needle.
-
Protocol 2: Preparation of this compound for Dermal Application in Mice
This protocol is based on studies demonstrating effective CNS delivery of this compound.[3]
Materials:
-
This compound powder
-
Dry, pharmaceutical-grade Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the this compound Solution:
-
Add 1.5 g of this compound to a volumetric flask.
-
Bring the volume to 100 mL with dry, pharmaceutical-grade DMSO.
-
Use a bath sonicator for approximately 15 minutes to completely dissolve the this compound.
-
Note: this compound will not dissolve in DMSO that has been contaminated with water. Use a fresh bottle of dry DMSO and minimize exposure to moisture.[3]
-
-
Storage:
-
The resulting solution is stable for several months when stored in the freezer and for over a week at room temperature.[3]
-
-
Administration:
-
Calculate the required dose based on the animal's weight (e.g., 30-100 mg/kg).
-
Using a pipette, apply the solution directly to the skin on the back of the mouse's neck. The solution should be absorbed within approximately 10 minutes.
-
Visualizations
Signaling Pathways and Mechanisms
The therapeutic effects of this compound are believed to be multifactorial, involving copper delivery and antioxidant properties.[14][15][16]
Caption: Proposed mechanisms of this compound action in neurodegenerative disease models.
Experimental Workflow
Caption: A generalized workflow for preclinical testing of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond [mdpi.com]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuATSM Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of CuATSM across the blood-brain barrier (BBB). It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and meticulously outlined experimental protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery across the BBB important?
This compound, or Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic, charge-neutral, and low molecular weight compound.[1] Its ability to cross the blood-brain barrier is crucial for its investigation as a potential therapeutic agent for a range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3][4] The therapeutic rationale is based on its capacity to deliver copper to cells with mitochondrial dysfunction, a common feature in many neurodegenerative disorders.[4][5]
2. What are the known mechanisms for this compound crossing the BBB?
This compound's physicochemical properties, namely its lipophilicity and neutral charge, are thought to facilitate its passage across the BBB primarily through passive diffusion.[1][6] However, recent studies suggest a more complex interaction with the BBB. For instance, this compound has been shown to increase the expression and function of P-glycoprotein (P-gp), an efflux transporter at the BBB.[6][7] This finding has significant implications for the long-term delivery and retention of this compound and other P-gp substrates in the central nervous system (CNS).
3. What level of brain uptake can be expected for this compound?
The brain uptake of this compound can vary depending on the animal model, administration route, and formulation. Studies in mice have reported brain uptake as a percentage of the injected dose per gram of tissue (%ID/g). For example, in wild-type mice, the brain uptake of radiolabeled this compound has been observed to be around 1.58 ± 0.14 %ID/g at 60 minutes post-injection.[8] Oral administration of this compound has demonstrated bioavailability, and transdermal application of a soluble form has been shown to increase brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[9][10]
4. How does the formulation of this compound affect its BBB penetration?
The formulation of this compound significantly impacts its bioavailability and subsequent BBB penetration. Most preclinical therapeutic studies have used oral administration of this compound in an insoluble form.[10] However, research indicates that a soluble form of this compound, for instance, dissolved in dimethyl sulfoxide (B87167) (DMSO) for transdermal application, leads to higher copper concentrations in the brain and spinal cord compared to an insoluble oral suspension.[10]
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating this compound's BBB permeability.
In Vitro Blood-Brain Barrier Models (e.g., Transwell Assays)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation. 2. Cell culture contamination (e.g., mycoplasma). 3. Suboptimal cell seeding density. 4. Poor coating of the transwell insert. 5. Cell line integrity issues. | 1. Allow for sufficient culture time for the monolayer to form completely (typically 5-7 days). 2. Regularly test cell cultures for contamination. 3. Optimize cell seeding density for the specific cell line being used. 4. Ensure even and complete coating of the transwell insert with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). 5. Use low passage number cells and verify their phenotype. |
| High variability in permeability measurements | 1. Inconsistent cell monolayer integrity. 2. Pipetting errors leading to inconsistent volumes. 3. Temperature fluctuations during the assay. 4. Issues with the detection method (e.g., fluorometer, LC-MS/MS). | 1. Monitor TEER values to ensure consistent barrier integrity across all wells before starting the permeability assay. 2. Use calibrated pipettes and be meticulous with volume additions and removals. 3. Perform the assay in a temperature-controlled environment. 4. Validate the analytical method for accuracy and precision. |
| Low recovery of this compound | 1. Adsorption of the compound to the plasticware. 2. Instability of this compound in the assay buffer. 3. Cellular metabolism of this compound. | 1. Use low-binding plates and pipette tips. 2. Assess the stability of this compound in the chosen buffer over the time course of the experiment. 3. Analyze cell lysates to determine the extent of intracellular accumulation and potential metabolism. |
In Situ Brain Perfusion
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete perfusion of the brain | 1. Incorrect placement of the catheter in the carotid artery. 2. Presence of air bubbles in the perfusion line. 3. Obstruction of blood flow due to improper ligation of vessels. 4. Low perfusion pressure. | 1. Ensure the catheter is correctly inserted and secured in the common carotid artery. 2. Thoroughly prime the perfusion lines to remove all air bubbles before starting the perfusion. 3. Carefully ligate the necessary arteries to isolate the cerebral circulation. 4. Use a calibrated perfusion pump to maintain a constant and appropriate flow rate. |
| High vascular volume marker signal in the brain parenchyma | 1. Leakage of the BBB due to excessive perfusion pressure. 2. Incomplete washout of the vascular space. | 1. Optimize the perfusion pressure and flow rate to avoid damaging the BBB. 2. Ensure a sufficient washout period with a suitable buffer before introducing the test compound. |
| Variable brain uptake of this compound | 1. Inconsistent perfusion rate between animals. 2. Differences in the formulation of the perfusate. 3. Animal-to-animal physiological variability. | 1. Use a high-precision perfusion pump and monitor the flow rate throughout the experiment. 2. Prepare the perfusate fresh and ensure consistent composition for all experiments. 3. Use age- and weight-matched animals and ensure consistent surgical procedures. |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's effects on the BBB and its brain uptake from various studies.
Table 1: In Vitro Effects of this compound on BBB Components
| Cell Line | This compound Concentration & Duration | Effect on P-gp Expression | Effect on P-gp Function (Rhodamine 123 Accumulation) | Reference |
| Primary mouse brain endothelial cells (mBECs) | 100 nM for 24h | 1.6-fold increase | 20% reduction | [11] |
| hCMEC/D3 | 100 nM for 24h | 2-fold increase | 1.3-fold increase in efflux | [6] |
Table 2: In Vivo Brain Uptake and Effects of this compound in Mice
| Mouse Model | Administration Route & Dose | Time Point | Brain Uptake (%ID/g) | Effect on BBB Transport of [³H]-digoxin | Reference |
| Wild-Type | Intravenous ([⁶⁴Cu]this compound) | 60 min | 1.58 ± 0.14 | Not Assessed | [8] |
| C57BL/6J | Oral (30 mg/kg/day for 28 days) | - | Not directly measured as %ID/g | 20% reduction in brain uptake | [12] |
| C57BL/6J | Transdermal (soluble in DMSO) vs. Oral Gavage (insoluble) | - | Higher copper concentrations in brain and spinal cord with transdermal application | Not Assessed | [10] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a standard method for assessing the permeability of this compound across a brain endothelial cell monolayer cultured on a Transwell insert.
Materials:
-
Brain endothelial cells (e.g., hCMEC/D3 or primary mBECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium and supplements
-
Extracellular matrix coating solution (e.g., collagen type I)
-
This compound solution of known concentration
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS or ICP-MS)
-
TEER measurement system (e.g., EVOM2)
Procedure:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with the extracellular matrix solution according to the manufacturer's instructions.
-
Cell Seeding: Seed the brain endothelial cells onto the coated inserts at an optimized density. Add cell culture medium to both the apical and basolateral chambers.
-
Monolayer Formation: Culture the cells for 5-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.
-
Barrier Integrity Assessment: Measure the TEER daily. The assay can be performed once the TEER values have reached a stable and sufficiently high level (e.g., >150 Ω·cm² for hCMEC/D3).
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer.
-
At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine intracellular concentrations.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Situ Brain Perfusion in Mice
This protocol outlines the procedure for measuring the brain uptake of this compound using the in situ brain perfusion technique in anesthetized mice.
Materials:
-
Anesthetized mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)
-
This compound perfusate of known concentration
-
Vascular marker (e.g., [¹⁴C]-sucrose)
-
Surgical instruments
-
Syringes and tubing
-
Brain homogenization buffer
-
Scintillation counter and analytical equipment for this compound quantification
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a midline cervical incision to expose the common carotid arteries.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Washout: Begin perfusion with the perfusion buffer for a short period (e.g., 20-30 seconds) to wash out the cerebral vasculature.
-
Perfusion with Test Compound: Switch to the perfusate containing this compound and the vascular marker and perfuse for a defined period (e.g., 1-5 minutes).
-
Termination and Brain Collection: Stop the perfusion, decapitate the mouse, and rapidly remove the brain.
-
Tissue Processing:
-
Weigh the brain and homogenize it in a suitable buffer.
-
Take an aliquot of the homogenate for analysis.
-
Take an aliquot of the perfusate for concentration determination.
-
-
Sample Analysis:
-
Analyze the brain homogenate and perfusate samples to determine the concentrations of this compound and the vascular marker.
-
-
Calculation of Brain Uptake:
-
Calculate the brain vascular volume using the vascular marker data.
-
Correct the total brain concentration of this compound for the amount present in the vascular space.
-
Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).
-
Protocol 3: Quantification of Copper in Brain Tissue by ICP-MS
This protocol provides a general method for determining the total copper concentration in brain tissue samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Materials:
-
Brain tissue samples
-
Trace metal-free tubes and pipette tips
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (optional, for digestion)
-
Certified copper standard solutions
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh the brain tissue samples.
-
Place the samples in acid-washed, trace metal-free digestion vessels.
-
-
Acid Digestion:
-
Add a known volume of concentrated nitric acid to each sample.
-
If necessary, add a small amount of hydrogen peroxide.
-
Digest the samples using a microwave digestion system or by heating on a hot plate in a fume hood until the tissue is completely dissolved and the solution is clear.
-
-
Dilution:
-
Allow the digested samples to cool.
-
Dilute the samples to a final known volume with deionized water. The dilution factor will depend on the expected copper concentration and the sensitivity of the ICP-MS instrument.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards from the certified copper standard solution.
-
Analyze the prepared samples and calibration standards using the ICP-MS.
-
Include quality control samples to ensure the accuracy of the measurements.
-
-
Data Analysis:
-
Generate a calibration curve from the standard measurements.
-
Use the calibration curve to determine the copper concentration in the unknown samples.
-
Express the copper concentration as µg of copper per gram of wet or dry tissue weight.
-
Visualizations
Signaling Pathway: this compound's Interaction with the BBB
Caption: this compound crosses the BBB via passive diffusion to exert its therapeutic effects on neurons. It also interacts with P-glycoprotein, leading to its efflux back into the bloodstream.
Experimental Workflow: In Vitro Transwell Permeability Assay
Caption: Workflow for assessing this compound permeability using an in vitro Transwell BBB model.
Logical Relationship: Troubleshooting Low TEER in Transwell Models
Caption: A troubleshooting guide for addressing low TEER values in in vitro BBB models.
References
- 1. In Vitro BBB Models: Working with Static Platforms and Microfluidic Systems | Springer Nature Experiments [experiments.springernature.com]
- 2. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
- 8. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transdermal Application of Soluble CuII(atsm) Increases Brain and Spinal Cord Uptake Compared to Gavage with an Insoluble Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cu(ATSM) Increases P-Glycoprotein Expression and Function at the Blood-Brain Barrier in C57BL6/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CuATSM Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with CuATSM (Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone)).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my in vitro cell viability or uptake results with this compound?
A1: Inconsistent in vitro results with this compound can stem from several factors:
-
Cell-Type Specific Differences: The cytotoxic and uptake effects of this compound can vary significantly between different cell lines.[1] This is often linked to the cell's specific metabolic and redox profile.
-
Hypoxia Levels: The efficacy of this compound is often enhanced under hypoxic conditions.[1] Inconsistent levels of hypoxia in your experimental setup can lead to variable results.
-
Cellular Redox Environment: The intracellular redox state, including levels of reducing molecules like NADH and NADPH, influences the reduction of Cu(II)ATSM to Cu(I)ATSM, which is crucial for its retention and activity.[2]
-
Solubility and Precipitation: this compound has very low aqueous solubility and can precipitate in your culture medium, leading to an inaccurate final concentration.[1][3]
Q2: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?
A2: this compound is practically insoluble in water. Direct addition to aqueous solutions will lead to precipitation. The correct procedure is to first dissolve this compound in an organic co-solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be diluted into your aqueous buffer or medium.[3]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v).[3][4] It is crucial to include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]
Q4: I am observing inconsistent efficacy of this compound in my animal models. What are the potential causes?
A4: Inconsistent results in animal studies can be due to:
-
Formulation and Administration: Inconsistent preparation of the dosing solution can lead to variability. For oral administration, this compound is often given as a suspension, and ensuring a homogenous mixture is critical.[5]
-
Genetic Background of the Animal Model: The therapeutic effect of this compound can be influenced by the genetic background of the animal model, as seen in different SOD1 mutant mouse strains.[5]
-
Biological Variability: Natural biological variation between individual animals can contribute to differences in response. Increasing the sample size per group can help to account for this.[6]
Q5: Why are some patients or patient-derived cells not responding to this compound treatment in studies?
A5: The lack of response in certain patient subpopulations is a key area of investigation. Studies have shown that patient-derived astrocytes can be classified as "responders" or "non-responders" to this compound treatment. This difference in response has been linked to the mitochondrial activity of the cells, with responders often exhibiting elevated mitochondrial respiration.[7][8] This suggests that patient stratification based on biomarkers of mitochondrial function could be important for future clinical trials.[7]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed at High Concentrations
| Potential Cause | Troubleshooting Step | Reference |
| Cell line is resistant to this compound. | Test a different cell line known to be sensitive to this compound. | [1] |
| Degradation of this compound compound. | Use freshly prepared solutions. Store DMSO stock solutions in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. | [1][4] |
| Insufficient hypoxia (if expecting hypoxia-dependent cytotoxicity). | Confirm the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers like HIF-1α. | [1] |
| Precipitation of the compound in the culture medium. | Visually inspect the medium for any signs of precipitation. If observed, reduce the final concentration of the compound. Prepare final dilutions from the DMSO stock immediately before adding to the cells. | [1] |
Issue 2: High Variability Between Replicate Wells in an Assay
| Potential Cause | Troubleshooting Step | Reference |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. | [1] |
| Air bubbles in the wells. | Carefully inspect plates for bubbles and remove them with a sterile needle if necessary. | [1] |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | Ensure complete solubilization of the formazan product by gentle mixing or shaking before reading the absorbance. | [1] |
Issue 3: Inconsistent Product Yield or Purity During Synthesis
| Potential Cause | Troubleshooting Step | Reference |
| Low yield of ATSM ligand. | Ensure the reflux temperature is maintained at 60-70°C for the full 4 hours and that the correct amount of glacial acetic acid catalyst was added. Allow the reaction mixture to stand at 4°C overnight for complete precipitation. | [9][10] |
| Low yield of Cu(II)ATSM complex. | Use high-purity ATSM ligand. Use high-purity copper sources and acid-washed glassware to avoid trace metal contamination. Carefully weigh the ATSM ligand and copper acetate (B1210297) to ensure a 1:1 molar ratio. | [9][10] |
| Final product is not the expected brown-red color. | An incomplete reaction can result in a pale color; extend the reflux time or ensure the temperature is within the 60-70°C range. A green or blue tinge may indicate the presence of unreacted copper salts. | [10] |
Quantitative Data Summary
Table 1: Differential Response of Patient-Derived Astrocytes to this compound
This table summarizes the findings from a study where induced astrocytes (iAs) from ALS patients were co-cultured with motor neurons. A "responder" status was assigned if this compound pretreatment of iAs led to a significant increase in motor neuron survival.
| Patient Cell Line | Genetic Background | This compound Treatment Response | Change in Motor Neuron Survival | Key Metabolic Phenotype | Reference |
| Control 1 | Healthy | N/A | Baseline | Normal mitochondrial respiration | [7] |
| Control 2 | Healthy | N/A | Baseline | Normal mitochondrial respiration | [7] |
| ALS 1 | Sporadic (sALS) | Responder | Increased | Elevated mitochondrial respiration | [7] |
| ALS 2 | sALS | Responder | Increased | Elevated mitochondrial respiration | [7] |
| ALS 3 | sALS | Non-responder | No significant change | Normal mitochondrial respiration | [7] |
| ALS 4 | SOD1 mutation | Responder | Increased | Elevated mitochondrial respiration | [7] |
| ALS 5 | SOD1 mutation | Responder | Increased | Elevated mitochondrial respiration | [7] |
| ALS 6 | C9ORF72 mutation | Responder | Increased | Elevated mitochondrial respiration | [7] |
| ALS 7 | C9ORF72 mutation | Non-responder | No significant change | Normal mitochondrial respiration | [7] |
Table 2: In Vitro Uptake of ⁶⁴Cu-ATSM in EMT6 Mouse Mammary Carcinoma Cells
This table illustrates the oxygen-dependent uptake of ⁶⁴Cu-ATSM.
| Oxygen Concentration (ppm) | % Uptake of ⁶⁴Cu-ATSM after 1 hour | Reference |
| 0 (Anoxic) | 90% | [11] |
| 1 x 10³ | 77% | [11] |
| 5 x 10³ | 38% | [11] |
| 5 x 10⁴ | 35% | [11] |
| 2 x 10⁵ (Normoxic) | 31% | [11] |
Table 3: Postmortem Analysis of ALS Patients Treated with this compound
This table summarizes findings from a pilot postmortem study comparing ALS patients who received this compound and riluzole (B1680632) to those who received only riluzole.
| Pathological Measure | This compound + Riluzole Group | Riluzole Only Group | P-value | Conclusion | Reference |
| Neuron Density (Motor Cortex) | No significant difference | No significant difference | > 0.8 | No significant effect of this compound on neuron density. | [12][13] |
| Neuron Density (Spinal Cord) | No significant difference | No significant difference | > 0.7 | No significant effect of this compound on neuron density. | [12][13] |
| TDP-43 Burden | No significant difference | No significant difference | N/A | No significant difference in pathological pTDP-43 burden was observed. | [12][13] |
| Iba1-positive microglia (Spinal Cord) | Significantly lower density | Higher density | 0.01 | This compound treatment was associated with reduced microglial density in the spinal cord. | [12][13] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare soluble and stable this compound solutions for cell culture experiments.
Materials:
-
Cu(II)ATSM powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid Cu(II)ATSM.
-
In a sterile, light-protected tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.[4]
-
Vortex or sonicate until the Cu(II)ATSM is completely dissolved.[4]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, for a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v).[4]
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound.[14]
-
Protocol 2: In Vitro Cellular Uptake Assay with ⁶⁴Cu-ATSM
Objective: To quantify the uptake of radiolabeled this compound in cultured cells.
Materials:
-
Adherent cells cultured in appropriate plates
-
Hypoxic chamber (if applicable)
-
⁶⁴Cu-ATSM
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4), pre-warmed
-
Lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Induction of Hypoxia (if applicable): For hypoxic conditions, transfer the plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and equilibrate for a predetermined time (e.g., 4-24 hours) before the assay.[2]
-
⁶⁴Cu-ATSM Incubation:
-
Aspirate the growth medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the ⁶⁴Cu-ATSM-containing assay buffer to the cells and incubate for the desired time points (e.g., 1, 2, 4 hours).
-
-
Washing:
-
Aspirate the radioactive medium.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular ⁶⁴Cu-ATSM.
-
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification:
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
Calculation: Express the cellular uptake as the percentage of the total added radioactivity per milligram of cellular protein.[15]
Protocol 3: Oral Gavage Administration of this compound in a SOD1 Mouse Model
Objective: To administer a consistent dose of this compound to mice for in vivo efficacy studies.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween80)[5]
-
Balance, weigh boats, spatulas
-
Sonicator
-
Oral gavage needles (flexible tip recommended)
-
Syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice.
-
Weigh the this compound powder and suspend it in the vehicle solution.
-
Sonicate the suspension for five minutes and mix by inversion while in use to ensure a homogenous suspension. Prepare the formulation daily.[5]
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Slowly insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound suspension (e.g., in a volume of 10 mL/kg).[5]
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress.
Visualizations
Caption: Hypoxia-selective trapping mechanism of this compound.
Caption: General workflow for in vitro this compound experiments.
Caption: Proposed role of this compound in stabilizing mutant SOD1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Treatment with the copper compound this compound has no significant effect on motor neuronal pathology in patients with ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-management.mq.edu.au [research-management.mq.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to prevent CuATSM degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of CuATSM to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for extended periods when stored correctly. It is typically a brown to dark red-brown crystalline solid.[1][2] To ensure its integrity, it should be stored in a tightly sealed container, protected from light.[3] For long-term storage, temperatures of -20°C are recommended, which can preserve the compound for at least four years.[1][4][5] Some suppliers also suggest storage at 2-8°C.[2][6]
Q2: How should I prepare and store this compound stock solutions?
Due to its low solubility in aqueous solutions, this compound should first be dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[4][7] A stock solution can be prepared by dissolving this compound in 100% DMSO; warming the solution may be necessary to achieve full dissolution.[2][7] For long-term storage, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3]
Q3: Why is my this compound precipitating out of my aqueous buffer or cell culture medium?
This compound is poorly soluble in water.[7] Direct addition of the solid or a highly concentrated stock solution to an aqueous environment will likely cause it to precipitate. To avoid this, first, dissolve the this compound in DMSO to create a stock solution. Then, dilute this stock solution into your aqueous buffer or medium to the final working concentration.[1][4]
Q4: What is the maximum recommended final concentration of DMSO in my experiments?
To prevent solvent-induced cytotoxicity or other artifacts in your experiments, the final concentration of DMSO should be kept as low as possible. For most in vitro cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%.[1][7]
Q5: For how long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for storage. It is best to prepare these solutions fresh for immediate use, and they should not be stored for more than one day.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in thawed DMSO stock solution. | The compound may have come out of solution during freezing. | Gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use.[2][8] |
| Inconsistent experimental results. | This could be due to degradation of the this compound or precipitation in the aqueous working solution. | Always use freshly prepared aqueous solutions.[1][4] Assess the purity of your stock solution using HPLC (see Experimental Protocols section). Ensure the final DMSO concentration is sufficient to maintain solubility at your working concentration. |
| Color change of the solid compound or solution. | A significant color change may indicate degradation or contamination. | Do not use the compound if a significant, unexpected color change is observed. Assess the purity via HPLC. |
| Reduced therapeutic or biological effect. | The compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). | Review your storage procedures. Store solid this compound at -20°C and DMSO stock solutions at -80°C, both protected from light.[1][3] |
Factors Influencing this compound Degradation
Several factors can contribute to the degradation of this compound during storage and handling. Understanding these can help in implementing preventative measures.
Caption: Key factors that can lead to the degradation of this compound.
Storage Condition Summary
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[1][4][5] | Protect from light; keep container tightly closed.[1][3] |
| Solid | N/A | 4°C | Not specified | Protect from light.[3] |
| Stock Solution | DMSO | -80°C | 6 months[3] | Protect from light.[3] |
| Stock Solution | DMSO | -20°C | 1 month[3] | Protect from light.[3] |
| Working Solution | Aqueous Buffer/Medium | Room Temperature | < 1 day[1][4] | Prepare fresh before use. |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound and detect the presence of degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Cu-ATSM = 98 HPLC 68341-09-3 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cu-ATSM = 98 HPLC 68341-09-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing CuATSM Synthesis
For researchers, scientists, and drug development professionals, achieving a high yield and purity of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is critical for reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the initial ATSM ligand synthesis?
A1: The synthesis of the ATSM ligand is a foundational step where variability can significantly impact the final this compound product. Key parameters to control are:
-
Purity of Reactants: The quality of 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione) is crucial. Impurities can lead to side reactions and the formation of byproducts that are difficult to remove.[1]
-
Reaction Temperature and Time: Maintaining a reflux temperature between 60-70°C for approximately 4 hours is critical for the reaction to proceed to completion. Deviations from this can result in incomplete reactions or the formation of degradation products.[1][2]
-
pH of the Reaction Mixture: The addition of a catalytic amount of glacial acetic acid (a few drops) is necessary. The pH can influence the reaction rate and the stability of the product.[1][2][3]
-
Precipitation and Washing: Allowing the ATSM precipitate to form overnight at 4°C helps to ensure maximum yield.[1][2] Thorough washing of the pale yellow precipitate with cold ethanol (B145695) and diethyl ether is essential to remove unreacted starting materials and impurities.[1][2]
Q2: What are the common causes of low yield or impurities in the final this compound complex?
A2: Low yield or purity in the final this compound product can often be attributed to several factors:
-
Suboptimal Ligand Quality: If the ATSM ligand is not pure, the subsequent complexation with copper will result in a mixture of products, lowering the yield of the desired this compound.[1]
-
Incorrect Stoichiometry: A 1:1 molar ratio of the ATSM ligand to the copper source (e.g., copper(II) acetate) is essential. Inaccurate weighing of reactants will leave unreacted starting materials in the final product.[1][2]
-
Inadequate Reaction Conditions: For the complexation step, maintaining the correct reflux temperature (60-70°C) and time (3-4 hours, followed by stirring at room temperature overnight) is crucial for complete formation of the complex.[1][2]
-
Presence of Competing Metal Ions: Use high-purity copper sources and acid-washed glassware to avoid contamination with other metal ions that can compete with copper for the ATSM ligand.[1]
Q3: My final this compound product is not the expected brown-red color. What does this indicate?
A3: The color of the this compound complex is a key indicator of its successful formation. The reaction should yield a distinct brown-red precipitate.[2] An off-color can suggest:
-
Incomplete Reaction: A pale or dull color may indicate that the complexation is not complete. Extending the reflux time or ensuring the temperature is within the 60-70°C range can help.[1][2]
-
Presence of Impurities: A green or blue tinge often points to the presence of unreacted copper(II) salts.[2] This can be due to an excess of the copper salt or an impure ATSM ligand. Thorough washing of the final product is crucial.
Q4: How can I improve the solubility of the final this compound product?
A4: this compound has limited solubility in many common solvents. For experimental use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] If you encounter solubility issues:
-
Ensure you are using dry, pharmaceutical-grade DMSO, as the presence of water can hinder dissolution.[4]
-
For in vitro assays, prepare final dilutions from a concentrated DMSO stock solution immediately before use to avoid precipitation in aqueous media.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the ATSM ligand and the final this compound complex.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of ATSM Ligand | Incomplete reaction. | Ensure the reaction mixture is refluxed at 60-70°C for at least 4 hours. Add a few drops of glacial acetic acid to catalyze the reaction.[1][2] |
| Incomplete precipitation. | After reflux, allow the flask to cool to room temperature, then store it at 4°C overnight to maximize precipitation.[1][2] | |
| Purity of starting materials. | Use high-purity 4-methyl-3-thiosemicarbazide and diacetyl. | |
| Low Yield of this compound Complex | Impure ATSM ligand. | Re-purify the ATSM ligand before the complexation step. Ensure it is thoroughly washed.[1] |
| Inaccurate stoichiometry. | Carefully weigh the ATSM ligand and copper(II) acetate (B1210297) to ensure a 1:1 molar ratio.[1][2] | |
| Presence of competing metal ions. | Use high-purity reagents and acid-washed glassware to avoid trace metal contamination.[1] | |
| Final Product is an Unusual Color (not brown-red) | Incomplete reaction. | Extend the reflux time for the complexation step or ensure the temperature is consistently between 60-70°C.[1] |
| Presence of unreacted copper salts (green/blue tinge). | Ensure a 1:1 stoichiometric ratio and thoroughly wash the final product with ethanol.[2] | |
| Inconsistent Spectroscopic Data (NMR, MS, UV-vis) | Presence of unreacted starting materials. | Improve the washing steps for both the ligand and the final complex.[1] |
| Product degradation. | Avoid excessive heating during synthesis and store the final product in a cool, dry, and dark place.[1] | |
| Poor Solubility of Final Product | Incorrect product or presence of insoluble impurities. | Verify the product identity and purity using analytical methods. |
| Aggregation. | Attempt sonication or use of a co-solvent like DMSO to aid dissolution.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of ATSM Ligand (H₂ATSM)
Materials:
-
4-Methyl-3-thiosemicarbazide
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-methyl-3-thiosemicarbazide (e.g., 1.2 g, 11.4 mmol) in ethanol (e.g., 50 mL) with heating and stirring.[3][7]
-
In a separate container, prepare an ethanolic solution of diacetyl (e.g., 0.5 mL, 5.7 mmol).[3][7]
-
Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.[3][7]
-
Add 5-6 drops of glacial acetic acid to the reaction mixture.[3][7]
-
Heat the mixture to reflux at 60-70°C and maintain for 4 hours. A white to pale yellow precipitate should form.[2][3][7]
-
Allow the flask to cool to room temperature, then place it in a refrigerator at 4°C overnight for complete precipitation.[2][7]
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol and then with diethyl ether.[2]
-
Dry the purified ligand under vacuum.[2]
Protocol 2: Synthesis of this compound Complex
Materials:
-
Purified H₂ATSM ligand
-
Copper(II) acetate
-
Ethanol
Procedure:
-
Dissolve the purified H₂ATSM ligand (e.g., 0.1 g, 0.38 mmol) in ethanol in a round-bottom flask.[2][3]
-
In a separate beaker, dissolve an equimolar amount of copper(II) acetate (e.g., 0.0768 g, 0.38 mmol) in ethanol.[2][3]
-
Add the copper acetate solution dropwise to the stirring ligand solution. The color should change from turbid white to brown-red.[2][3]
-
Heat the reaction mixture to reflux at 60-70°C and maintain for 3-4 hours.[2][3]
-
After reflux, allow the mixture to cool and stir overnight at room temperature.[1][2]
-
Collect the brown-red precipitate by vacuum filtration.[2]
-
Wash the precipitate thoroughly with ethanol to remove any unreacted starting materials.[1]
-
Dry the final this compound product under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions for ATSM Ligand Synthesis
| Parameter | Value | Reference |
| Reagents | 4-Methyl-3-thiosemicarbazide, Diacetyl | [1][3][7] |
| Molar Ratio | 2:1 (4-Methyl-3-thiosemicarbazide : Diacetyl) | [3][7] |
| Solvent | Ethanol | [2][3][7] |
| Catalyst | Glacial Acetic Acid | [1][2][3] |
| Temperature | 60-70°C (Reflux) | [1][2][3] |
| Reaction Time | 4 hours | [1][2][3] |
| Precipitation | Overnight at 4°C | [1][2][7] |
| Product Appearance | White to pale yellow precipitate | [2][4] |
Table 2: Summary of Reaction Conditions for this compound Complex Synthesis
| Parameter | Value | Reference |
| Reagents | H₂ATSM Ligand, Copper(II) Acetate | [2] |
| Molar Ratio | 1:1 (Ligand : Copper Acetate) | [1][2] |
| Solvent | Ethanol | [2] |
| Temperature | 60-70°C (Reflux) | [1][2] |
| Reaction Time | 3-4 hours, then stir overnight at room temperature | [1][2] |
| Product Appearance | Brown-red precipitate | [1][2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining CuATSM Dosage for Optimal Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining CuATSM dosage and experimental protocols. Our aim is to facilitate the successful design and execution of experiments investigating the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed therapeutic mechanism of action for this compound?
A1: this compound, or Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic, blood-brain barrier-permeant copper complex. Its therapeutic effects are believed to stem from its ability to deliver copper to cells with mitochondrial dysfunction.[1] In environments with low oxygen (hypoxia), often found in solid tumors and areas of neuroinflammation, the Cu(II) center of the complex is reduced to Cu(I).[1][2] This less stable form, Cu(I)-ATSM, dissociates, leading to the intracellular trapping of copper.[2] This targeted copper delivery is thought to modulate various cellular processes, including the activity of copper-dependent enzymes like superoxide (B77818) dismutase 1 (SOD1).[3][4] In the context of amyotrophic lateral sclerosis (ALS), this compound may improve the metabolic support of motor neurons by acting as a metabolic switch, triggering a shift towards aerobic glycolysis and reducing mitochondrial activity.[5][6]
Q2: What are the key differences in this compound's mechanism of action between cancer and neurodegenerative disease models?
A2: In hypoxic cancer cells, the primary mechanism is the selective accumulation and retention of copper due to the reducing environment of these cells.[2] This property is leveraged for both PET imaging and targeted radiotherapy.[2] In neurodegenerative diseases like ALS, while the copper delivery aspect is still central, the focus is more on correcting copper deficiency in specific enzymes like mutant SOD1 and modulating neuroinflammation.[3][7] It is also suggested that this compound can restore mitochondrial function.[8]
Q3: What are the common challenges encountered when working with this compound in vivo?
A3: A primary challenge with this compound is its low aqueous solubility, which can lead to poor bioavailability when administered orally.[9][10] This necessitates careful formulation, often as a suspension.[9] Researchers may also encounter variability in experimental results due to factors like inconsistent formulation, animal strain differences, and the specific disease model being used.[11] Potential for off-target effects, primarily related to copper toxicity, is another consideration, although preclinical studies have generally shown a good safety profile at therapeutic doses.[12]
Q4: How can I improve the bioavailability of orally administered this compound?
A4: Low bioavailability of oral this compound is often linked to its poor solubility.[9] To improve this, ensure the preparation of a homogenous and stable suspension. A standard suspension vehicle (SSV) is often used for this purpose.[3][11] The protocol for preparing this suspension should be followed meticulously, and the suspension should be made fresh daily.[11] For some applications, transdermal administration in a solvent like DMSO has been explored as an alternative to oral gavage to achieve higher tissue concentrations.[9]
Q5: What are the signs of copper toxicity I should monitor for in my animal models?
A5: While this compound is designed for targeted copper delivery, it is prudent to monitor for signs of copper toxicity. Chronic copper poisoning can be subtle initially but may manifest as a sudden hemolytic crisis.[11] General signs of toxicity to monitor in animal models include weight loss, lethargy, and any unexpected mortality.[11] It is crucial to include a vehicle-only control group to differentiate the effects of the compound from those of the administration vehicle.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Improper Formulation/Suspension | Ensure the this compound suspension is homogenous and prepared fresh daily. Use a mortar and pestle or a homogenizer to create a uniform suspension in the recommended vehicle.[11] |
| Incorrect Dosage Calculation | Double-check all dose calculations. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[11] |
| Animal Strain and Disease Model Variability | Be aware that the therapeutic effects of this compound can vary between different animal strains and disease models. The majority of preclinical data for neurodegenerative diseases comes from SOD1 mutant models of ALS.[11] |
| Low Bioavailability | Consider the route of administration. If oral gavage yields inconsistent results, explore alternative routes like transdermal application, which may improve bioavailability.[9] |
Issue 2: Precipitation of this compound in Aqueous Solutions for In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is poorly soluble in water and will likely precipitate if added directly to aqueous buffers or cell culture media.[10] |
| Incorrect Solution Preparation | Always dissolve this compound in an organic co-solvent, such as DMSO, to create a stock solution before preparing the final working solution.[10] |
| High Final DMSO Concentration | Keep the final DMSO concentration in your cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[10] |
| Instability of the Compound | Prepare fresh working solutions of this compound for each experiment and protect them from light to prevent degradation.[12] |
Quantitative Data Summary
Table 1: Preclinical Dosages of this compound in Rodent Models of Neurodegenerative Disease
| Animal Model | Administration Route & Dose | Treatment Start | Key Findings | Reference |
| SOD1-G37R Mice | Oral Gavage (up to 30 mg/kg/day) | Pre-symptom onset | Dose-dependent improvement in survival.[3] | [3] |
| SODG93A Mice | Oral Gavage (30 mg/kg, twice a day) | Not specified | Delayed symptom onset and extended survival.[8] | [8] |
| High Copy SOD1G93A Mice | Oral Gavage (100 mg/kg/day, later reduced to 60 mg/kg/day) | 70 days of age | At 60 mg/kg/day, treatment slowed disease progression and increased survival.[13] | [13] |
| Toxin Model of ALS | Not specified | Not specified | Mitigated ALS-like features including motor neuron loss and neurological symptoms.[14] | [14] |
Table 2: Phase 1 Clinical Trial Dosage in ALS Patients
| Dosage Groups (mg/day) | Recommended Phase 2 Dose (mg/day) | Key Findings at Recommended Dose | Reference |
| 3, 12, 36, 72, 144 | 72 | Slowed rate of disease progression, improved lung function, and improved cognitive ability over a six-month period compared to historical controls.[15][16] | [15][16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound Suspension in Mice
This protocol is adapted from studies using SOD1 mouse models.[3][11]
Materials:
-
Cu(II)ATSM powder
-
Standard Suspension Vehicle (SSV):
-
0.9% (w/v) NaCl
-
0.5% (w/v) Sodium carboxymethylcellulose (medium viscosity)
-
0.5% (v/v) Benzyl alcohol
-
0.4% (v/v) Tween-80
-
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate gavage needles (e.g., 18-20 gauge for mice)
Procedure:
-
Calculate the required amount of Cu(II)ATSM based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.[3]
-
Prepare the SSV by dissolving the components in sterile water.
-
Weigh the calculated amount of Cu(II)ATSM powder.
-
Create a paste by adding a small amount of SSV to the Cu(II)ATSM powder and grinding with a mortar and pestle or using a homogenizer.[3]
-
Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.
-
Store the suspension protected from light and prepare it fresh daily.[11]
-
Gently restrain the animal.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly and gently into the esophagus. Ensure the animal can breathe normally before administering the substance.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
Visualizations
Caption: Proposed mechanism of this compound uptake and retention in hypoxic cells.
Caption: Experimental workflow for in vivo studies using oral gavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis [openresearch-repository.anu.edu.au]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What's the story with this compound - MND Research Blog [mndresearch.blog]
- 16. als.ca [als.ca]
Technical Support Center: Navigating the Translational Challenges of CuATSM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the translation of CuATSM from animal models to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why do the promising results for this compound in SOD1 mutant mouse models not directly translate to human patients, especially those with sporadic ALS?
A1: The translational gap between SOD1 mouse models and human ALS patients is a significant challenge. Here's a breakdown of the key reasons:
-
Genetic Homogeneity vs. Heterogeneity: SOD1 mutations account for a small fraction of human ALS cases.[1][2] The SOD1G93A mouse model, while robust, represents a single genetic cause of the disease.[1][2] In contrast, sporadic ALS, which is the majority of cases, is of unknown origin and likely involves multiple pathological pathways.[1][2] Therefore, a therapy targeting a SOD1-specific mechanism may not be broadly effective.[1][2]
-
Patient-Specific Responses: Human in vitro studies using astrocytes derived from different ALS patients (sporadic, SOD1, and C9ORF72) have shown that this compound has a differential effect on neuronal survival.[3] This suggests that not all patients may respond to the treatment, and there may be a subpopulation of non-responders within clinical trials.[3]
-
Disease Complexity: The pathology of ALS is complex and involves more than just SOD1 misfolding.[4] While animal models exhibit some features of the disease, they do not fully replicate the multifaceted nature of human ALS.[3][5]
Q2: What are the known mechanisms of action for this compound, and how might they differ between animal models and humans?
A2: The precise mechanism of action for this compound is still under investigation, with several proposed pathways:
-
Copper Delivery to SOD1: In SOD1-mutant models, this compound is thought to act by delivering copper to the SOD1 enzyme, which can help stabilize the protein and prevent misfolding.[1][6] This mechanism's relevance in sporadic ALS, where SOD1 mutations are absent, is less clear.[1]
-
Mitochondrial and Metabolic Modulation: Recent studies suggest this compound may act as a "metabolic switch."[3][7] In responsive human astrocyte cell lines, this compound was found to reduce mitochondrial activity to levels seen in healthy cells and increase energy production through glycolysis.[3][7] This could enhance the metabolic support provided to motor neurons.[7]
-
Antioxidant Properties: this compound has been shown to scavenge peroxynitrite in vitro, suggesting it may have antioxidant effects that could be beneficial in the oxidative stress environment of neurodegeneration.[3][8]
It is plausible that the dominant mechanism of action could differ between the high-SOD1-expressing animal models and the more heterogeneous human patient population.
Q3: What are the key considerations for dosing this compound when transitioning from mouse studies to human trials?
A3: Dosing is a critical factor with a narrow therapeutic window.
-
Toxicity: High doses of this compound can be toxic. In mice, a dose of 100 mg/kg/day led to clinical toxicity, including elevated alanine (B10760859) aminotransferase (ALT) levels, an indicator of liver dysfunction.[9] A reduced dose of 60 mg/kg/day was better tolerated and showed efficacy.[9] Similarly, in human Phase 1 trials, the highest doses (>72 mg/day) caused reversible transaminitis in a number of patients, leading to the selection of 72 mg/day for Phase 2 trials.[9]
-
Pharmacokinetics: The half-life of this compound in mouse plasma after intravenous administration is estimated to be around 21.5 minutes.[10] Understanding the pharmacokinetic and pharmacodynamic profiles in humans is crucial for determining an optimal and safe dosing regimen.
-
Efficacy vs. Safety: The goal is to find a dose that is both effective and safe. While higher doses might show more pronounced effects in animal models, the risk of toxicity in humans often necessitates a more conservative approach.[4]
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy in our SOD1 mouse model.
-
Check your Dosing Regimen and Vehicle: Ensure the this compound is properly suspended. A standard suspension vehicle often includes 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80.[11] Daily oral gavage is a common administration route.[8][11]
-
Verify the Metal Content of Your Compound: The unmetallated form of the ligand, ATSM, has been shown to have no therapeutic effect in SOD1 mice.[8] It is crucial to ensure that your compound is the copper-containing this compound.
-
Consider the Mouse Strain and Gender: Efficacy can vary between different SOD1 mouse strains and even between genders.[8] For example, some studies have reported a more pronounced delay in paresis in male SOD1G93A mice.[8]
-
Timing of Treatment Initiation: The age at which treatment begins can significantly impact outcomes. Many preclinical studies initiate dosing around 50 days of age in SOD1G93A mice.[8]
Problem 2: Difficulty interpreting variable results in human-derived cell culture models.
-
Assess the Metabolic Profile of Your Cell Lines: Responsiveness to this compound in human astrocyte co-culture models has been linked to elevated mitochondrial respiration.[3][12] Non-responding cell lines did not exhibit this metabolic phenotype.[3][12] Consider stratifying your results based on the baseline mitochondrial activity of the patient-derived cells.
-
Patient Heterogeneity: The genetic and pathological background of the patients from whom the cells were derived will likely influence the response to this compound.[3][5] Documenting and considering this heterogeneity is crucial for interpreting your data.
-
Target Engagement: Confirm that this compound is entering the cells and engaging with its target. While direct in-vitro target engagement assays for this compound are not standard, you can measure downstream effects like changes in mitochondrial respiration or oxidative stress markers.
Data Presentation
Table 1: Summary of this compound Dosing in Animal and Human Studies
| Species/Model | Dosing Regimen | Observed Outcomes/Notes | Reference(s) |
| SOD1G93A Mice | 30 mg/kg/day, oral gavage | Delayed onset of paresis, improved locomotor function, and extended survival. | [8][13] |
| SOD1G37R Mice | 30 mg/kg/day, oral gavage | Improved locomotor function and survival. | [11] |
| SOD1G93A Mice | 100 mg/kg/day reduced to 60 mg/kg/day | Initial high dose caused toxicity (elevated ALT). Reduced dose slowed disease progression and increased survival. | [9] |
| Parkinson's Model Mice | 15 and 30 mg/kg | Neuroprotective effects observed. | [14] |
| Human (ALS Patients) | Up to 72 mg/day (Phase 1/2) | Doses >72 mg/day associated with reversible transaminitis. 72 mg/day recommended for Phase 2. | [9] |
Table 2: Efficacy Comparison in Animal Models vs. Early Human Trials
| Endpoint | Animal Model (SOD1G93A) Results | Human (Phase 1 Open-Label) Results (72mg/day group vs. historical cohort) | Reference(s) |
| Disease Onset/Progression | Delayed onset of paresis by 6-10.5 days. | Slowed rate of disease progression on ALSFRS-R (-0.29 vs. -1.02 points/month). | [8][15][16] |
| Survival | Trends toward improved survival. | Not a primary endpoint of the Phase 1 trial. | [8][13] |
| Motor Function | Improved locomotor function (e.g., on rotarod test). | Not explicitly reported in the same terms. | [11][13] |
| Respiratory Function | Not a commonly reported endpoint in these mouse studies. | Improved lung function (+1.1% vs. -2.24% predicted/month for FVC). | [15][16] |
| Cognitive Function | Not a commonly reported endpoint in these mouse studies. | Improved cognitive ability (+10 points vs. no change on ECAS score). | [15][16] |
Experimental Protocols
1. Oral Administration of this compound in Mice
-
Objective: To administer a consistent daily dose of this compound to mice for efficacy studies.
-
Materials:
-
This compound compound
-
Standard Suspension Vehicle (SSV): 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose (medium viscosity), 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80.[11]
-
Oral gavage needles
-
Syringes
-
-
Procedure:
-
Prepare a fresh suspension of this compound in SSV daily.
-
Ensure the compound is homogenously suspended, potentially using sonication.
-
Administer the suspension to mice via oral gavage at the desired dose (e.g., 30 mg/kg).[8][11] The volume is typically around 10 mL/kg.[8]
-
Dosing should be performed at the same time each day to maintain consistent pharmacokinetic profiles.
-
A control group should receive the vehicle only.[8]
-
2. Rotarod Test for Motor Function Assessment
-
Objective: To assess motor coordination, balance, and motor learning in rodent models of ALS.[13]
-
Apparatus: Automated rotarod apparatus.
-
Procedure:
-
Acclimation and Training: For several days prior to the test, acclimate the mice to the apparatus and train them to stay on the rotating rod at a low, constant speed.
-
Testing:
-
Place the mouse on the rod.
-
The rod accelerates at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per mouse with adequate rest periods in between.
-
-
Data Analysis: A decrease in the latency to fall is indicative of motor impairment.[13] Compare the performance of the this compound-treated group to the vehicle-treated control group over time.
-
Mandatory Visualizations
Caption: Proposed mechanisms of this compound action in neurodegenerative disease.
Caption: Logical workflow of this compound translation from preclinical to clinical phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. als.org [als.org]
- 5. researchgate.net [researchgate.net]
- 6. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. padiracinnovation.org [padiracinnovation.org]
- 10. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Treatment with CuII(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What's the story with this compound - MND Research Blog [mndresearch.blog]
- 16. als.ca [als.ca]
Technical Support Center: Minimizing CuATSM Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Cu(II)ATSM in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo and in vitro studies with CuATSM, offering step-by-step solutions to mitigate toxicity and ensure data integrity.
Issue 1: Unexpected Animal Toxicity or Adverse Effects
Question: We are observing unexpected toxicity in our animal models (e.g., weight loss, lethargy, mortality) following this compound administration. What are the potential causes and how can we troubleshoot this?
Answer: Unexpected toxicity can stem from several factors, including the dose, formulation, animal strain, and the compound's purity. Below is a systematic approach to troubleshooting this issue:
-
Dose Verification and Optimization:
-
Dose Calculation: Double-check all dose calculations. While doses up to 100 mg/kg/day have been tested in mice, toxicity has been observed at this level in some models. It is crucial to start with lower doses and perform a dose-escalation study to establish the maximum tolerated dose (MTD) in your specific animal model and strain.[1]
-
Dose Reduction: If toxicity is observed, consider reducing the dose. For instance, in a study with SOD1G93A mice on a C57BL/6 background, a dose of 100 mg/kg/day resulted in clinical toxicity, which was resolved by reducing the dose to 60 mg/kg/day.[1]
-
-
Formulation and Administration:
-
Proper Suspension: Ensure the this compound suspension is prepared correctly and is homogenous. An improper suspension can lead to inconsistent dosing. A commonly used vehicle is a Standard Suspension Vehicle (SSV).[2] The suspension should be prepared fresh daily and vortexed thoroughly before each administration.[2]
-
Vehicle Toxicity: The vehicle itself, such as DMSO for transdermal applications, can have toxic effects, especially at high concentrations or with repeated administration.[3] Always include a vehicle-only control group to assess the toxicity of the formulation itself.[4]
-
-
Compound Purity:
-
Impurity Check: The synthesis of this compound can sometimes yield impurities with toxic properties.[3] It is critical to ensure the purity of the compound before initiating in vivo studies.
-
-
Animal Health Monitoring:
-
Regular Monitoring: Closely monitor the animals for any signs of toxicity, such as changes in weight, behavior, or food and water consumption.[4]
-
Issue 2: Inconsistent or Low Efficacy in In Vivo Experiments
Question: Our in vivo experiments with this compound are showing inconsistent or low efficacy. What could be the underlying reasons?
Answer: Inconsistent results can be due to poor bioavailability, insufficient dosage, or experimental variability.
-
Bioavailability:
-
Administration Route: Low bioavailability can occur with oral administration of this compound due to its poor solubility.[3] Transdermal application of this compound dissolved in DMSO has been shown to improve bioavailability and increase concentrations in the central nervous system compared to oral gavage.[3]
-
-
Dosage:
-
Dose-Dependence: The therapeutic effects of this compound can be dose-dependent. A dose-escalation study can help determine the optimal therapeutic dose for your model.
-
-
Experimental Procedure:
Frequently Asked Questions (FAQs)
Formulation and Dosing
-
Q1: How should I prepare the this compound suspension for oral administration?
-
A1: A standard method involves preparing a suspension in a Standard Suspension Vehicle (SSV) containing 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80.[2] The suspension should be prepared fresh daily and vortexed immediately before each administration to ensure homogeneity.[2]
-
-
Q2: What is a typical starting dose for in vivo studies?
Toxicity and Off-Target Effects
-
Q3: What are the known off-target effects of this compound?
-
Q4: How can I monitor for potential copper toxicity?
-
A4: It is important to measure copper levels in various tissues (e.g., liver, kidney, brain) at different time points during the study. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an accurate method for quantifying copper levels. Comparing these levels to vehicle-treated and untreated control animals will help determine if the observed changes are due to the treatment.
-
Mechanism of Action
-
Q5: What is the proposed mechanism of action for this compound's therapeutic effect?
-
A5: this compound is believed to work by delivering copper to cells with damaged mitochondria.[6][7] In conditions like ALS, some individuals have elevated mitochondrial respiration. This compound treatment has been shown to reduce this elevated mitochondrial activity to levels comparable to healthy controls.[6] It may also act as a metabolic switch, increasing glycolysis and the production of lactate, which can be used as an energy source by neurons.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from preclinical studies, which can be used as a reference for dose selection and toxicity assessment.
Table 1: Dose-Dependent Toxicity of this compound in SOD1G93A Mice
| Dose (mg/kg/day) | Animal Model | Administration Route | Observation | Reference |
| 100 | SOD1G93A (C57BL/6 background) | Oral Gavage | A subset of mice exhibited clinical signs of toxicity, necessitating euthanasia. | [1] |
| 60 | SOD1G93A (C57BL/6 background) | Oral Gavage | Well-tolerated; slowed disease progression and increased survival. | [1] |
| up to 30 | SOD1-G37R Mice | Oral Gavage | Dose-dependent improvement in survival. | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Administration Route | Cmax (ng/mL) | T1/2 (minutes) | Reference |
| Cu-ATSM | Intravenous | 130 ± 30 | 21.5 | [3] |
| ATSM | Intravenous | 1100 ± 100 | 22.4 | [3] |
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
Cu(II)ATSM powder
-
Standard Suspension Vehicle (SSV):
-
0.9% (w/v) NaCl
-
0.5% (w/v) Sodium carboxymethylcellulose (medium viscosity)
-
0.5% (v/v) Benzyl alcohol
-
0.4% (v/v) Tween-80
-
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.[8]
-
Prepare the SSV by dissolving the components in sterile water.[8]
-
Weigh the calculated amount of this compound powder.
-
Create a paste by adding a small amount of SSV to the this compound powder and grinding with a mortar and pestle or using a homogenizer.[8]
-
Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.[8]
-
Vortex the suspension immediately before each administration.[2]
-
2. Tissue Copper Measurement by ICP-MS
-
Sample Preparation:
-
Collect tissue samples (e.g., liver, brain) and record their wet weight.
-
Digest the tissue samples in concentrated nitric acid over a five-day period.
-
Dilute the digested samples with Milli-Q water to achieve a 2% nitric acid matrix.
-
-
ICP-MS Analysis:
-
Analyze all samples on an ICP-MS instrument.
-
Use a 2% nitric acid matrix for all rinse solvents, internal standards, and calibration sources to maintain consistency.
-
Correct the raw data for dilution to determine the overall copper concentration in parts per billion (ppb).
-
For solid samples, convert ppb to µg/mL and multiply by the volume of nitric acid in the digestion vessel to find the total mass of copper.
-
Divide the mass of copper by the mass of the tissue to express the result as µg of copper per mg of tissue.
-
3. In Vivo Acute Toxicity Assessment
-
Procedure:
-
Administer a single high dose of the this compound formulation to a small group of animals (e.g., 2000 mg/kg body weight).[9]
-
Administer the vehicle alone to a control group.
-
Monitor the animals daily for 14 days for any clinical signs of toxicity, including changes in physical appearance, behavior, and body weight.[9]
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any pathological lesions in the internal organs.[9]
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and a troubleshooting workflow for unexpected toxicity.
Caption: Proposed mechanism of this compound action on cellular metabolism.
Caption: Troubleshooting workflow for unexpected in vivo toxicity of this compound.
References
- 1. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice [mdpi.com]
Technical Support Center: Method Refinement for Quantifying CuATSM in Tissue Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CuATSM. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the quantification of this compound in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound retention in tissues?
A1: The retention of the Copper-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, complex is primarily driven by a bioreductive mechanism in hypoxic cells.[1] In low-oxygen environments, the stable, lipophilic Cu(II)-ATSM complex is reduced to the less stable Cu(I) form.[2][3] This unstable complex can then dissociate, releasing the copper ion, which is subsequently trapped intracellularly by binding to various proteins and chaperones.[2] In normoxic cells, the intracellular environment is not sufficiently reductive, and any small amount of Cu(I)-ATSM that forms can be readily re-oxidized back to Cu(II)-ATSM, which then diffuses out of the cell.[1] This differential retention allows for imaging contrast between hypoxic and normoxic tissues.[4]
Q2: Is the uptake of this compound exclusively dependent on hypoxia?
A2: While hypoxia is a major driver for this compound retention, the uptake mechanism is complex and can be influenced by other factors.[4] The cellular redox state and copper metabolism pathways can also play a significant role.[4] Some tumor types may exhibit hypoxia-independent uptake of this compound.[4]
Q3: How stable is the this compound complex in biological systems?
A3: Cu(II)ATSM is a highly stable complex.[2] However, its stability in vivo is more complex and it can be reduced by physiological reductants.[2] There is also evidence of some dissociation of the complex in blood serum.[2]
Q4: What are the common challenges with oral administration of this compound in animal models?
A4: A significant challenge with oral administration of this compound is its low bioavailability, primarily due to its poor solubility in aqueous solutions.[2] It is often administered as a suspension, which can lead to inefficient absorption from the gastrointestinal tract.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your in vivo and in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable this compound uptake in a tumor model. | 1. Tumor Model Specifics: Certain tumor models may not have a redox environment that favors the trapping of ⁶⁴Cu-ATSM.[4]2. Non-Hypoxic Tumor: The tumor may lack significant hypoxic regions.[4]3. Poor Perfusion: Inadequate blood flow to the tumor can limit the delivery of the tracer.[4]4. Incorrect Imaging Timepoint: Imaging too early or too late can miss the optimal window for tracer accumulation.[4] | 1. Validate Tumor Model: Confirm the hypoxic status of your tumor model using independent methods like pimonidazole (B1677889) staining or HIF-1α immunohistochemistry.[4]2. Assess Perfusion: Consider co-injecting a perfusion tracer to differentiate between poor delivery and lack of retention.[5]3. Optimize Imaging Time: Optimal imaging can often begin 30-60 minutes post-injection for good tumor-to-background contrast.[1] |
| Inconsistent or variable results between animals. | 1. Animal Handling and Stress: Stress can alter physiological parameters, affecting tumor perfusion and metabolism.[4]2. Inconsistent Administration: Variability in the injected dose or injection site can lead to inconsistent results. | 1. Standardize Handling: Ensure consistent and gentle handling of animals to minimize stress.2. Precise Administration: Administer a defined dose of this compound (e.g., 5-10 MBq) via tail vein injection and note the exact time and dose.[1] |
| Unexpected toxicity in the animal model. | 1. Off-target Effects: The released copper ion could disrupt normal cellular copper homeostasis.[2]2. Vehicle Toxicity: The vehicle used for administration (e.g., DMSO) can have its own toxic effects.[2]3. Impurities: The synthesized this compound may contain toxic impurities.[2] | 1. Dose-Escalation Study: Perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific model.2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[4]3. Ensure Purity: Verify the purity of the this compound compound before in vivo use.[2] |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the medium.[6] | Prepare final dilutions from a DMSO stock immediately before adding to the cells. Visually inspect the medium for any signs of precipitation and reduce the final concentration if necessary.[6] |
| High variability between replicate wells in an in vitro assay. | 1. Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to variability.[6]2. Air Bubbles in Wells: Bubbles can interfere with absorbance readings in colorimetric assays.[6] | 1. Ensure Homogenous Suspension: Ensure a homogenous cell suspension before and during seeding.[6]2. Remove Bubbles: Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[6] |
Experimental Protocols
In Vitro ⁶⁴Cu-ATSM Uptake in Cultured Cells
This protocol is for measuring ⁶⁴Cu-ATSM uptake in cultured cells under hypoxic versus normoxic conditions.[1]
1. Cell Seeding:
-
Plate cells in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.[1]
-
Allow cells to adhere overnight.[1]
2. Induce Hypoxia:
-
Transfer half of the plates to a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 37°C) for 12-24 hours.[1]
-
Keep the other half in a standard normoxic incubator.[1]
3. ⁶⁴Cu-ATSM Incubation:
-
Prepare a working solution of ⁶⁴Cu-ATSM in serum-free medium (e.g., 1 µCi/mL).[1]
-
Remove the medium from all wells and add the ⁶⁴Cu-ATSM solution.[1]
-
Incubate the plates for 1-2 hours inside their respective hypoxic or normoxic incubators.[1]
4. Washing:
-
After incubation, remove the radioactive medium.[1]
-
Wash the cells three times with ice-cold PBS to remove unbound tracer.[1]
5. Cell Lysis:
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.[1]
-
Scrape the cells and collect the lysate.[1]
6. Quantification:
-
Measure the radioactivity in an aliquot of the lysate using a gamma counter.[1]
-
Use another aliquot to determine the total protein concentration with a protein assay.[1]
7. Data Analysis:
-
Express the ⁶⁴Cu-ATSM uptake as counts per minute (CPM) per microgram of protein (CPM/µg).[1]
-
Compare the uptake between hypoxic and normoxic cells.[1]
In Vivo ⁶⁴Cu-ATSM PET Imaging of a Subcutaneous Tumor Xenograft Model
This protocol describes the use of ⁶⁴Cu-ATSM for PET imaging of hypoxia in a subcutaneous tumor xenograft model.[1]
1. Animal Preparation:
-
Fast the mouse for 4-6 hours before imaging to reduce background signal.[1]
-
Anesthetize the mouse (e.g., with isoflurane).[1]
2. Radiotracer Injection:
-
Administer a defined dose of ⁶⁴Cu-ATSM (e.g., 5-10 MBq or 150-300 µCi) via tail vein injection.[1]
-
Note the exact time and dose of injection.[1]
3. Uptake Period:
-
Allow the tracer to distribute. Good tumor-to-background contrast is often seen in less than an hour.[1]
-
Optimal imaging can often begin 30-60 minutes post-injection.[1]
4. PET/CT Imaging:
-
Perform a CT scan for anatomical co-registration and attenuation correction.[1]
-
Acquire a static PET scan for 10-20 minutes.[1] Dynamic scanning can also be performed immediately after injection to assess tracer kinetics.[1]
5. Biodistribution Analysis (Optional):
-
At predetermined time points, euthanize the animals.[7]
-
Harvest organs of interest (e.g., tumor, liver, kidneys, muscle, blood), weigh them, and measure the radioactivity using a gamma counter.[7]
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[7]
Data Presentation
Quantitative data from biodistribution studies should be summarized in tables for clear comparison.
Table 1: Copper Radioisotopes for Labeling ATSM [1]
| Radioisotope | Half-life | Key Characteristics |
| ⁶⁰Cu | 23.4 minutes | Short half-life suitable for rapid imaging protocols. |
| ⁶¹Cu | 3.4 hours | Intermediate half-life. |
| ⁶²Cu | 9.7 minutes | Very short half-life, often obtained from a ⁶²Zn/⁶²Cu generator. |
| ⁶⁴Cu | 12.7 hours | Longer half-life allows for later imaging times and is suitable for both imaging and therapy (theranostics). |
Table 2: Example Biodistribution Data of ⁶⁴Cu-ATSM in a Tumor-Bearing Mouse Model (Hypothetical Data for Illustrative Purposes)
| Organ | % Injected Dose per Gram (%ID/g) at 1h Post-Injection (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Tumor | 5.2 ± 1.1 |
| Muscle | 0.8 ± 0.2 |
| Liver | 10.3 ± 2.5 |
| Kidneys | 3.1 ± 0.7 |
Visualizations
Caption: Cellular uptake and retention mechanism of this compound.
Caption: Standard experimental workflow for in vivo hypoxia imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PET with 62Cu-ATSM and 62Cu-PTSM is a useful imaging tool for hypoxia and perfusion in pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potential of CuATSM in Amyotrophic Lateral Sclerosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of CuATSM in Amyotrophic Lateral Sclerosis (ALS) against other therapeutic alternatives. Supported by experimental data, this document delves into the compound's mechanism of action, preclinical efficacy, and clinical findings, offering a comprehensive resource for evaluating its therapeutic potential.
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] The therapeutic landscape for ALS remains challenging, with a critical need for effective disease-modifying treatments.[1] Among the promising candidates, this compound (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)), a blood-brain barrier permeant copper-containing compound, has garnered significant attention for its potential neuroprotective properties.[3] This guide synthesizes preclinical and clinical evidence to validate the neuroprotective effects of this compound and compares it with other therapeutic strategies.
Mechanism of Action: A Multifaceted Approach
The precise mechanism of action of this compound is still under investigation, but it is thought to exert its neuroprotective effects through several pathways.[4] A primary proposed mechanism involves the restoration of copper homeostasis, particularly for the antioxidant enzyme copper/zinc-superoxide dismutase 1 (SOD1).[5][6] Mutations in the SOD1 gene are a known cause of familial ALS, leading to a toxic gain-of-function of the mutant protein.[3][6] this compound has been shown to deliver copper to the Cu-deficient mutant SOD1, improving its stability and function.[6]
Beyond its role in SOD1 metallation, this compound is believed to possess antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage in ALS.[7][8] Recent studies also suggest that this compound may act as a metabolic switch in astrocytes, the supportive cells of the central nervous system.[4][7] In astrocytes from some ALS patients, this compound appears to reduce mitochondrial metabolism and increase glycolysis, a metabolic shift that could enhance motor neuron survival.[4][7]
Preclinical Efficacy: Robust Evidence from Animal Models
The most compelling preclinical evidence for this compound's efficacy comes from studies in transgenic mouse models of ALS, particularly those expressing mutant human SOD1.[3][9] These studies have consistently demonstrated that oral administration of this compound can delay disease onset, improve motor function, protect motor neurons, and extend the survival of these animals.[3][10]
Comparative Efficacy of this compound and Alternatives in SOD1 Mouse Models
| Compound | Mouse Model | Key Efficacy Outcomes | Reference |
| This compound | SOD1G93A | Delayed onset of paresis, improved survival trends. | [10] |
| SOD1G37R | Improved locomotor function and extended survival. | [10] | |
| SOD1G93A (low copy) | Mitigated decline in motor function, protected motor neurons, and extended survival. | [3] | |
| Unmetallated ATSM | SOD1G93A | No measurable improvement or worsening of disease. | [8] |
| Zn(II)ATSM | SOD1G93A | Improved survival, suggested to act via in vivo transmetallation and copper delivery. | [8] |
| Edaravone | SOD1G93A | Reduced markers of oxidative damage. Approved for ALS treatment in Japan and South Korea based on clinical trial data. | [8] |
| Riluzole | SOD1G93A | Modest survival benefit. Standard of care for ALS. | [3] |
| This compound + Ebselen + Telbivudine | SOD1 mutant mice | Delayed disease onset, improved motor function, and extended survival compared to this compound alone. | [11] |
This table summarizes key findings from various preclinical studies. Direct comparison of efficacy can be challenging due to variations in experimental design, including mouse strain, dosing regimen, and outcome measures.
Clinical Validation: Translating Preclinical Promise
The promising preclinical results for this compound have led to its evaluation in human clinical trials for ALS.[3][4] An open-label Phase 1 trial suggested that daily oral dosing with this compound was safe and could slow disease progression in patients with both sporadic and familial ALS.[12][13] However, it is important to note that this was a small, open-label study, and the results should be interpreted with caution.[13] A subsequent Phase 2/3 trial was initiated to further evaluate its efficacy.[4]
A postmortem analysis of brain and spinal cord tissue from patients who had received this compound in clinical trials did not find a significant difference in motor neuron density or the burden of TDP-43 pathology compared to untreated patients.[14][15] This highlights the challenge of translating therapeutic effects observed in preclinical models, particularly those based on SOD1 mutations which account for a small percentage of ALS cases, to the broader patient population.[15]
Key Clinical Trial Endpoints and Biomarkers
Clinical trials in ALS rely on a combination of functional rating scales and objective biomarkers to assess disease progression and treatment response.[2][16][17]
| Endpoint/Biomarker | Description | Relevance to ALS Trials |
| ALSFRS-R | Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised; a validated questionnaire that assesses a patient's ability to perform daily activities. | Primary endpoint in many ALS clinical trials to measure functional decline. |
| FVC | Forced Vital Capacity; a measure of lung function. | Monitors respiratory muscle weakness, a major cause of mortality in ALS. |
| ECAS | Edinburgh Cognitive and Behavioural ALS Screen; assesses cognitive function. | Cognitive impairment can occur in a subset of ALS patients. |
| Neurofilament Light Chain (NfL) | A protein component of the neuronal cytoskeleton released into the cerebrospinal fluid and blood upon axonal damage. | A promising biomarker of disease progression and therapeutic response in ALS.[1][2][16] |
Experimental Protocols: A Framework for Evaluation
Standardized and rigorous experimental protocols are crucial for the preclinical evaluation of potential ALS therapies to ensure the reproducibility and translational relevance of the findings.[18][19][20]
General Experimental Workflow for Preclinical Drug Testing in ALS Mouse Models
Key Methodologies
-
Animal Models: The most widely used models are transgenic mice expressing human SOD1 mutations (e.g., SOD1G93A).[18][19] These models recapitulate key features of ALS, including progressive motor neuron loss and muscle weakness.[18] Other models, such as those based on TDP-43 or C9orf72 mutations, are also being developed to better represent the genetic diversity of ALS.[21]
-
Motor Function Assessment: A battery of tests is used to longitudinally assess motor function in mice, including:
-
Rotarod test: Measures motor coordination and balance.
-
Grip strength test: Assesses limb muscle strength.
-
Electrophysiology (CMAP/MUNE): Compound Muscle Action Potential and Motor Unit Number Estimation provide objective measures of neuromuscular function.[22]
-
-
Survival Analysis: The primary endpoint in many preclinical studies is the extension of lifespan.
-
Histopathological Analysis: Postmortem analysis of the spinal cord and brain is performed to quantify the number of surviving motor neurons (e.g., using Nissl staining and stereological counting) and to assess other pathological hallmarks like protein aggregation and neuroinflammation.[10]
-
Biomarker Measurement: Levels of biomarkers such as neurofilament light chain (NfL) in the cerebrospinal fluid or blood are measured as indicators of neuroaxonal damage.[22]
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective effects in preclinical models of ALS, particularly in those with SOD1 mutations. Its multifaceted mechanism of action, targeting copper homeostasis, oxidative stress, and astrocyte metabolism, makes it an intriguing therapeutic candidate. While initial clinical data has been cautiously optimistic, further validation from larger, placebo-controlled trials is necessary to definitively establish its efficacy in the broader ALS patient population.
The discrepancy between robust preclinical efficacy and the challenges of clinical translation underscores the need for improved animal models that better reflect the heterogeneity of human ALS.[19] Furthermore, the development and validation of sensitive biomarkers are critical for patient stratification, monitoring treatment response, and accelerating the clinical development of promising therapies like this compound.[2][16][17] The exploration of combination therapies, such as the co-administration of this compound with other neuroprotective agents, may also offer a more effective therapeutic strategy for this devastating disease.[11]
References
- 1. Frontiers | Emerging biomarkers in amyotrophic lateral sclerosis: from pathogenesis to clinical applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Neuroprotective effect of this compound on neurotoxin-induced motor neuron loss in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. als.ca [als.ca]
- 14. Treatment with the copper compound this compound has no significant effect on motor neuronal pathology in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-management.mq.edu.au [research-management.mq.edu.au]
- 16. Frontiers | Biomarkers in ALS trials: from discovery to clinical utility [frontiersin.org]
- 17. Use of biomarkers in clinical trials and future developments that will help identify novel biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: report on the 142nd ENMC international workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. myname5doddie.co.uk [myname5doddie.co.uk]
- 21. Blog: The Crucial Role of Disease Models in ALS Drug Testing | ALS TDI [als.net]
- 22. biospective.com [biospective.com]
CuATSM for Amyotrophic Lateral Sclerosis: A Comparative Efficacy Analysis
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of the efficacy of CuATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) against other prominent treatments for Amyotrophic Lateral Sclerosis (ALS). Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of these therapeutic alternatives.
Comparative Efficacy of ALS Treatments
The following tables summarize the quantitative data on the efficacy of this compound and other major ALS treatments. Data is compiled from both preclinical studies in SOD1 mutant mouse models, a common model for familial ALS, and clinical trials in human subjects.
Table 1: Preclinical Efficacy in SOD1G93A Mouse Models
| Treatment | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| This compound | 30-60 mg/kg/day, oral gavage | - Delayed onset of paresis by ~6-7 days.- Extended median survival by ~6-18 months in some models.[1][2]- Improved motor function and maintained body weight.[2][3][4] | [1][2][3][4] |
| Riluzole (B1680632) | 8-22 mg/kg/day in drinking water | - No significant benefit on lifespan or motor performance in several studies.[5][6][7] | [5][6][7] |
| Edaravone | N/A (Limited preclinical data in this specific model) | - Data not readily available for direct comparison in SOD1G93A models. | |
| Tofersen | Intrathecal administration | - Significantly reduced SOD1 protein levels.- Extended lifespan by ~40-50 days.[8]- Preserved motor function and delayed disease onset.[8][9] | [8][9] |
| AMX0035 | N/A (Limited preclinical data in this specific model) | - Data not readily available for direct comparison in SOD1G93A models. |
Table 2: Clinical Efficacy in ALS Patients
| Treatment | Primary Efficacy Endpoint | Key Efficacy Outcomes | Reference(s) |
| This compound | Change in ALSFRS-R score | - Slowed rate of disease progression (-0.29 to -0.5 points/month vs. expected -1.02 points/month in historical controls in a Phase 1/2a study).[10][11][12] | [10][11][12] |
| Riluzole | Survival | - Extends median survival by approximately 2-3 months in pivotal trials.[13] | [13] |
| Edaravone | Change in ALSFRS-R score | - Slowed decline in ALSFRS-R score by ~33% (-5.01 vs -7.50 for placebo over 24 weeks) in a sub-group of patients.[14][15][16] | [14][15][16] |
| Tofersen (for SOD1-ALS) | Change in ALSFRS-R score | - Did not meet primary endpoint at 28 weeks in the VALOR trial, but showed favorable trends.[17][18][19] In an open-label extension, earlier initiation showed a 3.5-point difference in ALSFRS-R decline at 52 weeks compared to delayed start.[19][20][21] | [17][18][19][20][21] |
| AMX0035 (Relyvrio) | Change in ALSFRS-R score | - CENTAUR (Phase 2) showed a 2.32-point difference in ALSFRS-R score over 24 weeks.[22] However, the PHOENIX (Phase 3) trial did not meet its primary endpoint.[22][23][24][25][26] The drug has been voluntarily discontinued.[22] | [22][23][24][25][26] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate replication and comparison of studies.
Preclinical Drug Administration in SOD1G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A) are commonly used. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation and Administration:
-
The therapeutic agent (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween80).
-
The solution is administered daily via oral gavage using a ball-tipped feeding needle. The volume is adjusted based on the mouse's body weight.
-
Treatment is typically initiated at a presymptomatic or early symptomatic stage (e.g., 50-70 days of age) and continues until the experimental endpoint.
-
-
Monitoring: Mice are monitored daily for general health and signs of toxicity. Body weight is recorded several times a week.
Motor Function Assessment: Rotarod Test
The rotarod test assesses motor coordination and balance.
-
Apparatus: A commercially available rotarod apparatus with a rotating rod is used.
-
Acclimation: Mice are acclimated to the testing room for at least 15 minutes before the test.
-
Training: Prior to the first test, mice may be trained for a short period on the rotating rod at a constant low speed.
-
Testing:
-
Mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
The latency to fall from the rod is recorded.
-
The test is typically repeated for three trials with an inter-trial interval of at least 15 minutes.
-
The average or best performance of the three trials is used for analysis.
-
Muscle Strength Assessment: Grip Strength Test
This test measures the maximal muscle strength of the forelimbs and/or all four limbs.[27][28][29][30]
-
Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer is used.[27][28][29][30]
-
Procedure:
-
The mouse is held by the tail and lowered towards the grid.
-
The mouse is allowed to grasp the grid with its forepaws (for forelimb strength) or all four paws.
-
The mouse is then gently pulled backward by the tail in a horizontal plane until it releases its grip.
-
The peak force exerted by the mouse is recorded by the meter.
-
The procedure is repeated for a set number of trials, and the average or maximal reading is used.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and a comparative overview of the mechanisms of action for the discussed ALS treatments.
Caption: Proposed signaling pathway of this compound in ALS motor neurons.
Caption: A typical experimental workflow for preclinical ALS drug testing.
References
- 1. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tofersen for SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What's the story with this compound - MND Research Blog [mndresearch.blog]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - - Practical Neurology [practicalneurology.com]
- 17. jnnp.bmj.com [jnnp.bmj.com]
- 18. cgtlive.com [cgtlive.com]
- 19. neurologylive.com [neurologylive.com]
- 20. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. neurologylive.com [neurologylive.com]
- 23. pharmexec.com [pharmexec.com]
- 24. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. citizen.org [citizen.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 29. MPD: JaxCC1: project protocol [phenome.jax.org]
- 30. treat-nmd.org [treat-nmd.org]
Unraveling the Therapeutic Mechanisms of CuATSM: A Comparative Guide for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug CuATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) with established treatments for Amyotrophic Lateral Sclerosis (ALS), Riluzole (B1680632) and Edaravone (B1671096). We delve into the cross-validation of this compound's mechanism of action, supported by preclinical experimental data, and present detailed methodologies for key experiments.
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a significant unmet need for effective therapies. This compound has emerged as a promising therapeutic candidate, demonstrating considerable efficacy in preclinical models of ALS. Its proposed multi-faceted mechanism of action, centered on restoring copper homeostasis and mitigating mitochondrial dysfunction, distinguishes it from current standard-of-care treatments. This guide synthesizes the available preclinical data for this compound and contrasts it with the clinical profiles of Riluzole and Edaravone. A direct comparison of clinical efficacy is currently limited, as the results from the Phase 2/3 clinical trial of this compound have not yet been publicly released.
Comparative Analysis of Mechanisms of Action
The therapeutic strategies for ALS are diverse, targeting different aspects of its complex pathophysiology. Below is a comparison of the proposed mechanisms of action for this compound, Riluzole, and Edaravone.
| Feature | This compound | Riluzole | Edaravone |
| Primary Target | Copper homeostasis, Mitochondrial function | Glutamatergic neurotransmission | Oxidative stress |
| Key Mechanism | Delivers copper to cells with mitochondrial dysfunction, restores function of cuproenzymes (e.g., SOD1), and acts as a "metabolic switch" in astrocytes. | Inhibits glutamate (B1630785) release by blocking voltage-gated sodium channels; non-competitive antagonist of NMDA receptors.[1][2] | Potent free radical scavenger, neutralizing peroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and reducing oxidative damage.[3][4][5][6] |
| Cellular Effects | Reduces aberrant mitochondrial respiration, increases glycolysis in astrocytes to provide metabolic support to neurons, and reduces oxidative stress.[3] | Reduces neuronal excitability and excitotoxicity.[1][2][7] | Protects cells from oxidative damage and has anti-inflammatory properties.[6] |
| SOD1 Involvement | Directly improves the copper content and stability of mutant SOD1, but also shows efficacy in non-SOD1 models.[1][5] | Mechanism is independent of SOD1. | Mechanism is independent of SOD1. |
Preclinical Efficacy Data for this compound
The therapeutic potential of this compound has been extensively evaluated in various preclinical models of ALS, consistently demonstrating significant improvements in disease phenotype.
| Model | Treatment | Key Findings | Reference(s) |
| SOD1G93A Mice | This compound | Delayed disease onset, improved motor function, and extended survival. | [8] |
| SOD1G37R Mice | This compound | Dose-dependent improvement in survival (up to 26% increase) and locomotor function. Outperformed Riluzole in a head-to-head comparison. | [9] |
| SOD1G93A x CCS Mice | This compound | Prevented early mortality and extended survival by an average of 18 months. Disease progression could be halted and restarted by stopping and reinitiating treatment. | [10][11] |
| Neurotoxin-induced Mouse Model | This compound | Preserved motor neuron number, improved motor function, and decreased microglial activation. | [12] |
| Human ALS iPSC-derived Astrocytes | This compound | Ameliorated the toxic effect of sporadic, SOD1, and C9ORF72 mutant astrocytes on motor neurons. Normalized aberrant metabolic phenotypes in "responder" cell lines. | [3] |
Clinical Efficacy Data for Standard Treatments
Riluzole and Edaravone are the current FDA-approved treatments for ALS, offering modest benefits in slowing disease progression.
| Drug | Clinical Trial(s) | Key Efficacy Findings | Reference(s) |
| Riluzole | Multiple Trials | Modest survival benefit of approximately 2-3 months. | [9][13] |
| Edaravone | Study 19 (MCI186-19) | Significant reduction in the rate of decline in the ALSFRS-R score over 24 weeks in a specific subgroup of patients. | [9][13] |
A systematic review and meta-analysis suggested that Edaravone showed better efficacy than Riluzole combinations in maintaining the ALSFRS-R score.[14]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Proposed mechanisms of action for this compound, Riluzole, and Edaravone.
Experimental Workflows
Caption: Workflows for key in vitro experiments to evaluate this compound's effects.
Detailed Experimental Protocols
Seahorse XF Cell Mito Stress Test for Astrocytes
This protocol is adapted from standard Agilent Seahorse XF protocols.[11][15][16][17]
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of astrocytes to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cultured astrocytes
Procedure:
-
Cell Plating: Seed astrocytes in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine. Replace the culture medium in the cell plate with the prepared assay medium.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A according to the manufacturer's instructions.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
-
Data Analysis: After the run, normalize the data to cell number. Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Astrocyte-Mediated Motor Neuron Survival Assay
This protocol is a generalized procedure based on co-culture studies.[18][19][20][21][22]
Objective: To determine if this compound treatment of ALS patient-derived astrocytes can rescue motor neurons from astrocyte-induced toxicity.
Materials:
-
iPSC-derived astrocytes from ALS patients and healthy controls
-
Mouse or human iPSC-derived motor neurons (can be GFP-labeled for easy identification)
-
Appropriate cell culture media and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)
-
Primary antibodies against motor neuron markers (e.g., anti-MAP2, anti-ChAT, anti-Islet1)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Astrocyte Culture and Treatment: Plate iPSC-derived astrocytes in a multi-well plate. Treat the astrocytes with this compound or vehicle control for a specified duration.
-
Co-culture: After the treatment period, seed motor neurons onto the astrocyte layer.
-
Incubation: Co-culture the cells for a period sufficient to observe astrocyte-mediated effects on motor neuron survival (e.g., 5-7 days).
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Immunocytochemistry:
-
Wash the fixed cells with PBS.
-
Permeabilize and block non-specific binding sites using a blocking buffer for 1 hour.
-
Incubate with primary antibodies against motor neuron markers overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells and acquire images using a fluorescence microscope.
-
Quantify the number of surviving motor neurons (identified by positive staining for motor neuron markers) in multiple fields per well.
-
Compare the motor neuron survival between conditions (co-culture with untreated vs. This compound-treated astrocytes).
-
SOD1 Activity Assay in Spinal Cord Tissue
This protocol is based on spectrophotometric methods for measuring SOD activity.[8][23][24]
Objective: To measure the enzymatic activity of SOD1 in spinal cord tissue homogenates.
Materials:
-
Spinal cord tissue
-
Homogenization buffer
-
Bradford assay reagents for protein quantification
-
Assay buffer
-
Reagents for generating superoxide (B77818) radicals (e.g., xanthine (B1682287) and xanthine oxidase, or a system that auto-oxidizes)
-
Detection reagent that reacts with superoxide (e.g., Nitroblue Tetrazolium (NBT) or cytochrome c)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of spinal cord tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford assay or a similar method.
-
Activity Measurement:
-
Prepare a reaction mixture in a cuvette containing assay buffer and the detection reagent (e.g., NBT).
-
Add a standardized amount of protein from the tissue supernatant to the reaction mixture.
-
Initiate the reaction by adding the superoxide-generating system (e.g., xanthine oxidase).
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT reduction) over time using a spectrophotometer. The presence of active SOD1 will inhibit the reduction of the detection reagent by superoxide radicals.
-
-
Calculation: Calculate the SOD1 activity, often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%. Express the activity per milligram of total protein. Controls with known amounts of purified SOD1 should be run to create a standard curve.
Note: To specifically measure SOD1 (Cu/Zn-SOD) activity, inhibitors of other SOD isoforms (e.g., cyanide to inhibit SOD1, or using specific buffers) can be incorporated. More advanced techniques like mass spectrometry can be used to quantify the metallation state of SOD1.[10]
References
- 1. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Copper and Zinc Superoxide Dismutase from Spinal Cord Tissue using Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Seahorse measurement of cellular respiration [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 19. clellandlab.ucsf.edu [clellandlab.ucsf.edu]
- 20. bit.bio [bit.bio]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
A Comparative Analysis of CuATSM and Endogenous Copper Chaperones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic copper delivery agent, CuATSM, and naturally occurring copper chaperones. This document synthesizes experimental data to objectively compare their mechanisms, copper delivery efficacy, and therapeutic potential, with a focus on neurodegenerative diseases and cancer.
Copper is an essential micronutrient, but its redox activity necessitates strict regulation within the cellular environment to prevent toxicity. Endogenous copper chaperones have evolved to safely traffic copper ions to specific cuproproteins. This compound (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) is a synthetic small molecule that has garnered significant interest for its ability to deliver copper to cells, particularly those under metabolic stress, showing promise as a therapeutic agent. This guide delves into a comparative analysis of this compound and key endogenous copper chaperones, namely CCS (Copper Chaperone for SOD1), Atox1 (Antioxidant protein 1), and Cox17.
Mechanism of Action: A Tale of Two Delivery Systems
Endogenous copper chaperones operate through highly specific protein-protein interactions to deliver copper to their target enzymes. This compound, in contrast, is a lipophilic molecule that can cross cell membranes and deliver copper based on the intracellular redox environment.
Endogenous Copper Chaperones:
-
CCS (Copper Chaperone for SOD1): CCS is responsible for the specific delivery of Cu(I) to superoxide (B77818) dismutase 1 (SOD1), a critical antioxidant enzyme. This process is essential for the maturation and activation of SOD1.
-
Atox1 (Antioxidant protein 1): Atox1 functions as a shuttle, delivering Cu(I) to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B located in the trans-Golgi network.[1]
-
Cox17: This chaperone is involved in the delivery of copper to the mitochondria for incorporation into cytochrome c oxidase, a key enzyme in the electron transport chain.
This compound:
The mechanism of this compound involves its reduction from Cu(II) to Cu(I) within cells, particularly in environments with a reduced state, such as hypoxic tumor cells or neurons with mitochondrial dysfunction. This reduction leads to the dissociation of the complex and the release of the copper ion.[2] This targeted delivery to metabolically stressed cells is a key feature of its therapeutic potential.
Quantitative Comparison of Copper Binding and Delivery
Direct comparative studies quantifying the copper delivery efficiency of this compound against all endogenous chaperones are limited. However, available data on copper binding affinities and observations from in vivo and in vitro studies provide valuable insights.
| Molecule | Copper Binding Affinity (Kd) | Target | Notes |
| This compound | ~7.7 x 10⁻¹⁵ M | Intracellular copper-requiring proteins/processes, particularly in stressed cells. | Dissociation constant for the Cu(II) complex. The release of copper is triggered by intracellular reduction. |
| Atox1 | Sub-femtomolar range (~10⁻¹⁵ M or lower) | ATP7A and ATP7B in the trans-Golgi network. | Binds Cu(I) with very high affinity, ensuring unidirectional transfer.[1] |
| CCS | High affinity for Cu(I) | Superoxide Dismutase 1 (SOD1). | Facilitates the incorporation of Cu(I) into SOD1, a key step in its activation. |
| Cox17 | Binds Cu(I) | Cytochrome c oxidase in mitochondria. | Essential for mitochondrial respiration. |
In Vivo Evidence: this compound and CCS in ALS Models
Studies in mouse models of Amyotrophic Lateral Sclerosis (ALS) with mutations in the SOD1 gene provide a compelling, albeit indirect, comparison between this compound and the endogenous CCS chaperone.
In a mouse model co-expressing mutant SOD1 and human CCS, which leads to early mortality due to copper deficiency in the spinal cord, treatment with this compound was shown to prevent this early death.[3][4] This demonstrates that this compound can effectively deliver copper to the central nervous system and compensate for the increased demand created by the overexpression of CCS and mutant SOD1.[3][4] Furthermore, this compound treatment led to a significant increase in the amount of mature, copper-bound SOD1 in the spinal cord of these mice.[3][5]
These findings suggest that while CCS is the natural chaperone for SOD1, exogenous delivery of copper via this compound can effectively supplement this pathway, particularly when it is overwhelmed or dysfunctional. However, the efficacy of this compound is dependent on the specific SOD1 mutation, with little to no protective effect observed for mutants with impaired copper binding capabilities.[6]
Signaling Pathways and Experimental Workflows
The delivery of copper by endogenous chaperones and this compound involves distinct pathways, which can be visualized to better understand their mechanisms.
Caption: Cellular copper trafficking pathways for endogenous chaperones and this compound.
The following diagram illustrates a general workflow for comparing the copper delivery efficacy of this compound and a copper chaperone like CCS to a target protein in vitro.
Caption: In vitro workflow for comparing copper delivery.
Experimental Protocols
1. In Vitro SOD1 Activity Assay
This assay is used to determine the extent of SOD1 activation by measuring its enzymatic activity, which is dependent on copper incorporation.
-
Materials:
-
Recombinant apo-SOD1 (copper-deficient)
-
Recombinant apo-CCS
-
This compound
-
Copper(I) source (e.g., Cu(I)-acetonitrile complex)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Xanthine/Xanthine Oxidase (to generate superoxide radicals)
-
Cytochrome c or NBT (Nitroblue Tetrazolium) as a superoxide indicator
-
Spectrophotometer
-
-
Protocol:
-
Prepare reaction mixtures containing apo-SOD1 and either this compound or a combination of apo-CCS and the copper(I) source. Include a control with apo-SOD1 and the copper source alone.
-
Incubate the mixtures to allow for copper incorporation into SOD1.
-
Initiate the activity assay by adding xanthine/xanthine oxidase and the superoxide indicator to the reaction mixtures.
-
Monitor the reduction of cytochrome c or NBT spectrophotometrically. The rate of reduction is inversely proportional to the SOD1 activity.
-
Calculate the specific activity of SOD1 in each condition to compare the efficiency of copper delivery by this compound and CCS.
-
2. Cellular Copper Uptake and Distribution Assay
This protocol measures the uptake of copper delivered by this compound and its subsequent distribution within the cell, which can be compared to the endogenous copper distribution regulated by chaperones.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound labeled with a radioactive copper isotope (e.g., ⁶⁴Cu)
-
Cell lysis buffer
-
Gamma counter or ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for copper quantification
-
Subcellular fractionation kit (optional)
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Incubate the cells with ⁶⁴Cu-labeled this compound for various time points.
-
Wash the cells extensively with ice-cold PBS to remove extracellular ⁶⁴Cu-CuATSM.
-
Lyse the cells and measure the total intracellular radioactivity using a gamma counter.
-
(Optional) Perform subcellular fractionation to isolate different organelles (e.g., cytosol, mitochondria) and measure the radioactivity in each fraction to determine the intracellular distribution of the delivered copper.
-
For comparison with endogenous pathways, similar experiments can be conducted by manipulating the expression levels of specific copper chaperones (e.g., via siRNA knockdown or overexpression) and measuring the impact on cellular copper homeostasis using ICP-MS.
-
Conclusion
This compound represents a promising therapeutic strategy for diseases associated with cellular stress and dysfunctional copper homeostasis. While it does not function with the same protein-level specificity as endogenous copper chaperones, its ability to deliver copper to metabolically compromised cells provides a unique therapeutic window. The comparative analysis with CCS in the context of ALS highlights its potential to augment or bypass a compromised endogenous chaperone system.
Further research is needed to directly compare the copper delivery efficiency of this compound with other chaperones like Atox1 and Cox17 to their respective targets. Such studies will provide a more comprehensive understanding of the therapeutic potential and possible off-target effects of this compound and aid in the development of more targeted copper-based therapies. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. The Role of Copper Chaperone Atox1 in Coupling Redox Homeostasis to Intracellular Copper Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Against the In Vitro Cytotoxicity of Wild-Type-Like Copper-Zinc Superoxide Dismutase Mutants but not Mutants That Disrupt Metal Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of CuATSM Preclinical Efficacy in ALS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for CuATSM (diacetylbis(N(4)-methylthiosemicarbazonato) copper II), a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). A pivotal aspect of preclinical research is the independent replication of findings, a challenge that has historically plagued the ALS field. Notably, the ALS Therapy Development Institute (ALS TDI), after over 15 years of failing to reproduce promising results for other compounds, successfully replicated the efficacy of this compound in a rigorous, standardized study.[1][2][3][4] This guide summarizes the quantitative data from this independent replication and other key preclinical studies, details the experimental methodologies, and visualizes the proposed mechanisms and workflows.
Quantitative Data Summary
The therapeutic potential of this compound has been primarily evaluated in transgenic mouse models expressing mutant human superoxide (B77818) dismutase 1 (SOD1), a common model for familial ALS.[5] The following tables summarize the key findings from the independent replication study conducted by the ALS TDI and compare them with other significant preclinical investigations.
Table 1: Effect of this compound on Disease Onset and Progression in SOD1 G93A Mice
| Study | Mouse Model | Treatment Group | Control Group | Delay in Onset of Paresis (days) | Slowing of Disease Progression (Neurological Score) |
| ALS TDI Replication (Vieira et al., 2017) [6] | B6SJL-SOD1 G93A/1Gur | 30 mg/kg/day this compound (n=32) | Vehicle (n=30) | 6 (p=0.01) | Statistically significant 7-day right shift (slowing) |
| Soon et al., 2011[7] | SOD1 G93A (low copy) | 30 mg/kg/day this compound | Vehicle | Significant delay | Significant slowing of motor impairment |
Table 2: Effect of this compound on Survival and Body Weight in SOD1 G93A Mice
| Study | Mouse Model | Treatment Group | Control Group | Median Survival Extension (days) | Effect on Body Weight |
| ALS TDI Replication (Vieira et al., 2017) [6] | B6SJL-SOD1 G93A/1Gur | 30 mg/kg/day this compound (n=32) | Vehicle (n=30) | 6 (not statistically significant, p=0.15); 10 days in males (p=0.07) | Treated mice weighed ~0.7g more than vehicle-treated mice of the same age (p=0.023) |
| Hilton et al., 2021[8] | SOD1 G93A (C57BL/6) | 60 mg/kg/day this compound | Vehicle | 17 (9% increase, p<0.001) | Delayed weight loss |
| Williams et al., 2016[2] | SOD1 G93A xCCS | This compound | Untreated | Extended survival by an average of 18 months | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the independent replication study by the ALS Therapy Development Institute (Vieira et al., 2017).[6]
Animal Model and Study Design
-
Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice, a widely used and aggressive model of ALS.
-
Study Design: A standardized, litter-matched, and gender-balanced efficacy study. At 50 days of age, mice were assigned to either the this compound treatment group or a vehicle control group. The groups were balanced for gender (16 males and 16 females per group) and body weight. Observers were blinded to the treatment allocation.
Drug Administration
-
Formulation: this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) and 0.4% Tween 80 in phosphate-buffered saline (PBS). The unmetallated ATSM was suspended in the same vehicle.
-
Dosing: Mice in the treatment group received a daily oral gavage of 30 mg/kg this compound. The control group received the vehicle solution.
Neurological Scoring
-
Method: A five-point observational scoring system, termed "NeuroScore," was used to assess hindlimb function, as hindlimb deficits are the earliest neurological signs in this mouse model.[9]
-
Scoring:
-
0: Normal, asymptomatic.
-
1: Onset of paresis (slight paralysis) in one hindlimb.
-
2: Paresis in both hindlimbs.
-
3: Inability to right itself within 10 seconds when placed on its side.
-
4: Moribund state due to paralysis.
-
-
Frequency: Neurological scoring was performed daily.
Survival Analysis
-
Endpoint: The primary survival endpoint was defined as the inability of the mouse to right itself within 10 seconds of being placed on its side (NeuroScore of 3).
-
Euthanasia: Mice reaching the end-stage of the disease were euthanized via CO2 inhalation.
Body Weight Measurement
-
Frequency: Body weight was measured and recorded daily.
-
Analysis: Longitudinal analysis of body weight over time was performed to assess the impact of the treatment on weight maintenance, a key indicator of overall health in this disease model.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow of the ALS TDI independent replication study.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for the therapeutic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blog: Drugs ALS TDI Has Validated, Part 1: Copper ATSM | ALS TDI [als.net]
- 4. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond [mdpi.com]
- 6. This compound efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Treatment Response to CuATSM: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) necessitates robust biomarkers to predict and monitor treatment response. Cupric (II) diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is an investigational drug that has shown promise in preclinical and early-phase clinical trials for ALS.[1] This guide provides a comparative analysis of biomarkers for assessing this compound treatment response, with a focus on experimental data and methodologies, and contrasts them with the established ALS therapy, Riluzole.
Key Biomarker for this compound Response: Elevated Mitochondrial Respiration
Recent studies have identified a predictive biomarker for a positive response to this compound treatment in ALS patient-derived cells. The central finding is that astrocytes from patients who respond to this compound exhibit elevated mitochondrial respiration before treatment.[2] this compound treatment in these "responder" cells normalizes mitochondrial activity to levels seen in healthy control cells.[2][3]
In contrast, astrocytes from "non-responders" do not show this elevated mitochondrial respiration phenotype and, consequently, do not benefit from this compound treatment in terms of motor neuron protection.[2][3] This suggests that baseline mitochondrial activity could be a valuable tool for patient stratification in clinical trials and personalized medicine approaches.
The "Metabolic Switch" Hypothesis
The proposed mechanism of action for this compound in responder cells involves a "metabolic switch".[1] Treatment with this compound appears to decrease mitochondrial-driven energy production while increasing glycolysis and the production of lactate.[1][2] Lactate can then be used by motor neurons as an energy source, suggesting that this compound improves the metabolic support function of astrocytes for motor neurons.[1]
Comparison with Riluzole
Riluzole, an approved treatment for ALS, is also known to impact mitochondrial function, primarily by protecting against glutamate-induced excitotoxicity and subsequent mitochondrial damage.[4][5][6] However, unlike this compound, there is no clearly defined predictive biomarker for Riluzole based on baseline mitochondrial activity. Biomarkers for Riluzole are more centered on monitoring the physiological effects of the drug, such as changes in cortical and axonal hyperexcitability, rather than predicting efficacy based on a pre-existing cellular phenotype.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies assessing this compound treatment response.
Table 1: Effect of this compound on Motor Neuron Survival in Co-culture with ALS Patient-Derived Astrocytes
| Cell Line Type | Treatment | Normalized Motor Neuron Survival (%) |
| Healthy Control Astrocytes | Untreated | 100 |
| ALS "Responder" Astrocytes | Untreated | ~50-60 |
| ALS "Responder" Astrocytes | This compound | ~80-100 |
| ALS "Non-Responder" Astrocytes | Untreated | ~50-60 |
| ALS "Non-Responder" Astrocytes | This compound | ~50-60 |
Data synthesized from Dennys et al., 2023.[2]
Table 2: Mitochondrial Respiration in ALS Patient-Derived Astrocytes
| Cell Line Type | Treatment | Basal Oxygen Consumption Rate (OCR) |
| Healthy Control Astrocytes | Untreated | Normal |
| ALS "Responder" Astrocytes | Untreated | Significantly Elevated |
| ALS "Responder" Astrocytes | This compound | Normalized to Healthy Control Levels |
| ALS "Non-Responder" Astrocytes | Untreated | Normal or Slightly Reduced |
| ALS "Non-Responder" Astrocytes | This compound | No Significant Change |
Data synthesized from Dennys et al., 2023.[2]
Experimental Protocols
Astrocyte-Motor Neuron Co-culture for Assessing Neuroprotection
This protocol is adapted from studies evaluating the protective effects of this compound-treated astrocytes on motor neuron survival.[2]
-
Astrocyte Generation: Patient fibroblasts are reprogrammed into induced neuronal progenitor cells (iNPCs) and subsequently differentiated into astrocytes (iAs). During differentiation, a subset of iAs are treated daily with 1 µM this compound.[2]
-
Astrocyte Monolayer Formation: Differentiated astrocytes are seeded in a 96-well plate to form a confluent monolayer.
-
Co-culture: Primary motor neurons are seeded on top of the astrocyte monolayer.
-
Viability Assessment: After a defined period (e.g., 3 days), motor neuron viability is quantified, often using immunofluorescence to identify and count surviving motor neurons.[8]
Seahorse XF Extracellular Flux Analysis for Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, using a Seahorse XF Analyzer.[9][10]
-
Cell Seeding: Astrocytes are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.[9]
-
Cartridge Hydration: The day before the assay, the sensor cartridge is hydrated with Seahorse XF Calibrant and incubated overnight at 37°C in a non-CO2 incubator.[11]
-
Assay Medium: On the day of the assay, the cell culture medium is replaced with pre-warmed Seahorse XF assay medium, and the cells are incubated for 1 hour in a non-CO2 incubator at 37°C.[9]
-
Mito Stress Test: The Seahorse XF Analyzer performs real-time measurements of OCR before and after the sequential injection of mitochondrial stressors:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: A combination of Complex I and III inhibitors that shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[10]
-
-
Data Normalization: OCR values are normalized to cell number.[9]
Visualizations
Caption: Proposed mechanism of this compound in responder vs. non-responder astrocytes.
Caption: Workflow for predicting this compound treatment response using patient-derived cells.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. The Impact of Mitochondrial Dysfunction in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Biomarkers of Upper Motor Neuron Dysfunction in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Seahorse measurement of cellular respiration [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. tabaslab.com [tabaslab.com]
Unraveling the Therapeutic Potential of CuATSM in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small, lipophilic molecule diacetyl-bis(4-methylthiosemicarbazonato)copper(II), or CuATSM, has emerged as a significant therapeutic candidate for a range of neurodegenerative diseases. Initially developed for imaging hypoxic tissues, its ability to cross the blood-brain barrier and selectively deliver copper to cells with mitochondrial dysfunction has garnered substantial interest.[1][2] This guide provides a comparative analysis of the effects of this compound in preclinical models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD), supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Efficacy of this compound: A Comparative Overview
The following tables summarize the key quantitative outcomes of this compound treatment in various animal models of ALS and PD, highlighting its impact on survival, motor function, and neuropathology.
Table 1: Efficacy of this compound in ALS Animal Models
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| SOD1G93A Mice (mixed genetic background) | 30 mg/kg/day in feed | Mitigated motor function decline, protected motor neurons, extended survival. | [3] |
| SOD1G93A Mice (aggressive model) | Not specified | Delayed disease onset by 6 days, slowed disease progression, median age at death 6 days older in treated mice. | [4] |
| SOD1G93AxCCS Mice | Continuous treatment from day 5 | Halted disease progression, extended survival by an average of 18 months (average lifespan of 600 days vs. ~20 days for untreated). | [5][6] |
| β-sitosterol β-d-glucoside (BSSG) Toxin Model | Not specified | Maintained behavioral performance, prevented motor neuron degeneration and microglial activation. | [7] |
Table 2: Efficacy of this compound in Parkinson's Disease Animal Models
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| MPTP (40 mg/kg i.p.) | 15 and 30 mg/kg/day | Improved motor and cognitive function, rescued nigral cell loss, improved dopamine (B1211576) metabolism. | [8] |
| 6-OHDA (intranigral) | 30 mg/kg/day | Rescued nigral cell loss, improved motor performance. | [8] |
| hA53T α-synuclein tg mice (with MPTP) | Not specified | Reduced α-synuclein dimers. | [8] |
| SOCK (SOD1 elevation, copper deficiency) | 15-30 mg/kg/day orally | Mitigated formation of wild-type SOD1 pathology, increased dopamine neuron survival, improved motor function. | [9][10] |
Delving into the Mechanisms: How Does this compound Exert its Effects?
The neuroprotective effects of this compound are believed to be multifaceted, targeting several pathological pathways common to neurodegenerative diseases.[11]
In Amyotrophic Lateral Sclerosis (ALS) , particularly in models with mutations in the SOD1 gene, a primary mechanism is the delivery of bioavailable copper to the central nervous system.[11] This is hypothesized to stabilize the mutant SOD1 protein in its proper, metallated form, reducing its propensity to misfold and aggregate.[3][6] Evidence suggests that in some ALS models, mutant SOD1 accumulates in a copper-deficient state, which this compound treatment can rectify.[3] Furthermore, this compound has been shown to reduce the accumulation of phosphorylated TDP-43, another key pathological hallmark of ALS.[3] In models not based on SOD1 mutations, this compound's protective effects are linked to the suppression of oxidative damage, decreased neuroinflammation (astro- and microgliosis), and inhibition of ferroptosis.[3][7][12]
In Parkinson's Disease (PD) models, this compound has demonstrated neuroprotective outcomes across various paradigms.[3] A key mechanism appears to be the protection against protein nitration and the inhibition of peroxynitrite-driven toxicity, which can lead to the formation of nitrated α-synuclein oligomers.[3][8] By delivering copper to the brain, this compound can restore the function of SOD1, an antioxidant enzyme that is prone to misfolding in PD, thereby protecting dopamine-producing neurons.[9] Treatment has been shown to rescue the loss of these neurons in the substantia nigra and improve dopamine metabolism.[8][10] Similar to its action in ALS models, this compound is also a potent inhibitor of ferroptosis, an iron-dependent form of cell death implicated in PD.[12]
While extensive therapeutic studies in Alzheimer's Disease (AD) models are less reported in the provided search results, this compound (as 64Cu-GTSM) has been used in PET imaging to study copper dyshomeostasis, a known factor in AD pathology.[13]
Visualizing the Science
To better understand the experimental approaches and the proposed mechanisms of this compound, the following diagrams are provided.
Experimental Protocols: A Closer Look
Reproducibility and understanding the nuances of experimental design are critical. Below are summarized methodologies from key studies.
Study of this compound in SOD1G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, which develop an ALS-like phenotype.
-
This compound Administration: this compound was mixed into the animal feed at a concentration to provide a daily dose of approximately 30 mg/kg. Treatment was initiated before or at the onset of symptoms.
-
Behavioral Assessment: Motor function was regularly assessed using tests such as rotarod performance (to measure motor coordination and balance) and grip strength tests.
-
Survival Analysis: The lifespan of the mice was monitored, and the date of death was recorded to determine the effect of the treatment on survival.
-
Histopathological Analysis: After euthanasia, spinal cord and brain tissues were collected. Motor neuron counts in the spinal cord were performed using histological staining (e.g., Nissl staining). Immunohistochemistry was used to detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and protein aggregates (e.g., SOD1, TDP-43).
Study of this compound in MPTP-induced Parkinson's Disease Model
-
Animal Model: C57BL/6 mice were treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.
-
This compound Administration: Following the MPTP lesioning, mice were treated with this compound, typically via oral gavage, at doses ranging from 15 to 30 mg/kg per day.
-
Behavioral Assessment: Motor function was evaluated using tests like the pole test (to assess bradykinesia and coordinated movement) and open-field tests (to measure general locomotor activity).
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) was used to measure levels of dopamine and its metabolites in the striatum to assess the integrity of the dopaminergic system.
-
Immunohistochemical Analysis: Brain sections were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum. Levels of α-synuclein were also assessed.
Conclusion and Future Directions
The preclinical evidence for this compound in models of ALS and PD is compelling, demonstrating its ability to target multiple disease mechanisms and improve key pathological and functional outcomes. Its progression to clinical trials for both ALS and PD underscores its therapeutic potential.[2][14][15] Future research will likely focus on further elucidating its precise molecular targets, exploring its efficacy in other neurodegenerative conditions like Alzheimer's disease, and identifying patient populations that are most likely to respond to this innovative therapeutic strategy. The ability of this compound to inhibit ferroptosis also opens up new avenues for its application in a broader range of diseases where this cell death pathway is implicated.[12]
References
- 1. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]
- 5. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 6. Copper delivery to the CNS by this compound effectively treats motor neuron disease in SODG93A mice co-expressing the Copper-Chaperone-for-SOD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound on neurotoxin-induced motor neuron loss in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hypoxia imaging agent CuII(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. Copper supplementation mitigates Parkinson-like wild-type SOD1 pathology and nigrostriatal degeneration in a novel mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CuII (atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of copper trafficking in a mouse model of Alzheimer’s disease by positron emission tomography: comparison of 64Cu acetate and 64CuGTSM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound effectively ameliorates ALS patient astrocyte‐mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurodegenerative disease and metals | NHMRC [nhmrc.gov.au]
Head-to-Head Comparison: CuATSM and Other Thiosemicarbazones in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazones, a class of metal-chelating compounds, have garnered significant interest in therapeutic development due to their diverse biological activities. This guide provides a head-to-head comparison of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) with other notable thiosemicarbazones, focusing on their distinct mechanisms of action, preclinical and clinical findings, and relevant experimental protocols.
Overview of Compared Thiosemicarbazones
This comparison focuses on this compound, primarily investigated for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), and Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT), a potent anti-cancer agent. Additionally, CuGTSM is included as a key comparator to this compound to highlight the importance of ligand structure in determining biological activity.
| Compound | Primary Therapeutic Area | Key Mechanism of Action |
| This compound | Neurodegenerative Diseases (ALS) | Metabolic reprogramming of astrocytes, hypoxia-selective copper delivery, antioxidant properties. |
| Dp44mT | Oncology | Iron and copper chelation, generation of reactive oxygen species (ROS), lysosomal disruption. |
| CuGTSM | Research Tool/Comparator | Non-selective intracellular copper delivery. |
Mechanism of Action: A Tale of Two Metals and Cellular Fates
The therapeutic effects of this compound and Dp44mT are rooted in their distinct interactions with cellular metal homeostasis and redox biology.
This compound's Neuroprotective Strategy: In the context of ALS, this compound is thought to exert its therapeutic effects by correcting copper dyshomeostasis in the central nervous system.[1] Preclinical studies suggest that this compound can deliver copper to motor neurons, potentially stabilizing the superoxide (B77818) dismutase 1 (SOD1) protein, a key factor in some forms of ALS.[2] A proposed mechanism involves this compound acting as a metabolic switch in astrocytes, increasing aerobic glycolysis and lactate (B86563) production, which in turn provides metabolic support to motor neurons. Its action is notably hypoxia-selective; the Cu(II) complex is reduced to the less stable Cu(I) form in hypoxic cells, leading to intracellular copper retention.[3]
Dp44mT's Anti-Cancer Assault: Dp44mT's anti-cancer activity stems from its ability to chelate both iron and copper, disrupting critical cellular processes in cancer cells, which have a high demand for these metals.[4][5] The formation of a redox-active copper-Dp44mT complex is crucial for its cytotoxicity.[4] This complex accumulates in lysosomes, leading to lysosomal membrane permeabilization, the release of cathepsins into the cytosol, and subsequent apoptotic cell death.[4][5] Furthermore, the redox cycling of the metal complexes generates reactive oxygen species (ROS), contributing to cellular damage.[4]
The CuGTSM Comparator: In contrast to this compound, CuGTSM releases copper non-selectively in cells. This difference is attributed to their differing redox potentials, with CuGTSM being more easily reduced by endogenous reductants, leading to copper release in both normal and hypoxic cells.[3] This property makes CuGTSM a useful research tool to delineate the effects of general copper delivery versus the hypoxia-targeted approach of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in an ALS Mouse Model
| Model | Treatment | Outcome | Reference |
| SODG93AxCCS Mice | Continuous this compound | Average survival of ~600 days (approx. 30x longer than untreated) | [2] |
Table 2: Phase 1 Clinical Trial Data for this compound in ALS Patients (24 weeks)
| Parameter | 72mg/day this compound Group | Historical Control Group | Reference |
| ALSFRS-R Score Change (points/month) | -0.29 | -1.02 | [6][7] |
| Forced Vital Capacity (FVC) (% predicted/month) | +1.1 | -2.24 | [6][7] |
| Edinburgh Cognitive and Behavioural ALS Screen (ECAS) Score Change | +10 | No change | [6][7] |
Note: These Phase 1 results should be interpreted with caution due to the small sample size and open-label design.[6][7] A post-mortem study of patients from this compound trials did not find a significant difference in motor neuron density or TDP-43 pathology compared to untreated patients.[8][9][10]
Table 3: In Vitro Cytotoxicity of Dp44mT in Breast Cancer Cells
| Cell Line | Compound | GI50 | Reference |
| MDA-MB-231 (Breast Cancer) | Dp44mT | ~100 nmol/L | [11] |
| MCF-12A (Healthy Mammary Epithelial) | Dp44mT | >10 µmol/L | [11] |
Table 4: Comparative In Vitro Cytotoxicity of a Hybrid Thiosemicarbazone-Alkylthiocarbamate Copper Complex (Compound 4 & 6) vs. This compound and CuGTSM
| Cell Line | Compound 4 & 6 (Hybrid) | This compound | CuGTSM | Reference |
| A549 (Lung Adenocarcinoma) | GI50 < 100 nM | Substantially less active | Less cancer-selective | [12][13] |
| IMR90 (Nonmalignant Lung Fibroblasts) | At least 20-fold less active than in A549 | - | - | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of thiosemicarbazones on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HL60, Jurkat, MCF-7, A549) in 96-well plates at a density of 10,000-100,000 cells/well and incubate for 24 hours to allow for cell adherence.[14][15]
-
Compound Treatment: Treat cells with various concentrations of the thiosemicarbazone compounds (e.g., 10, 50, 100, 200, 400, 600 µM) for a specified duration (e.g., 24 or 48 hours).[14][15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 values from concentration-effect curves.[14]
Protocol 2: Lysosomal Membrane Permeability Assay (Acridine Orange Staining)
This protocol is used to assess lysosomal disruption, a key mechanism of Dp44mT.
-
Cell Culture: Culture cells (e.g., SK-N-MC) to a suitable confluency.
-
Acridine (B1665455) Orange Staining: Incubate cells with acridine orange (e.g., 20 µmol/L) for 15 minutes at 37°C.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Compound Incubation: Incubate the stained cells with the thiosemicarbazone compound (e.g., 25 µmol/L Dp44mT) for 30 minutes at 37°C.[4]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.[4]
Protocol 3: ⁶⁴Cu-ATSM Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps for evaluating the in vivo distribution of radiolabeled this compound.
-
Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografted human tumors).[16]
-
Radiotracer Administration: Anesthetize the mice and administer a known amount of ⁶⁴Cu-ATSM (e.g., 3.7-7.4 MBq) via intravenous tail vein injection.[16]
-
Euthanasia and Tissue Collection: At designated time points, euthanize the mice and dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, tumor).[16]
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.[16]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.[17]
Visualizing the Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described.
Conclusion
This compound and Dp44mT exemplify the diverse therapeutic potential of thiosemicarbazones, with their distinct mechanisms of action targeting different pathologies. This compound shows promise in neurodegenerative diseases through its unique metabolic and copper-delivery properties, although clinical efficacy is still under investigation. Dp44mT, on the other hand, is a potent anti-cancer agent that induces cell death through metal chelation and lysosomal disruption. The comparison with CuGTSM underscores the critical role of the ligand structure in determining the biological activity and selectivity of these compounds. Further head-to-head studies in relevant disease models are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. Clinical Trials - Collaborative Medicinal Development [colmeddev.com]
- 2. Blog: Copper Compound (this compound) Shows Promise in ALS Lab S... | ALS TDI [als.net]
- 3. Studies on the mechanism of hypoxic selectivity in copper bis(thiosemicarbazone) radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What's the story with this compound - MND Research Blog [mndresearch.blog]
- 7. als.ca [als.ca]
- 8. Treatment with the copper compound this compound has no significant effect on motor neuronal pathology in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-management.mq.edu.au [research-management.mq.edu.au]
- 10. Treatment with the copper compound this compound has no significant effect on motor neuronal pathology in patients with ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of CuATSM: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CuATSM (Copper diacetyl-bis(N4-methylthiosemicarbazone)).
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat all chemicals with caution as they may present unknown hazards.[1][2] The product information sheet for this compound advises that the material should be considered hazardous until further information is available.[1][3] Therefore, users should avoid ingestion, inhalation, and contact with eyes, skin, or clothing, and wash thoroughly after handling.[1][3]
Core Disposal Principles
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] Although specific quantitative data for disposal, such as concentration limits for sewer disposal, are not provided in the available safety data sheets, the general best practice is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) office.[1]
| Parameter | Guideline | Citation |
| Regulatory Classification | Not classified as hazardous under GHS. | [1][2] |
| General Handling | Handle with caution as potentially hazardous. | [1][3] |
| Environmental Release | Avoid release into the environment. | [1] |
| Primary Disposal Route | Through institutional Environmental Health and Safety (EHS) office. | [1] |
| Drain Disposal | Not recommended for any chemical waste. | [4] |
Step-by-Step Disposal Protocol for Non-Radiolabeled this compound
The following protocol outlines the best practices for managing non-radiolabeled this compound waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat when handling this compound waste.[1]
-
Waste Segregation:
-
Containment:
-
Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.[1]
-
Liquid Waste: For aqueous solutions containing copper, the recommended practice is to convert the copper to a solid form before disposal.[5] This can be achieved through chemical precipitation, for example, as insoluble copper(II) phosphate (B84403).[5] The resulting solid precipitate should then be disposed of as hazardous waste.[5] The remaining liquid should be checked for residual copper content and pH neutralized before drain disposal, only if permitted by your EHS department.[5]
-
-
Labeling: Clearly label all waste containers with "this compound Waste," the full chemical name, the solvent(s) and their approximate concentrations, the date of waste generation, and the responsible researcher's name and contact information.[1]
-
Storage: Store this compound waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
Final Disposal: Contact your institution's EHS office to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.[1]
Disposal of Radiolabeled this compound (e.g., ⁶⁴Cu-ATSM)
The disposal of radiolabeled compounds like ⁶⁴Cu-ATSM is strictly regulated and must be handled in accordance with institutional and national radiation safety regulations.[4] The primary method for managing waste containing short-lived isotopes like ⁶⁴Cu is decay-in-storage.[4]
-
Segregation: All waste contaminated with ⁶⁴Cu (solid and liquid) must be segregated from other radioactive and non-radioactive waste streams.[4]
-
Labeling: Waste containers must be clearly labeled with the isotope (⁶⁴Cu), the date, and the initial activity.[4]
-
Storage: The waste should be stored in a designated and shielded area.[4] Given the 12.7-hour half-life of ⁶⁴Cu, storage for 10 half-lives (approximately 5.3 days) will reduce the radioactivity to less than 0.1% of its initial level.[4]
-
Disposal: After sufficient decay, the waste may be disposed of as non-radioactive chemical waste, following the procedures outlined for non-radiolabeled this compound. Always confirm with your institution's Radiation Safety Officer before disposal.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided literature, a general procedure for the precipitation of aqueous copper waste is as follows:
Protocol: Precipitation of Aqueous Copper Waste as Copper(II) Phosphate [5]
-
Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container.
-
In a well-ventilated area or fume hood, add a solution of sodium phosphate to the aqueous copper waste while stirring.
-
Continue stirring for at least 15 minutes to ensure the reaction is complete, resulting in the precipitation of insoluble copper(II) phosphate.
-
Filter the precipitate from the solution using a filtration apparatus.
-
Allow the solid copper(II) phosphate to dry completely.
-
Package the dried precipitate in a labeled container for hazardous solid waste disposal.
-
Check the pH of the remaining filtrate and neutralize it to between 5 and 9.
-
Consult with your EHS department to determine if the filtrate meets local sewer discharge limits before disposal down the drain with a large excess of water.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling CuATSM
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous material, as with all chemicals with which there is limited established safety information.[1][2] The following personal protective equipment is recommended for handling non-radiolabeled and radiolabeled this compound.
PPE for Non-Radiolabeled this compound
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect from potential splashes. |
| Body Protection | Laboratory coat | To protect clothing and skin. |
Additional PPE and Safety Measures for Radiolabeled this compound (e.g., 64this compound)
When this compound is complexed with a radioisotope such as Copper-64 (64Cu), all handling must be conducted in designated areas and adhere to institutional and national radiation safety regulations.[3]
| Additional Requirement | Specification | Rationale |
| Dosimetry | Whole-body and ring dosimeters | Required when handling 5 mCi or more, or 1 mCi amounts weekly, to monitor radiation exposure.[3] |
| Shielding | Appropriate shielding (e.g., lead) | To protect from beta and gamma radiation emissions.[3] |
| Remote Handling Tools | Tongs and other remote tools | To increase distance from the radioactive source and minimize exposure.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is critical for maintaining a safe environment and ensuring the integrity of the compound.
Experimental Protocol: Preparation of this compound Solutions
This protocol details the preparation of stock and working solutions of this compound for in vitro experiments.
1. Preparation of a Concentrated Stock Solution in DMSO:
-
Work in a well-ventilated area or a chemical fume hood when handling solid this compound to avoid inhalation of any fine particles.[3]
-
Weigh the desired amount of solid this compound in a sterile container.
-
Add an appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration. The solubility of this compound in DMSO is approximately 10 mg/mL.[1][3] It is recommended to use DMSO that has been purged with an inert gas.[1]
-
Vortex or gently warm the solution to ensure the complete dissolution of the this compound.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] The container should be tightly closed and protected from light.[3]
2. Preparation of Aqueous Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution with an aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium to reach the final desired working concentration.[3]
-
To maximize solubility in aqueous buffers, it is essential to first dissolve the this compound in DMSO before diluting with the aqueous buffer.[1] A solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[1][3]
-
Ensure that the final concentration of DMSO in the cell culture is kept low (typically below 0.5%) to avoid any cytotoxic effects from the solvent.[3]
-
It is recommended to use the freshly prepared aqueous solution immediately, as storage of aqueous solutions for more than one day is not advised.[1][3]
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Non-Radiolabeled this compound
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled and sealed container.[1]
-
Liquid Waste: Unused or excess this compound solutions should be disposed of as hazardous chemical waste.[4] Do not dispose of this compound solutions down the drain.[3]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this compound waste.[1]
Disposal of Radiolabeled this compound (e.g., 64this compound)
The disposal of radiolabeled waste is strictly regulated and must be handled according to your institution's radiation safety protocols.
-
Segregation: All waste contaminated with 64Cu (both solid and liquid) must be segregated from other radioactive and non-radioactive waste.[3]
-
Labeling: Waste containers must be clearly labeled with the isotope (64Cu), the date, and the initial radioactivity.[3]
-
Decay-in-Storage: The primary method for managing waste with short-lived isotopes like 64Cu is decay-in-storage.[3] Given the 12.7-hour half-life of 64Cu, storing the waste for 10 half-lives (approximately 5.3 days) will reduce the radioactivity to below 0.1% of its initial level.[3]
-
Storage: The waste must be stored in a designated and appropriately shielded area.[3]
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
